molecular formula C17H15Cl2N5O2 B082867 Disperse Orange 37 CAS No. 12223-33-5

Disperse Orange 37

Cat. No.: B082867
CAS No.: 12223-33-5
M. Wt: 392.2 g/mol
InChI Key: KHZRTXVUEZJYNE-UHFFFAOYSA-N
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Description

Disperse Orange 37, also known as this compound, is a useful research compound. Its molecular formula is C17H15Cl2N5O2 and its molecular weight is 392.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
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InChI

InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRTXVUEZJYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9044538
Record name C.I. Disperse Orange 37
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Molecular Weight

392.2 g/mol
Source PubChem
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CAS No.

13301-61-6, 12223-33-5
Record name Disperse Orange 37
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Record name C.I. Disperse Orange 37
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Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name C.I. Disperse Orange 37
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Record name 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
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Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE ORANGE 37
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Foundational & Exploratory

Disperse Orange 37 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Disperse Orange 37

This compound is a monoazo dye recognized for its application in coloring synthetic fibers and plastics.[1][2] As a member of the disperse dye class, it is characterized by its low water solubility and its ability to be applied from a fine aqueous dispersion.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant experimental protocols for researchers and scientists.

Chemical Structure and Properties

This compound is structurally defined as 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile.[1][4] Its vibrant orange color and dyeing properties are derived from the conjugated system of the azobenzene chromophore, modified by various substituent groups that influence its shade, fastness, and affinity for synthetic materials.

Table 1: Chemical Identifiers and Core Properties of this compound

Identifier/Property Value Reference
IUPAC Name 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile [1][4]
CAS Number 13301-61-6 [1][4][5][6]
Molecular Formula C₁₇H₁₅Cl₂N₅O₂ [1][4][5][6]
Molecular Weight 392.24 g/mol [1][5][6][7]
Canonical SMILES CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)--INVALID-LINK--[O-])Cl [1][4][7]
InChI Key KHZRTXVUEZJYNE-UHFFFAOYSA-N [1][4]

| Appearance | Orange powder / Orange to reddish-brown solid |[2][3] |

Table 2: Spectroscopic and Physicochemical Properties of this compound

Property Value Conditions Reference
Max. Absorption (λmax) 415-425 nm In methanol [7]
Molar Extinction Coeff. (ε) ≥250 L·mol⁻¹·cm⁻¹ at 415-425 nm in methanol [7]
Fluorescence Excitation 470 nm - [1]
Fluorescence Emission 520 nm - [1]
Fluorescence Quantum Yield 0.42 ± 0.03 In aqueous buffer [1]
Solubility Low solubility / Insoluble In water [2][3]

| Predicted LogP (XLogP3-AA) | 5 | - |[4] |

Synthesis Pathway

The synthesis of this compound is a two-stage process common for azo dyes, involving diazotization followed by an azo coupling reaction.[1][3]

  • Diazotization : The process begins with the diazotization of 2,6-dichloro-4-nitroaniline. This primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a reactive diazonium salt.[1][8]

  • Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, N-ethyl-N-cyanoethylaniline.[1] The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling component to form the stable azo linkage (-N=N-), yielding the final this compound molecule.[1]

G cluster_reactants Starting Materials cluster_products Process A 2,6-dichloro-4-nitroaniline E Diazonium Salt Intermediate A->E Diazotization (0-10°C) B Sodium Nitrite (NaNO₂) B->E Diazotization (0-10°C) C Sulfuric Acid (H₂SO₄) C->E Diazotization (0-10°C) D N-ethyl-N-cyanoethylaniline (Coupling Component) F This compound D->F Azo Coupling E->F Azo Coupling

Synthesis Pathway of this compound.

Key Applications

This compound is utilized across various scientific and industrial domains due to its specific chemical properties.

  • Textile and Polymer Industries : Its primary commercial use is for dyeing hydrophobic synthetic fibers, especially polyester, due to its excellent fastness and heat stability.[1][2] It is also employed in the coloring of plastics.[1]

  • Allergy and Toxicology Research : this compound serves as a standard allergen in patch testing to diagnose textile dye dermatitis.[1][9] It is also used as a model compound to investigate the mutagenic and carcinogenic potential of effluents from textile processing plants.[1][7]

  • Biomolecular Research : The dye has applications as a fluorescent label for the quantification of biomolecules like DNA and proteins, owing to its favorable spectral properties.[10] It is also used for staining in microscopy.[1][7]

Experimental Protocols

Synthesis of this compound

This protocol outlines the general laboratory synthesis based on established diazotization and coupling methods.[8]

Objective : To synthesize this compound from its primary precursors.

Materials :

  • 2,6-dichloro-4-nitroaniline

  • 98% Sulfuric acid

  • Sodium nitrite

  • N-ethyl-N-cyanoethylaniline

  • Ice

  • Diazotization vessel and coupling pot

Procedure :

  • Diazotization : a. Add 98% sulfuric acid to the diazotization vessel and cool the temperature to below 10°C. b. Slowly add dried and crushed sodium nitrite while maintaining the low temperature. c. Raise the temperature to 70°C for 30 minutes, then cool back down to between 0-10°C. d. Slowly add 2,6-dichloro-4-nitroaniline. The recommended molar ratio of 2,6-dichloro-4-nitroaniline to sulfuric acid to sodium nitrite is 1:1.5:1.03.[8] e. Continue stirring the reaction for 4 hours to ensure the complete formation of the diazo liquid.

  • Azo Coupling : a. In a separate coupling pot, add ice water equivalent to 3-4 times the weight of the diazo liquid. b. Slowly add the prepared diazo liquid in a thin stream into the coupling pot, ensuring the temperature is maintained at 0 (±2)°C. c. Begin adding N-ethyl-N-cyanoethylaniline in a thin stream. d. After the addition is complete, continue to stir the mixture for at least 5 hours, or until the diazo compound is fully consumed (as determined by a suitable test).

  • Purification : The resulting crude this compound product can be purified through recrystallization or other standard methods to achieve the desired purity for industrial or research applications.[1]

Analysis of this compound in Textiles by LC/MS/MS

This protocol describes a method for the extraction and quantification of this compound from textile samples.[11]

Objective : To detect and quantify this compound in a textile matrix.

Instrumentation :

  • UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040).[11]

  • Reversed-phase UHPLC column (e.g., Phenomenex Kinetex, 100 x 2.1 mm, 1.7 µm).[11]

  • Sonicator and Centrifuge.

Procedure :

  • Sample Preparation and Extraction : a. Weigh 1.0 gram of the textile sample and place it in a suitable extraction vessel. b. Add 20 mL of methanol (MeOH) as the extraction solvent. c. Sonicate the sample at 50°C for 30 minutes. d. Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid material.[11]

  • Filtration and Reconstitution : a. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter. b. Evaporate the filtered extract to dryness. c. Reconstitute the residue in a 95:5 water/methanol solution for analysis.[11]

  • LC/MS/MS Analysis : a. Inject the reconstituted sample into the LC/MS/MS system. b. Perform chromatographic separation using a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile, both with 0.1% formic acid).[12] c. Set the mass spectrometer to operate in a suitable mode (e.g., ESI+) and use Multiple Reaction Monitoring (MRM) for quantification, with optimized precursor-product ion transitions for this compound.

G A 1. Sample Weighing (1g Textile) B 2. Solvent Extraction (20mL MeOH, 50°C Sonicate) A->B C 3. Centrifugation (10,000 rpm, 10 min) B->C D 4. Supernatant Filtration (0.22µm PTFE filter) C->D E 5. Evaporation & Reconstitution (95:5 Water/Methanol) D->E F 6. LC/MS/MS Analysis (UHPLC-QqQ) E->F

LC/MS/MS Analytical Workflow for this compound.

Safety and Handling

This compound is classified as a skin irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling the compound, especially in its powdered form. Research has investigated its potential for mutagenicity, particularly in the context of industrial wastewater, highlighting the need for proper disposal and environmental monitoring.[1][7]

References

An In-depth Technical Guide to C.I. 11132 and Disperse Orange 37: Identification and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical identification methods, and toxicological profile of the azo dye C.I. 11132, also known as Disperse Orange 37. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and toxicology.

Core Identification and Chemical Properties

This compound is a monoazo dye characterized by its vibrant orange hue and its use in dyeing synthetic fibers, particularly polyester.[1] Its chemical identity is established by its Colour Index (C.I.) number, 11132, and CAS numbers 13301-61-6 and 12223-33-5.[2][3][4]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification and for understanding its behavior in various experimental and environmental conditions.

PropertyValueReference
C.I. Name This compound[2]
C.I. Number 11132
CAS Number 13301-61-6, 12223-33-5[3][4]
Molecular Formula C₁₇H₁₅Cl₂N₅O₂[3][4]
Molecular Weight 392.24 g/mol [3][4]
IUPAC Name 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile[4]
Synonyms 3-[4-(2,6-Dichloro-4-nitrophenylazo)-N-ethylanilino]propionitrile, Disperse Orange 59, Disperse Orange 76[2][4]
Physical Form Powder[3]
SMILES String CCN(CCC#N)c1ccc(cc1)\N=N\c2c(Cl)cc(cc2Cl)--INVALID-LINK--=O[3]
InChI Key KHZRTXVUEZJYNE-QURGRASLSA-N[3]

Analytical Identification and Quantification

The identification and quantification of this compound, particularly in consumer products like textiles, are critical for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

Experimental Protocol: LC-MS/MS Analysis of this compound in Textiles

This protocol outlines a general procedure for the extraction and analysis of this compound from textile samples.

2.1.1. Sample Preparation

  • Sample Comminution: Cut approximately 1 gram of the textile sample into small pieces.[5]

  • Solvent Extraction: Place the textile pieces into a suitable vessel and add 20 mL of methanol (MeOH).[5]

  • Ultrasonication: Sonicate the sample in a water bath at 50°C for 30 minutes to facilitate the extraction of the dye.[5]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[5]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter to remove any remaining particulates.[6]

  • Concentration and Reconstitution: Evaporate the filtered extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water/methanol or 80:20 water/acetonitrile).[5][7]

2.1.2. Instrumental Analysis (LC-MS/MS)

  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters HSS T3 C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[8]

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid and 5 mM ammonium acetate.[8]

    • B: Acetonitrile.[8]

  • Flow Rate: 300 µL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 40°C.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in both positive and negative ion modes to cover a wide range of dyes.[8]

  • Ionization Mode: ESI, positive mode for this compound.

  • Source Temperature: 550°C.[8]

  • Ion Spray Voltage: 5500 V.[8]

  • Gas Settings: Curtain gas (CUR): 40 psi; Collision gas (CAD): medium; Nebulizing gas (GS1): 40 psi; Heater gas (GS2): 40 psi.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Expected Analytical Data
Analytical ParameterValue/Information
UV-Vis λmax 415-425 nm in methanol
LC Retention Time 9.06 min (under specific conditions)[7]
Mass Spectrometry (m/z) Precursor ion [M+H]⁺: 392.2

Toxicological Profile and Signaling

This compound is recognized as a skin sensitizer and, like many azo dyes, its toxicity is linked to its metabolic breakdown products.[4]

Metabolism and Reductive Cleavage

The primary mechanism of azo dye toxicity involves the reductive cleavage of the azo bond (-N=N-). This biotransformation can be catalyzed by azoreductase enzymes present in the liver and, significantly, by the anaerobic bacteria of the gut microbiome.[9] This cleavage results in the formation of aromatic amines, which can be more toxic and potentially carcinogenic than the parent dye molecule.

cluster_metabolism Metabolic Activation of Azo Dyes Azo_Dye Azo Dye (e.g., this compound) Aromatic_Amines Aromatic Amines (Potentially Toxic Metabolites) Azo_Dye->Aromatic_Amines Reductive Cleavage Azoreductase Azoreductase (Liver, Gut Microbiota) Azoreductase->Azo_Dye

Caption: Metabolic pathway of azo dyes.

Skin Sensitization: An Adverse Outcome Pathway (AOP)

This compound is a known skin sensitizer, capable of causing allergic contact dermatitis.[4] The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the initial molecular interaction to the final adverse health effect.[10][11]

The key events in the AOP for skin sensitization are:

  • Molecular Initiating Event: Covalent binding of the chemical (hapten) to skin proteins. This compound, or its reactive metabolites, can act as a hapten.[10]

  • Keratinocyte Activation: Activation of keratinocytes, leading to the release of pro-inflammatory mediators.

  • Dendritic Cell Activation: Activation and maturation of dendritic cells (Langerhans cells) in the epidermis.

  • T-Cell Proliferation and Differentiation: Migration of activated dendritic cells to the lymph nodes, where they present the antigen to naive T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.

Subsequent exposure to the same allergen will trigger a more rapid and robust inflammatory response, leading to the clinical manifestation of allergic contact dermatitis.

cluster_aop Adverse Outcome Pathway for Skin Sensitization Hapten This compound (Hapten) Protein_Binding Covalent Binding to Skin Proteins Hapten->Protein_Binding Molecular Initiating Event Keratinocyte_Activation Keratinocyte Activation (Inflammatory Mediators) Protein_Binding->Keratinocyte_Activation Key Event 2 DC_Activation Dendritic Cell Activation and Maturation Keratinocyte_Activation->DC_Activation Key Event 3 T_Cell_Priming T-Cell Priming in Lymph Node DC_Activation->T_Cell_Priming Key Event 4 ACD Allergic Contact Dermatitis (Adverse Outcome) T_Cell_Priming->ACD Organ Level Response

Caption: AOP for skin sensitization.

In Vitro Assessment of Skin Sensitization

Several in vitro methods have been developed to assess the skin sensitization potential of chemicals, aligning with the key events in the AOP. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that evaluates the molecular initiating event by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine, which mimic the nucleophilic sites in skin proteins.

cluster_dpra Direct Peptide Reactivity Assay (DPRA) Workflow Test_Chemical Test Chemical (e.g., this compound) Incubation Incubation (24 hours) Test_Chemical->Incubation Peptides Synthetic Peptides (Cysteine & Lysine) Peptides->Incubation HPLC_Analysis HPLC-UV Analysis (Quantify remaining peptide) Incubation->HPLC_Analysis Depletion_Calculation Calculate % Peptide Depletion HPLC_Analysis->Depletion_Calculation

Caption: DPRA experimental workflow.

Conclusion

C.I. 11132 / this compound is a well-characterized azo dye with established analytical methods for its identification and quantification. Its toxicological profile is primarily associated with its potential to act as a skin sensitizer, a process that is understood through the framework of the Adverse Outcome Pathway. The provided experimental protocols and diagrams offer a foundational understanding for researchers and professionals working with this compound. Further research into the specific intracellular signaling pathways activated by this compound and its metabolites would provide a more complete picture of its biological activity.

References

An In-depth Technical Guide to the Synthesis and Purification of Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 37 is a monoazo disperse dye characterized by its vibrant orange color and its application in dyeing synthetic fibers, particularly polyester.[1] Its chemical formula is C₁₇H₁₅Cl₂N₅O₂ and it has a molecular weight of 392.24 g/mol .[1][2] The dye is also identified by CAS numbers 13301-61-6 and 12223-33-5.[2] Structurally, its chromophore consists of an azo group (–N=N–) linking two substituted aromatic rings.[3] Beyond its primary use in the textile industry, this compound serves as a standard in assays for identifying allergy-inducing dyes and is used as a model compound in mutagenicity studies of industrial effluents.[1][2] This guide provides a detailed overview of the laboratory-scale synthesis and purification methodologies for obtaining research-grade this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
IUPAC Name 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile[2][4]
Synonyms C.I. This compound, Disperse Orange 76[4]
CAS Number 13301-61-6, 12223-33-5[4]
Molecular Formula C₁₇H₁₅Cl₂N₅O₂[2]
Molecular Weight 392.24 g/mol [2]
Appearance Orange powder
Solubility Insoluble in water

Synthesis of this compound

The synthesis of this compound is a well-established two-step process common for azo dyes: a diazotization reaction followed by an azo coupling reaction.[1][3] The process begins with the diazotization of a primary aromatic amine, 2,6-dichloro-4-nitroaniline, to form a reactive diazonium salt.[1] This intermediate is then immediately coupled with an electron-rich component, N-ethyl-N-cyanoethylaniline, to yield the final azo dye product.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start 2,6-dichloro-4-nitroaniline diazonium Diazonium Salt Intermediate start->diazonium:w 0-5 °C reagent1 NaNO₂ / H₂SO₄ reagent1->diazonium:w Diazotizing Agent product Crude this compound diazonium:e->product:w Electrophilic Aromatic Substitution coupler N-ethyl-N-cyanoethylaniline coupler->product:w Coupling Agent

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Part A: Diazotization of 2,6-dichloro-4-nitroaniline

  • Prepare a solution of 2,6-dichloro-4-nitroaniline in a concentrated sulfuric acid medium (20–98%).[1]

  • Cool the mixture to a temperature range of 0–5 °C in an ice-water bath with continuous stirring.[3][5] Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt.[3][5]

  • Slowly add a stoichiometric amount of a diazotizing agent, such as sodium nitrite or nitrosyl sulfuric acid, to the cooled solution.[1] The molar ratio of the amine to the diazotizing agent should be approximately 1:1.0–1.2.[1]

  • Continue stirring the mixture at 0–5 °C for approximately 30-60 minutes after the addition is complete to ensure the full conversion of the primary amine to its diazonium salt.[6][7] The resulting product is a suspension of the diazonium salt, which is highly reactive and should be used immediately in the next step without isolation.[8]

Part B: Azo Coupling

  • In a separate reaction vessel, dissolve the coupling component, N-ethyl-N-cyanoethylaniline, in a suitable polar solvent.[1]

  • Cool this solution to 0–5 °C in an ice-water bath.[5]

  • Slowly add the cold diazonium salt suspension from Part A to the cooled solution of the coupling component with vigorous stirring.[5][8]

  • The coupling reaction, an electrophilic aromatic substitution, occurs as the diazonium salt attacks the para-position of the aniline derivative.[9]

  • After the addition is complete, adjust the pH of the reaction mixture to a weakly acidic level by adding a suitable buffer, such as sodium acetate.[5]

  • The final product, this compound, will precipitate out of the solution.[5]

  • Collect the crude dye by filtration, wash it with cold water to remove residual acids and salts, and dry it under a vacuum.[6]

Summary of Synthesis Conditions
ParameterConditionRationale / Reference
Starting Amine 2,6-dichloro-4-nitroanilineDiazotization Component[1][3]
Coupling Agent N-ethyl-N-cyanoethylanilineAzo Coupling Component[1]
Diazotization Temp. 0–5 °CEnsures stability of the diazonium salt intermediate.[3][5]
Coupling Temp. 0–5 °CControls reaction rate and prevents decomposition.[5]
Diazotization Medium Concentrated Sulfuric AcidSolvent for the starting amine.[1]
Coupling Medium Polar SolventSolvent for the coupling agent.[1]
pH Control Weakly Acidic (post-coupling)Optimizes the coupling reaction and product precipitation.[5]

Purification of this compound

For research and analytical applications, the crude this compound must be purified to remove unreacted starting materials, isomeric by-products, and other impurities.[1] Standard laboratory techniques include recrystallization and column chromatography, with high-performance liquid chromatography (HPLC) being used for achieving purities greater than 98%.[1]

Purification Workflow Diagram

Purification_Workflow crude Crude this compound (from synthesis) recrystallization Recrystallization crude->recrystallization Removes unreacted starting materials column_chrom Column Chromatography recrystallization->column_chrom Separates isomeric by-products hplc Preparative HPLC (Optional) column_chrom->hplc Resolves trace impurities final_product High-Purity this compound (>98%) column_chrom->final_product For moderate purity hplc->final_product

Caption: Stepwise workflow for the purification of this compound.

Experimental Protocols: Purification

Protocol 1: Recrystallization Recrystallization is an effective first step to remove significant quantities of soluble impurities and unreacted starting materials.[1]

  • Dissolve the crude this compound powder in a minimum amount of a hot solvent mixture. A common system is a 3:1 (v/v) mixture of methanol and water.[1]

  • Heat the solution gently to ensure the complete dissolution of the dye.

  • Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin as the solubility of the dye decreases.

  • Further cool the solution in an ice bath to maximize the precipitation of the purified dye.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography To separate isomeric by-products from the desired product, column chromatography is employed.[1]

  • Prepare a slurry of silica gel in the chosen eluent system, typically a 1:4 mixture of ethyl acetate and hexane.[1]

  • Pack a chromatography column with the slurry.

  • Dissolve the recrystallized dye in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elute the column with the ethyl acetate/hexane mixture, collecting fractions.

  • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified dye.

Protocol 3: High-Performance Liquid Chromatography (HPLC) For achieving analytical-grade purity (>98%), preparative HPLC is the method of choice for resolving trace impurities.[1]

  • Use a C18 reverse-phase column.[1]

  • Employ a gradient elution system, typically with acetonitrile and water as the mobile phases.[1]

  • Dissolve a small sample of the dye from the previous purification step in the mobile phase and inject it into the HPLC system.

  • Collect the peak corresponding to this compound.

  • Remove the solvents under reduced pressure to obtain the high-purity product.

Summary of Purification Methods
MethodStationary PhaseMobile Phase / SolventImpurities Removed
Recrystallization N/AMethanol/Water (3:1 v/v)Unreacted starting materials[1]
Column Chromatography Silica GelEthyl Acetate/Hexane (1:4)Isomeric by-products[1]
HPLC C18 ColumnAcetonitrile/Water GradientTrace impurities[1]

References

Technical Guide: Characterization of the Novel Compound C17H15Cl2N5O2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last database update, no specific compound with the molecular formula C17H15Cl2N5O2 has been publicly documented. This guide therefore outlines a comprehensive, albeit hypothetical, workflow for the characterization of a novel chemical entity with this formula, based on established analytical and biochemical methodologies.

Structural Elucidation and Verification

The primary step in characterizing a novel compound is the unambiguous determination of its chemical structure and confirmation of its molecular formula. A combination of spectroscopic and analytical techniques is employed for this purpose.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[1][2][3][4] By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the exact molecular mass can be determined, which allows for the assignment of a unique molecular formula.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic structure of an organic molecule in solution.[5][6][7][8]

  • ¹H NMR: Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

  • ¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is key to assembling the molecular skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The presence of N-H, C=O, C-N, C-Cl, and aromatic C=C bonds would be expected and could be identified by their characteristic absorption frequencies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within the molecule.[9][10][11][12] The wavelengths of maximum absorbance (λmax) can indicate the extent of conjugation and the presence of chromophores.

Single Crystal X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[13][14][15][16][17] This technique determines bond lengths, bond angles, and stereochemistry with high precision.[14]

Physicochemical Properties

Understanding the physicochemical properties of a new compound is critical for its development as a potential therapeutic agent.[18][19][20]

Melting Point

The melting point is a fundamental physical property that gives an indication of the purity of a crystalline solid.[21][22] Pure compounds typically have a sharp melting point range (0.5-1.0°C).[21]

Solubility

The solubility of the compound in various solvents, particularly aqueous buffers at different pH values, is determined.[23][24][25][26][27] This is a critical parameter for formulation and for designing biological assays.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[28][29] It can be determined experimentally using methods like the shake-flask technique.[28][29]

Hypothetical Biological Activity Screening

Given the elemental composition, which includes nitrogen and chlorine, this hypothetical compound could be investigated for a range of biological activities, such as antimicrobial, antiviral, or anticancer effects. A common starting point is to assess its general cytotoxicity and then to investigate its effect on a specific molecular target.

In Vitro Cytotoxicity Assay

The initial biological evaluation often involves assessing the compound's effect on cell viability in various cell lines. The MTT or MTS assay is a widely used colorimetric method for this purpose.[30][31][32][33] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[31]

In Vitro Enzyme Inhibition Assay: Kinase Target

Many modern therapeutics, particularly in oncology, are enzyme inhibitors. A plausible target for a molecule with this formula could be a protein kinase. An in vitro kinase inhibition assay would be performed to determine if the compound can inhibit the activity of a specific kinase. This typically involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the compound.

Data Presentation

Table 1: Summary of Hypothetical Physicochemical and Biological Data for C17H15Cl2N5O2
ParameterValueMethod
Molecular Formula C17H15Cl2N5O2High-Resolution Mass Spectrometry
Molecular Weight 408.24 g/mol Calculated
Exact Mass 407.0606 DaHigh-Resolution Mass Spectrometry
Melting Point 188-190 °CCapillary Method[34]
Aqueous Solubility (pH 7.4) 5.2 µg/mLShake-Flask Method
LogP 3.1Shake-Flask Method[29]
λmax 275 nmUV-Vis Spectroscopy
Cytotoxicity (A549 cells, IC50) 12.5 µMMTT Assay[30]
Kinase Inhibition (Kinase X, IC50) 0.8 µMLanthaScreen® Eu Kinase Binding Assay

Experimental Protocols

Protocol: Melting Point Determination
  • A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[35]

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[21]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • The solution is infused into the mass spectrometer (e.g., an Orbitrap or TOF instrument) via electrospray ionization (ESI).

  • The instrument is calibrated using a known standard.

  • The mass spectrum is acquired, and the exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) is determined.

  • The molecular formula is calculated from the exact mass using the instrument's software.

Protocol: ¹H NMR Spectroscopy
  • Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • The NMR tube is placed in the NMR spectrometer.

  • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • The ¹H NMR spectrum is acquired. Data processing includes Fourier transformation, phase correction, and baseline correction.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cells (e.g., A549 human lung carcinoma) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.

  • The compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium.

  • The medium is removed from the cells and replaced with the medium containing various concentrations of the compound. A vehicle control (DMSO) is also included.

  • The plate is incubated for 72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[33]

  • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[31]

  • The absorbance is measured at 570 nm using a microplate reader.[33]

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Protocol: In Vitro Kinase Inhibition Assay
  • The assay is performed in a 96-well plate.

  • The compound is serially diluted in the assay buffer.

  • The kinase, a fluorescently labeled antibody, and the biotinylated substrate are added to the wells containing the compound dilutions.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • A solution containing a europium-labeled streptavidin is added to stop the reaction and develop the detection signal.

  • The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • The data is analyzed to determine the IC50 value of the compound.[36]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_biology Biological Evaluation synthesis Synthesis of C17H15Cl2N5O2 purification Purification (e.g., Chromatography) synthesis->purification ms HRMS (Confirm Formula) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Elucidate Structure) ms->nmr xray X-ray Crystallography (Confirm 3D Structure) nmr->xray physchem Physicochemical Tests (Melting Point, Solubility, LogP) xray->physchem cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) physchem->cytotoxicity enzyme_assay Primary Target Assay (e.g., Kinase Inhibition) cytotoxicity->enzyme_assay moa Mechanism of Action Studies enzyme_assay->moa end End moa->end start Start start->synthesis

Caption: Experimental workflow for novel compound characterization.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase_x Kinase X (Target) receptor->kinase_x Activates substrate Substrate Protein kinase_x->substrate Phosphorylates downstream Downstream Signaling substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response compound C17H15Cl2N5O2 compound->kinase_x Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

An In-depth Technical Guide to 2-Ethylhexyl Glycidyl Ether (CAS No. 2461-15-6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number provided in the topic (13301-61-6) is predominantly associated with the dye Disperse Orange 37. However, the request for in-depth physical and chemical data for researchers and drug development professionals suggests a likely interest in a different type of chemical. This guide focuses on 2-Ethylhexyl glycidyl ether (CAS No. 2461-15-6) , a compound more aligned with such applications, for which substantial technical data is available.

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key reactions of 2-Ethylhexyl glycidyl ether, a widely used reactive diluent in epoxy resin formulations.

Core Physical and Chemical Data

The quantitative physical and chemical properties of 2-Ethylhexyl glycidyl ether are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₂₂O₂[1][2][3]
Molecular Weight 186.29 g/mol [2][4][5]
Appearance Colorless liquid[1][2][4]
Density 0.891 g/cm³ at 25 °C[1][5]
0.893 g/cm³ at 20 °C (68 °F)[4][6]
Boiling Point 118-120 °C[1]
244-248 °F (118-120 °C) at 20 mmHg[4][6]
60-62 °C at 0.3 mmHg[5]
Flash Point 206 °F (96.7 °C)[1][4][6]
Refractive Index n20/D 1.434[1][5]
Solubility in Water < 1 mg/mL at 66 °F (19 °C)[4][6]
Table 2: Toxicological Data
TestSpeciesRouteValueReference
LD50 Rat (male/female)Oral> 5000 mg/kg bw[7]
LD50 RatOral7800 mg/kg[8]
LD50 Rat (male/female)Dermal> 2000 mg/kg bw[7]
LC0 RatInhalation0.15 mg/L air[7]
Table 3: Ecological Toxicity Data
TestSpeciesDurationValueReference
LC50 Oncorhynchus mykiss (Rainbow trout)96 h> 5000 mg/L[7]
EL50 Daphnia magna (Water flea)24 h51 mg/L[7]
IC50 Pseudokirchneriella subcapitata (Green algae)72 h843.75 mg/L[7]

Experimental Protocols

Detailed methodologies for determining key physical properties of 2-Ethylhexyl glycidyl ether are outlined below.

Density Determination (ASTM D4052)

The density of 2-Ethylhexyl glycidyl ether can be determined using a digital density meter according to ASTM D4052.[1]

Methodology:

  • Apparatus: A digital density meter capable of maintaining a constant temperature.

  • Calibration: The instrument is calibrated with two reference standards of known density, such as dry air and distilled water.

  • Sample Preparation: The 2-Ethylhexyl glycidyl ether sample is brought to the measurement temperature, ensuring it is free of air bubbles.

  • Measurement: The sample is introduced into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation period caused by the sample and calculates the density.[4]

  • Reporting: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature.[6]

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup method as described in ASTM D93.[7][9]

Methodology:

  • Apparatus: A Pensky-Martens closed-cup tester with a brass test cup and a temperature-controlled heating system.[9]

  • Sample Preparation: The test cup is filled with the 2-Ethylhexyl glycidyl ether sample to the specified level.

  • Procedure: The sample is heated at a slow, constant rate while being stirred.[9] At specified temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.

  • Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[7]

Viscosity Measurement

The viscosity of 2-Ethylhexyl glycidyl ether, particularly when used as a reactive diluent in epoxy formulations, can be measured using a rotational viscometer.

Methodology:

  • Apparatus: A rotational viscometer (e.g., Brookfield type) with appropriate spindles.

  • Temperature Control: The sample is placed in a temperature-controlled bath or chamber to maintain a constant temperature (e.g., 25 °C) during the measurement.

  • Procedure:

    • The appropriate spindle is selected and attached to the viscometer.

    • The spindle is immersed in the 2-Ethylhexyl glycidyl ether sample to the specified depth.

    • The viscometer is operated at a constant speed, and the torque required to rotate the spindle is measured.

    • This torque reading is converted to a viscosity value (typically in mPa·s or cP).

Mandatory Visualizations

Synthesis of 2-Ethylhexyl Glycidyl Ether

The industrial synthesis of 2-Ethylhexyl glycidyl ether typically involves a two-step process: the condensation of 2-ethylhexanol with epichlorohydrin, followed by dehydrochlorination.[3]

Synthesis_of_2_Ethylhexyl_Glycidyl_Ether cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydrochlorination Reactant1 2-Ethylhexanol Intermediate Halohydrin Intermediate Reactant1->Intermediate Reactant2 Epichlorohydrin Reactant2->Intermediate Catalyst Lewis Acid Catalyst Catalyst->Intermediate Product 2-Ethylhexyl Glycidyl Ether Intermediate->Product Base Sodium Hydroxide Base->Product Byproduct NaCl + H₂O Base->Byproduct yields Reactivity_of_Glycidyl_Ethers GE Glycidyl Ether (e.g., 2-Ethylhexyl Glycidyl Ether) RingOpening Epoxide Ring Opening (Cross-linking in Resins) GE->RingOpening Reaction with Cleavage Ether Cleavage GE->Cleavage Reaction with Amine Amine (Nucleophile) Amine->RingOpening Acid Strong Acid (HBr, HI) Acid->Cleavage Alcohol Alcohol Cleavage->Alcohol forms AlkylHalide Alkyl Halide Cleavage->AlkylHalide and

References

In-Depth Technical Guide on the Photophysical Properties of Disperse Orange 37 in Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 37, with the chemical name 3-[4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethylanilino]propanenitrile, is a monoazo disperse dye primarily used in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its chemical structure, characterized by a push-pull system with an electron-donating amino group and an electron-withdrawing nitro group, suggests a significant sensitivity of its electronic transitions to the surrounding environment. This sensitivity manifests as solvatochromism, the phenomenon where the color of a solute changes with the polarity of the solvent.[3] Understanding the photophysical properties of this compound in various solvents is crucial for optimizing its applications in dyeing, as well as for its potential use in other areas such as molecular probes and sensors.

This technical guide provides a summary of the known photophysical data for this compound, outlines the standard experimental methodologies for characterizing such dyes, and discusses the expected solvent-dependent behavior.

Data Presentation

The quantitative photophysical data for this compound is sparse in the literature. The available data is summarized in the table below.

Solvent/Mediumλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_fτ_f (ns)
Aqueous Buffer470[2]Not Reported520[2]0.42 ± 0.03[2]Not Reported
AcetonitrileNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
MethanolNot Reported≥250 (at 415-425 nm)Not ReportedNot ReportedNot Reported

Note: The extinction coefficient in methanol is reported as a minimum value within a wavelength range and not at the specific absorption maximum.

Due to the limited data for this compound, a comprehensive analysis of its solvatochromic behavior is not possible at this time. However, based on studies of structurally similar nitro-substituted azo dyes, a positive solvatochromism is expected, where the absorption and emission maxima would exhibit a bathochromic (red) shift with increasing solvent polarity. This is due to the larger dipole moment of the excited state compared to the ground state, leading to greater stabilization of the excited state in more polar solvents.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the photophysical properties of disperse dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of this compound in various solvents.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a high-purity solvent to a known concentration (typically in the range of 10⁻³ M). A series of dilutions are then made to obtain solutions with concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used for the measurements.

  • Measurement: The absorption spectra of the dye solutions are recorded over a wavelength range of approximately 300-700 nm, using the pure solvent as a reference.

  • Data Analysis: The wavelength of maximum absorption (λ_abs) is determined from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λ_em) of this compound in various solvents.

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in various solvents at a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector (e.g., a photomultiplier tube) is used.

  • Measurement: The sample is excited at its absorption maximum (λ_abs), and the fluorescence emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

  • Data Analysis: The wavelength of maximum fluorescence intensity (λ_em) is determined from the corrected emission spectrum.

Fluorescence Quantum Yield (Φ_f) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent and with absorption and emission in a similar spectral region is chosen.

  • Sample and Standard Preparation: A series of solutions of both the sample and the standard are prepared with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Measurement: The absorption and fluorescence spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.

  • Measurement: The instrument response function (IRF) is first measured using a scattering solution. Then, the fluorescence decay of the sample is measured by exciting the sample with the pulsed laser and recording the arrival times of the emitted photons relative to the excitation pulse.

  • Data Analysis: The fluorescence decay data is deconvoluted from the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τ_f).

Mandatory Visualizations

Solvatochromism in Push-Pull Azo Dyes

G Ground State (NP) Ground State (S₀) (Low Dipole Moment) Excited State (NP) Excited State (S₁) (High Dipole Moment) Ground State (NP)->Excited State (NP) Absorption (Higher Energy) Excited State (NP)->Ground State (NP) Emission (Lower Energy) Ground State (P) Ground State (S₀) (Slightly Stabilized) Excited State (P) Excited State (S₁) (Strongly Stabilized) Ground State (P)->Excited State (P) Absorption (Lower Energy) Excited State (P)->Ground State (P) Emission (Much Lower Energy) Energy Energy

Caption: Effect of solvent polarity on the energy levels of a push-pull dye.

Experimental Workflow for Photophysical Characterization

G Start Dye Sample (this compound) Prep Prepare Solutions in Various Solvents Start->Prep UVVis UV-Vis Absorption Spectroscopy Prep->UVVis Fluorescence Fluorescence Spectroscopy Prep->Fluorescence Data_Abs Determine λ_abs, ε UVVis->Data_Abs QY Quantum Yield Measurement Fluorescence->QY Lifetime Fluorescence Lifetime Measurement (TCSPC) Fluorescence->Lifetime Data_Em Determine λ_em Fluorescence->Data_Em Data_QY Calculate Φ_f QY->Data_QY Data_LT Determine τ_f Lifetime->Data_LT Analysis Correlate Photophysical Properties with Solvent Polarity Data_Abs->Analysis Data_Em->Analysis Data_QY->Analysis Data_LT->Analysis

Caption: Workflow for characterizing dye photophysical properties.

References

Disperse Orange 37 solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Orange 37, a monoazo dye widely used in the textile industry. This document compiles available data on its solubility in aqueous and organic media, details experimental methodologies for solubility determination, and presents relevant physicochemical properties.

Physicochemical Properties of this compound

This compound is a non-ionic dye characterized by its low water solubility, a key property for its application in dyeing hydrophobic fibers like polyester.[1] Its chemical structure and properties are summarized below.

PropertyValueReference
Chemical Name 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile[2]
CAS Number 13301-61-6, 12223-33-5[3]
Molecular Formula C₁₇H₁₅Cl₂N₅O₂[3][4]
Molecular Weight 392.24 g/mol [3][4]
Appearance Orange to reddish-brown powder[1]

Solubility Data

Water Solubility:

This compound is consistently reported to be insoluble or have very low solubility in water.[1][3][5] This is a defining characteristic of disperse dyes, which are designed to be applied from an aqueous dispersion rather than a true solution.[1] For a structurally similar dye, Disperse Orange 3, a water solubility of 0.2907 mg/L (at 25 °C) has been reported, which can serve as an approximate value for this compound.[6]

Organic Solvent Solubility:

This compound exhibits higher solubility in certain organic solvents. While specific quantitative values are scarce, it is generally considered soluble in the following solvents:

  • Benzene

  • Toluene

  • Chloroform

  • Acetone

  • Ethyl acetate

It is reported to be hardly soluble in alcohol.[6] The solubility in organic solvents is attributed to the non-ionic and relatively nonpolar nature of the dye molecule.

A summary of the qualitative and estimated quantitative solubility is presented below.

SolventSolubilityNotes
Water Very Low / InsolubleEstimated value for a similar dye (Disperse Orange 3) is 0.2907 mg/L.[6]
Methanol Slightly Soluble[6]
Ethanol Hardly Soluble[6]
Acetone Soluble[6]
Toluene Soluble[6]
Chloroform Very Slightly Soluble (with heating/sonication)[6]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[6]
Dichloromethane Likely Soluble[7]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of disperse dyes like this compound. Below are detailed, generalized protocols for common techniques.

Gravimetric Method for Insoluble Content

This method determines the amount of insoluble material in a dye sample.[8]

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample.

  • Dissolution: Add a measured volume of the desired solvent (e.g., water, methanol) to the sample. Stir the mixture thoroughly to ensure maximum dissolution.

  • Filtration: Filter the solution through a pre-weighed filter paper or another suitable filter medium to separate the insoluble components.

  • Drying: Dry the filter paper with the retained solid to a constant weight in an oven at an appropriate temperature.

  • Calculation: The mass of the insoluble matter is determined by subtracting the initial weight of the filter paper from the final weight. The percentage of insoluble content is then calculated relative to the initial sample mass.

Solubility Titration Method

This technique is particularly useful for determining the solubility of sparingly soluble compounds and can be adapted for elevated temperatures.[9]

Methodology:

  • Apparatus: A spectrophotometer capable of measuring absorbance or light scattering is required. For high-temperature measurements, a specialized pressure-resistant cell is necessary.

  • Procedure:

    • Start with a known volume of the solvent in the measurement cell.

    • Gradually add small, known amounts of the finely dispersed dye to the solvent.

    • After each addition, measure the extinction (absorbance) or light scattering of the solution.

  • Data Analysis:

    • Plot the extinction or light scattering values against the concentration of the added dye.

    • The plot will initially show a linear increase as the dye dissolves.

    • Once the solubility limit is exceeded, the undissolved particles will cause a sharp change in the slope of the curve due to increased light scattering.

    • The point of intersection of the two linear portions of the graph indicates the saturation solubility of the dye in the solvent under the experimental conditions.

Logical Workflow for Solubility Determination

The process of determining the solubility of a disperse dye involves a series of logical steps, from initial assessment to quantitative measurement.

G A Initial Assessment (Qualitative Solubility Tests) B Select Appropriate Solvents A->B C Choose Determination Method (e.g., Gravimetric, Titration) B->C D Prepare Saturated Solution C->D E Equilibrate at Constant Temperature D->E F Separate Solid and Liquid Phases (Centrifugation/Filtration) E->F G Analyze Solute Concentration in Supernatant (e.g., Spectrophotometry, HPLC) F->G H Calculate Solubility (e.g., mg/L, g/100mL) G->H

Solubility Determination Workflow

Key Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Temperature: Generally, the solubility of organic compounds increases with temperature.[7]

  • pH: The solubility may be affected by the pH of the aqueous medium, especially if there are functional groups that can be protonated or deprotonated.[7]

  • Particle Size: The dissolution rate of the dye is influenced by its particle size; smaller particles have a larger surface area and tend to dissolve faster.[5]

  • Presence of Dispersing Agents: In dyeing applications, dispersing agents are used to stabilize the dye particles in the aqueous bath and can affect the apparent solubility.[5]

Conclusion

This compound is a dye with characteristically low aqueous solubility and higher solubility in select organic solvents. While precise quantitative data remains limited, this guide provides a thorough overview of its known solubility properties and outlines robust experimental protocols for their determination. For researchers and professionals, understanding these solubility characteristics is crucial for the effective application and analysis of this compound.

References

A Technical Guide to the Dyeing Mechanism of C.I. Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Textile Chemists, Material Scientists, and Professionals in the Dyeing and Finishing Industry.

Preamble: This document provides an in-depth technical overview of the dyeing mechanism of C.I. Disperse Orange 37, a monoazo disperse dye used for coloring hydrophobic synthetic fibers, primarily polyester. The guide elucidates the physicochemical principles governing the dye's application, its interaction with the polymer substrate, and the critical parameters that control the dyeing process.

Introduction to Disperse Dyes and C.I. This compound

Disperse dyes are a class of non-ionic, organic colorants characterized by their very low solubility in water.[1] They are specifically designed for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[2] The dyeing mechanism does not involve the formation of chemical bonds but rather a process of molecular dispersion and diffusion into the fiber matrix.[2][3]

C.I. This compound is a synthetic dye belonging to the single azo class. It is an orange powder, insoluble in water, and is primarily used for the dyeing and printing of polyester and its blends.

Chemical and Physical Properties:

  • C.I. Name: this compound

  • C.I. Number: 11132

  • CAS Number: 13301-61-6[4]

  • Molecular Formula: C₁₇H₁₅Cl₂N₅O₂[4][5]

  • Molecular Weight: 392.24 g/mol [4][5]

  • IUPAC Name: 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile[4]

Caption: Chemical structure of C.I. This compound.

Core Dyeing Mechanism on Polyester Fibers

The dyeing of polyester with this compound is a complex process governed by temperature, the dye's physical state, and the fiber's morphology. The overall mechanism can be described as a "solid solution" model, where the dye dissolves in the amorphous regions of the polyester fiber.[6] This process can be broken down into four key stages:

  • Dispersion in the Dyebath: Since the dye is insoluble in water, it is milled into fine particles and applied from an aqueous dispersion with the aid of dispersing agents.[1][2] These agents stabilize the dye particles, preventing aggregation.[7]

  • Adsorption onto the Fiber Surface: A small portion of the dye dissolves from the dispersed particles into the water, creating a saturated aqueous solution. These individual, dissolved dye molecules then migrate through the water to the surface of the polyester fiber and are adsorbed.

  • Diffusion into the Fiber Matrix: This is the rate-determining step. Polyester is a highly crystalline and compact fiber with a high glass transition temperature (Tg) of approximately 70-80°C.[8] Below Tg, the polymer chains are rigid, and dye penetration is negligible. Dyeing is performed at high temperatures (typically 120-130°C) under pressure, which provides the polymer chains in the amorphous regions with enough thermal energy to move apart.[2] This creates temporary voids, allowing the small, non-ionic dye molecules to diffuse from the surface into the fiber's interior.[2]

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by relatively weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions, with the polyester polymer chains.[2][3][9] Upon cooling, the polymer structure contracts, physically trapping the dye molecules within the amorphous regions of the fiber. This results in good colorfastness properties.[10]

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber cluster_fixation Fixation DyeDispersion Dispersed Dye Particles DissolvedDye Single Dissolved Dye Molecules DyeDispersion->DissolvedDye Dissolution FiberSurface Fiber Surface DissolvedDye->FiberSurface Adsorption FiberInterior Fiber Interior (Amorphous Regions) FiberSurface->FiberInterior Diffusion (Rate-Limiting) Requires T > Tg DyeMolecule Dye PolymerChain Polymer Chain DyeMolecule->PolymerChain Van der Waals Forces Dipole Interactions

Caption: Conceptual model of the disperse dyeing mechanism on polyester.

Quantitative Data: Performance and Fastness Properties

The performance of a dyeing process is evaluated by its efficiency and the fastness of the resulting color. The following tables summarize key quantitative data for this compound.

Table 1: Fastness Properties of C.I. This compound on Polyester

Fastness Test AATCC Standard Rating Description
Light Fastness 6-7 Very good to excellent resistance to fading upon light exposure.
Washing Fastness 5 Excellent resistance to color loss or staining during laundering.
Perspiration Fastness 5 Excellent resistance to color change from acidic and alkaline perspiration.
Ironing Fastness 3-4 Moderate to good resistance to color change from heat and pressure.

Ratings are on a scale of 1 to 5 for washing/perspiration/ironing (5 being excellent) and 1 to 8 for light fastness (8 being maximum).

Table 2: Critical Dyeing Process Parameters

Parameter Typical Range Rationale
Dyeing Temperature 120 - 135°C Exceeds the glass transition temperature (Tg) of polyester, enabling dye diffusion.[2][7]
pH of Dyebath 4.5 - 5.5 Slightly acidic conditions ensure the stability of the disperse dye and prevent hydrolysis of the polyester fiber.[1][11]
Time 30 - 60 min Sufficient duration at peak temperature to allow for dye diffusion and leveling.[1]

| Liquor Ratio | 1:5 - 1:20 | The ratio of the weight of the goods to the volume of the dye liquor; affects dye exhaustion. |

Experimental Protocols

This section provides a representative methodology for the exhaust dyeing of polyester fabric with C.I. This compound under high-temperature (HT) conditions.

Objective: To dye a 100% polyester fabric to a specified shade using C.I. This compound.

Materials & Reagents:

  • 100% Polyester fabric (scoured and pre-heat set)

  • C.I. This compound

  • Anionic dispersing agent

  • Acetic acid (glacial) or a suitable buffer system

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • Deionized water

Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Analytical balance

  • pH meter

  • Beakers and graduated cylinders

  • Drying oven

Protocol:

  • Dye Dispersion Preparation:

    • Calculate the required amount of this compound based on the weight of fabric (e.g., 1.0% on weight of fiber, o.w.f.).

    • Create a smooth, lump-free paste of the dye powder with a small amount of water.

    • Add the dispersing agent (e.g., 1.0 g/L) and dilute with warm water (40-50°C) to form a stock solution. Stir continuously.

  • Dyebath Setup:

    • Set the liquor ratio (e.g., 10:1). Fill the dyeing vessel with the calculated volume of deionized water.

    • Add the prepared dye dispersion to the bath.

    • Add acetic acid to adjust the pH of the dyebath to 4.5 - 5.0.[11]

    • Introduce the polyester fabric into the dyebath at approximately 60°C.[1]

  • Dyeing Cycle:

    • Seal the dyeing machine and begin agitation.

    • Raise the temperature from 60°C to 130°C at a rate of 1.5 - 2.0°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and leveling.[1]

    • Cool the dyebath down to 70°C at a rate of 2.0 - 2.5°C per minute.

    • Drain the exhausted dyebath.

  • Reduction Clearing (Post-Treatment):

    • Prepare a fresh bath at 70-80°C containing:

      • Sodium Hydroxide: 2.0 g/L

      • Sodium Hydrosulfite: 2.0 g/L

    • Treat the dyed fabric in this bath for 15-20 minutes to remove any unfixed dye from the fiber surface.

    • Drain the clearing bath.

  • Final Rinsing and Drying:

    • Rinse the fabric with hot water (60°C) for 10 minutes.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Perform a final cold rinse.

    • Hydroextract the fabric and dry it in an oven or stenter at 110-130°C.

Dyeing_Workflow start Start prep 1. Prepare Dye Dispersion (Dye + Dispersing Agent) start->prep setup 2. Set Dyebath (Water, pH 4.5-5.0) prep->setup load 3. Load Fabric at 60°C setup->load ramp_up 4. Ramp Temperature to 130°C @ 2°C/min load->ramp_up hold 5. Hold at 130°C for 45-60 min ramp_up->hold ramp_down 6. Cool to 70°C @ 2.5°C/min hold->ramp_down drain_dye 7. Drain Dyebath ramp_down->drain_dye reduct 8. Reduction Clearing (NaOH + Na₂S₂O₄) 15-20 min at 80°C drain_dye->reduct drain_clear 9. Drain Clearing Bath reduct->drain_clear rinse 10. Hot & Cold Rinse drain_clear->rinse dry 11. Dry Fabric (110-130°C) rinse->dry end_node End dry->end_node

Caption: High-temperature exhaust dyeing workflow for polyester.

Conclusion

The mechanism of action for C.I. This compound as a dye for polyester is a well-defined physicochemical process. It relies on the dye's non-ionic nature and its ability to diffuse into the amorphous regions of the polyester fiber under high-temperature conditions. The final coloration is achieved through weak intermolecular forces, which effectively trap the dye molecules within the polymer matrix upon cooling. A precise control of process parameters, particularly temperature and pH, is critical for achieving a level, reproducible, and high-fastness dyeing. The post-dyeing reduction clearing step is essential for removing surface dye and ensuring optimal performance characteristics.

References

Spectral properties of Disperse Orange 37 (UV-Vis, Fluorescence)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Properties of Disperse Orange 37

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral properties of compounds is paramount for various applications, including assay development, cellular imaging, and diagnostics. This technical guide provides a detailed overview of the UV-Vis absorption and fluorescence characteristics of the monoazo dye, this compound (C.I. 11132).

Spectral Properties

This compound exhibits distinct absorption and emission spectra that are crucial for its application as a fluorescent probe and dye. The key spectral parameters are summarized below. It is important to note that these properties can be influenced by the solvent environment.

UV-Vis Absorption

The absorption of ultraviolet and visible light by this compound is characterized by a strong absorbance band in the visible region, which is responsible for its orange color.

Table 1: UV-Vis Absorption Properties of this compound

ParameterValueSolvent
Absorption Maximum (λmax) 480 nmAcetonitrile
450-500 nmNot Specified
415-425 nmMethanol
Molar Absorptivity (ε) 24,500 L·mol-1·cm-1Acetonitrile
≥250 L·mol-1·cm-1Methanol

Note: The significant variation in molar absorptivity reported in different solvents highlights the importance of characterizing the dye in the specific solvent system of an intended application.

Fluorescence Emission

This compound is a fluorescent molecule, meaning it can re-emit absorbed light at a longer wavelength. This property is fundamental to its use in fluorescence-based techniques.

Table 2: Fluorescence Properties of this compound

ParameterValueSolvent/Conditions
Excitation Maximum (λex) 470 nmAqueous Buffer
Emission Maximum (λem) 520 nmAqueous Buffer
Fluorescence Quantum Yield (ΦF) 0.42 ± 0.03Aqueous Buffer
Stokes Shift ~50 nmAqueous Buffer

The Stokes shift, the difference between the excitation and emission maxima, is a key characteristic of a fluorophore. A larger Stokes shift is often advantageous as it minimizes the overlap between the absorption and emission spectra, leading to improved signal-to-noise ratios in fluorescence measurements.

Experimental Protocols

The following sections detail the methodologies for determining the UV-Vis absorption and fluorescence properties of this compound.

Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of this compound.

Materials:

  • This compound (analytical grade)

  • Spectrophotometric grade solvent (e.g., acetonitrile, methanol, or DMSO)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

    • Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform a series of dilutions from the stock solution to prepare at least five working solutions of different concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

    • Set the wavelength range for scanning (e.g., 300-700 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement:

    • Rinse a cuvette with one of the working solutions and then fill it with the same solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this step for all the prepared working solutions, starting from the least concentrated to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

    • For each concentration, record the absorbance value at λmax.

    • Plot a graph of absorbance at λmax versus concentration.

    • Perform a linear regression on the data points. The slope of the resulting line will be the molar absorptivity (ε) in L·mol-1·cm-1, according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

Determination of Fluorescence Spectrum and Quantum Yield

This protocol describes the measurement of the fluorescence excitation and emission spectra and the determination of the fluorescence quantum yield using a relative method with a known standard.

Materials:

  • This compound

  • A suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

  • Spectrophotometric grade solvents

  • Calibrated spectrofluorometer

  • Calibrated UV-Vis spectrophotometer

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and the chosen fluorescence standard in the same solvent.

    • Prepare a series of dilute solutions of both the sample and the standard with absorbance values at the excitation wavelength between 0.01 and 0.1 to minimize inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission monochromators to appropriate slit widths.

  • Measurement of Absorption Spectra:

    • Using a UV-Vis spectrophotometer, measure the absorbance of all prepared solutions at the chosen excitation wavelength.

  • Measurement of Fluorescence Spectra:

    • Emission Spectrum: Set the excitation wavelength to the λex of this compound (e.g., 470 nm). Scan the emission monochromator over a suitable wavelength range (e.g., 480-700 nm) to record the fluorescence emission spectrum.

    • Excitation Spectrum: Set the emission wavelength to the λem of this compound (e.g., 520 nm). Scan the excitation monochromator over a suitable wavelength range (e.g., 350-510 nm) to record the fluorescence excitation spectrum.

    • Repeat the fluorescence measurements for all prepared solutions of both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

  • Data Analysis and Quantum Yield Calculation:

    • Integrate the area under the fluorescence emission spectrum for each solution of the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of these plots (Grad) is proportional to the fluorescence quantum yield.

    • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

      ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample2 / nstd2)

      where:

      • ΦF,std is the quantum yield of the standard.

      • Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental relationship between absorption and fluorescence.

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Absorbance of Samples prep_dilutions->measure_samples measure_blank Measure Blank (Solvent) measure_blank->measure_samples plot_data Plot Absorbance vs. Concentration measure_samples->plot_data calc_epsilon Calculate Molar Absorptivity (ε) from Slope plot_data->calc_epsilon

Figure 1. Experimental workflow for UV-Vis absorption analysis.

Absorption_Fluorescence_Relationship cluster_process Photophysical Process cluster_observation Spectroscopic Observation absorption 1. Absorption of Photon (Excitation) (λex) excited_state Excited State (S1) absorption->excited_state Fast uv_vis_spec UV-Vis Spectrum (Peak at λex) absorption->uv_vis_spec fluorescence 2. Fluorescence Emission (λem) excited_state->fluorescence Slower non_radiative Non-Radiative Decay excited_state->non_radiative ground_state Ground State (S0) fluorescence->ground_state fluorescence_spec Fluorescence Spectrum (Peak at λem) fluorescence->fluorescence_spec non_radiative->ground_state

Figure 2. Relationship between light absorption and fluorescence emission.

Thermogravimetric Analysis of Disperse Orange 37: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available thermogravimetric analysis (TGA) data specifically for Disperse Orange 37 is limited. This guide provides a comprehensive overview of the expected thermal behavior and analytical protocols based on data from structurally related azo dyes and general TGA methodologies for these compounds. The presented quantitative data should be considered representative and may not reflect the exact thermal decomposition profile of this compound.

Introduction

This compound, a monoazo dye, is utilized in the textile industry for coloring synthetic fibers.[1] Its chemical formula is C₁₇H₁₅Cl₂N₅O₂ with a molecular weight of 392.24 g/mol .[1] Understanding the thermal stability of such dyes is crucial for ensuring product quality during manufacturing processes that involve high temperatures and for assessing the environmental and safety risks associated with their thermal decomposition.

Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This guide details the application of TGA for the characterization of this compound, providing researchers, scientists, and drug development professionals with a thorough understanding of its thermal degradation profile.

Chemical Structure

The chemical structure of this compound is 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile.[2]

Expected Thermal Decomposition

The thermal degradation of azo dyes typically initiates with the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This initial cleavage leads to the formation of various aromatic amines and other smaller volatile compounds. Subsequent decomposition at higher temperatures involves the breakdown of these aromatic structures.

Experimental Protocol for Thermogravimetric Analysis

A detailed experimental protocol for conducting TGA on a disperse dye like this compound is provided below. This protocol is based on general methodologies for the analysis of azo dyes.[3][4]

Table 1: Experimental Parameters for TGA of a Disperse Azo Dye

ParameterValue/Description
Instrument TGA Instrument (e.g., NETZSCH TG 209, TA Instruments Discovery TGA 5500)
Sample Mass 3-10 mg
Crucible Alumina or platinum pan
Atmosphere Nitrogen (inert) or Air (oxidative)
Flow Rate 20-50 mL/min
Heating Rate 10-20 °C/min
Temperature Range Ambient to 800 °C
Methodology
  • Sample Preparation: Accurately weigh 3-10 mg of the this compound powder into an inert sample pan (e.g., alumina or platinum).[3]

  • Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with the selected gas (nitrogen or air) at a constant flow rate to create the desired atmosphere.[3]

  • Thermal Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 or 20 °C/min.[4]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The data is typically presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Representative TGA Data of Azo Dyes

Due to the lack of specific TGA data for this compound, the following table summarizes representative thermal decomposition data for other azo dyes. This data can be used to estimate the potential thermal behavior of this compound. The decomposition of azo dyes often occurs in multiple stages, with the initial stage typically attributed to the cleavage of the azo bond.

Table 2: Representative Thermal Decomposition Data of Azo Dyes

Azo Dye (Structurally Similar)Onset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Mass Loss (%)Reference
Azo Dye 1~250~28030-40
Azo Dye 2~270~30035-45
Azo Dye 3~300~33040-50

Note: The data in this table is generalized from various sources on azo dye thermal analysis and does not represent a specific named dye.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of a dye sample.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis weigh Weigh 3-10 mg of This compound place Place sample in Alumina/Platinum pan weigh->place load Load sample into TGA furnace place->load purge Purge with N2 or Air (20-50 mL/min) load->purge heat Heat from RT to 800°C (10-20 °C/min) purge->heat record Record Mass vs. Temp heat->record plot Generate TGA/DTG curves record->plot analyze Determine decomposition temperatures & mass loss plot->analyze Azo_Decomposition AzoDye Azo Dye (R1-N=N-R2) Heat Heat (Δ) Radicals Aromatic Radicals (R1• + R2• + N2) Heat->Radicals Azo bond cleavage Amines Aromatic Amines & Other Volatiles Radicals->Amines Further reactions Char Char Residue Amines->Char High-temperature degradation

References

An In-depth Technical Guide to the Isomeric Forms and Stability of Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 37 is a monoazo disperse dye utilized in the textile industry for dyeing synthetic fibers such as polyester. Its chemical structure allows for the existence of geometric isomers, which can influence its physicochemical properties and stability. This technical guide provides a comprehensive overview of the isomeric forms of this compound, its stability under various conditions, and detailed experimental protocols for its analysis. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates existing knowledge and provides data from analogous compounds to offer a thorough understanding of its behavior.

Introduction

This compound, with the chemical name 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile, is a synthetic dye valued for its coloration properties and stability.[1][2] Like other azo compounds, the central -N=N- double bond is the basis for its color and also gives rise to geometric isomerism. Understanding the properties of these isomers and the overall stability of the dye is critical for its application, for assessing its environmental fate, and for toxicological studies. This guide delves into the technical details of the isomeric forms and stability of this compound.

Isomeric Forms of this compound

The presence of the azo (-N=N-) double bond in this compound leads to the existence of two geometric isomers: E (entgegen or trans) and Z (zusammen or cis).

  • E-Isomer (trans): In the E-isomer, the substituent groups are on opposite sides of the azo double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance.[3] Consequently, the E-isomer is the predominant form found in commercially produced this compound.

  • Z-Isomer (cis): In the Z-isomer, the substituent groups are on the same side of the azo double bond. This configuration is sterically hindered and therefore less stable than the E-isomer. The Z-isomer can be formed from the E-isomer through photoisomerization.

The interconversion between the E and Z isomers is a dynamic process that can be influenced by light and heat. The photoisomerization from the more stable E form to the less stable Z form can be induced by UV or visible light, while the reverse thermal isomerization from Z to E can occur in the dark.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 13301-61-6, 12223-33-5[2][4]
Molecular Formula C₁₇H₁₅Cl₂N₅O₂[4]
Molecular Weight 392.24 g/mol [4]
Appearance Orange to reddish-brown solid[3]
Melting Point 144-146 °C[5]
Solubility Low water solubility[3]

Stability of this compound

This compound is known for its good stability to light and heat, which is a desirable property for textile dyes.[1] However, it is susceptible to degradation under specific environmental and chemical conditions.

Photostability

While generally stable, prolonged exposure to high-energy light, particularly UV radiation, can lead to the degradation of this compound. The azo bond is the primary site of photochemical reaction, which can lead to the cleavage of the molecule. The photodegradation of similar disperse dyes has been shown to follow pseudo-first-order kinetics.[3] The quantum yield of photodegradation can be influenced by the solvent system and pH. For instance, studies on other disperse dyes have shown a significant enhancement of the photodegradation quantum yield in the presence of photosensitizers like acetone.[2][3]

Thermal Stability

Thermogravimetric analysis (TGA) of analogous azo dyes indicates that thermal degradation typically begins at temperatures above 200°C, with the main decomposition occurring through the cleavage of the azo bond.[6] The thermal stability of disperse dyes is a critical factor in high-temperature dyeing processes for polyester fibers.

Hydrolytic Stability
Microbial Degradation

The azo bond in this compound is susceptible to reductive cleavage by microbial azo reductases under anaerobic conditions. This process leads to the formation of aromatic amines, which may have their own toxicological profiles. While a detailed microbial degradation pathway for this compound has not been fully elucidated, studies on the closely related Disperse Orange 3 have identified metabolites such as p-nitroaniline, p-phenylenediamine, and acetanilide.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1][2]

  • Diazotization of 2,6-dichloro-4-nitroaniline:

    • Dissolve 2,6-dichloro-4-nitroaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and nitrosylsulfuric acid).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling component, N-ethyl-N-cyanoethylaniline, in an acidic aqueous medium.

    • Cool the solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the temperature below 10 °C and the pH in the acidic range to facilitate the coupling reaction.

    • The this compound dye will precipitate out of the solution.

  • Purification:

    • Filter the crude dye and wash it with water to remove excess acid and salts.

    • The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate).[1]

HPLC Analysis of Isomeric Purity

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the isomeric purity of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at the wavelength of maximum absorbance (λmax) of this compound (around 470-480 nm).

  • Sample Preparation: Dissolve a small amount of the dye in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: The E and Z isomers will likely have different retention times, allowing for their separation and quantification. The more stable and predominant E-isomer is expected to be the major peak.

Thermal Stability Analysis using TGA

Thermogravimetric Analysis (TGA) can be used to determine the thermal decomposition profile of this compound.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the dye in a TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or another inert gas at a flow rate of 20-50 mL/min to prevent oxidation.

  • Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the weight loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the temperature of maximum decomposition rate.

Visualizations

Synthesis Pathway

G Synthesis of this compound A 2,6-dichloro-4-nitroaniline B Diazonium Salt A->B Diazotization (NaNO2, H2SO4, 0-5°C) D This compound B->D Azo Coupling (Acidic medium, 0-10°C) C N-ethyl-N-cyanoethylaniline C->D

Caption: Synthesis pathway of this compound.

Isomerization Process

G E/Z Isomerization of this compound E_isomer E-Isomer (trans) (More Stable) Z_isomer Z-Isomer (cis) (Less Stable) E_isomer->Z_isomer Photoisomerization (hν) Z_isomer->E_isomer Thermal Isomerization (Δ)

Caption: Interconversion between E and Z isomers.

Experimental Workflow for Stability Analysis

G Workflow for Stability Analysis of this compound cluster_photostability Photostability cluster_thermal Thermal Stability cluster_hydrolytic Hydrolytic Stability photo_sample Dissolve Dye in Solvent photo_irradiate Irradiate with UV/Vis Light photo_sample->photo_irradiate photo_analyze Analyze by HPLC-UV photo_irradiate->photo_analyze thermal_sample Weigh Dye into TGA Pan thermal_heat Heat under Inert Atmosphere thermal_sample->thermal_heat thermal_analyze Record Weight Loss thermal_heat->thermal_analyze hydro_sample Incubate Dye in Buffers (various pH) hydro_heat Maintain at Constant Temperature hydro_sample->hydro_heat hydro_analyze Analyze by HPLC-UV hydro_heat->hydro_analyze

References

Methodological & Application

Application Notes and Protocols: Disperse Orange 37 for Dyeing Polyester and Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 37 is a monoazo disperse dye belonging to the azo class of dyes. It is primarily used in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester and its blends.[1] Its molecular structure, characterized by the presence of a chromophoric azo group (-N=N-), imparts a distinct dark red-orange to dark orange hue to the fibers.[1] This document provides detailed application notes and protocols for the use of this compound in laboratory and research settings, with a focus on dyeing polyester fibers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for understanding the dye's behavior in solution and its interaction with synthetic fibers.

PropertyValueReference
C.I. Name This compound[1]
CAS Number 12223-33-5 / 13301-61-6[1]
Molecular Formula C₁₇H₁₅Cl₂N₅O₂[1]
Molecular Weight 392.24 g/mol [1]
Appearance Orange powder[1]
Solubility Insoluble in water[1]

Dyeing Mechanism and Principles

The application of this compound to polyester fibers is a physical process governed by the principles of diffusion and intermolecular forces. Being non-ionic and sparingly soluble in water, the dye exists as a fine dispersion in the dyebath. The dyeing process involves the following key stages:

  • Dispersion: The dye is milled into fine particles and dispersed in the aqueous dyebath with the aid of a dispersing agent.

  • Adsorption: Under the influence of heat, the polyester fibers swell, causing the polymer chains to become more mobile. This allows the dye molecules to move from the aqueous phase to the fiber surface.

  • Diffusion: The adsorbed dye molecules then diffuse into the amorphous regions of the polyester fiber. This is the rate-determining step and is highly dependent on temperature.

  • Fixation: Once inside the fiber, the dye molecules are held in place by van der Waals forces and hydrophobic interactions.

The overall process is an equilibrium-driven transfer of the dye from the liquid solvent (water) to a solid organic solvent (the fiber).

Application Protocols

Two primary methods are employed for dyeing polyester with this compound in a laboratory setting: High-Temperature Dyeing and Carrier Dyeing.

High-Temperature (HT) Dyeing Protocol

This is the most common and efficient method for achieving deep and vibrant shades on polyester with good fastness properties.

Experimental Workflow for High-Temperature Dyeing

HT_Dyeing_Workflow A Dye Bath Preparation B Fabric Introduction A->B C Temperature Ramp-up (to 130°C) B->C D Dyeing at 130°C (60 min) C->D E Cooling D->E F Rinsing E->F G Reduction Clearing F->G H Final Rinse & Dry G->H

Caption: High-Temperature Dyeing Workflow

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • High-temperature dyeing apparatus (e.g., laboratory-scale jet or beaker dyeing machine)

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding deionized water.

    • Fill the dyeing vessel with deionized water to the desired liquor ratio (e.g., 10:1).

    • Add the dispersing agent (e.g., 1 g/L) and the dye stock solution to the bath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing:

    • Introduce the pre-wetted polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes for medium to dark shades.

    • Cool the dyebath down to 70°C at a rate of 2-3°C/minute.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric with hot water.

    • Prepare a fresh bath at 70-80°C containing:

      • Sodium hydrosulfite (2 g/L)

      • Sodium hydroxide (2 g/L)

      • Non-ionic detergent (1 g/L)

    • Treat the dyed fabric in this bath for 15-20 minutes to remove any unfixed surface dye, which improves wash fastness.

  • Final Steps:

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the fabric at a moderate temperature.

Carrier Dyeing Protocol

This method allows for dyeing at or near the boiling point of water (around 100°C) by using a "carrier" chemical that swells the polyester fibers. This method is useful when high-pressure equipment is not available.

Experimental Workflow for Carrier Dyeing

Carrier_Dyeing_Workflow A Dye Bath Preparation (with Carrier) B Fabric Introduction A->B C Temperature Ramp-up (to 100°C) B->C D Dyeing at 100°C (60-90 min) C->D E Cooling D->E F Rinsing E->F G Reduction Clearing F->G H Final Rinse & Dry G->H

Caption: Carrier Dyeing Workflow

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Carrier (e.g., methylnaphthalene, o-phenylphenol, or a proprietary blend)

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • Atmospheric dyeing apparatus (e.g., water bath with beakers)

Procedure:

  • Dye Bath Preparation:

    • Prepare the dyebath as described in the HT protocol, but also add the carrier (e.g., 2-5 g/L). Emulsify the carrier if necessary.

    • Set the initial temperature to around 60°C.

  • Dyeing:

    • Introduce the pre-wetted polyester fabric.

    • Raise the temperature to 100°C at a rate of 2°C/minute.

    • Maintain at 100°C for 60-90 minutes.

    • Cool the bath to 70°C.

  • After-treatment and Final Steps:

    • Follow the same reduction clearing, rinsing, and drying steps as in the HT dyeing protocol. Thorough removal of the carrier is essential to avoid adverse effects on lightfastness and to prevent odor.

Performance Data

The performance of this compound on polyester is evaluated based on its color yield and fastness properties.

Color Yield (K/S Values)
Dyeing Temperature (°C)Dye Concentration (% owf)Illustrative K/S Value
1101.08-10
1201.012-15
1301.018-22
1302.025-30

Note: These are representative values. Actual K/S values will depend on the specific dyeing conditions, substrate, and measurement equipment.

Exhaustion and Fixation
  • Exhaustion (%): The percentage of dye that has moved from the dyebath onto the fiber.

  • Fixation (%): The percentage of the exhausted dye that is durably fixed within the fiber after after-treatment.

For high-temperature dyeing of polyester with disperse dyes, high exhaustion and fixation rates are typically achieved.

ParameterTypical Value Range (%)
Exhaustion 90 - 98
Fixation > 95
Fastness Properties

The fastness properties of a dyeing are a measure of its resistance to various agencies it may encounter during its use.

Fastness PropertyTest MethodRating (1-5 Scale)Reference
Light Fastness AATCC 166-7[1]
Washing Fastness (Staining) AATCC 615[1]
Washing Fastness (Fading) AATCC 615[1]
Perspiration Fastness (Staining) AATCC 155[1]
Perspiration Fastness (Fading) AATCC 155[1]
Rubbing Fastness (Dry) AATCC 84-5
Rubbing Fastness (Wet) AATCC 84
Sublimation Fastness ISO 105-P014-5 (at 180°C)

Note: Rubbing and sublimation fastness ratings are typical values for high-energy disperse dyes and may vary based on the depth of shade and effectiveness of the after-treatment process.

Application to Fiber Blends

This compound is suitable for dyeing polyester/cotton and other polyester blends.[1] In a one-bath dyeing process for polyester/cellulosic blends, disperse dyes are used for the polyester component, while direct, reactive, or vat dyes are used for the cellulosic component. The dyeing process must be carefully controlled to ensure both fiber types are dyed to the desired shade and fastness.

Logical Relationships in the Dyeing Process

The successful application of this compound depends on the interplay of several key parameters.

Key Parameter Relationships in Polyester Dyeing

Dyeing_Parameters Temp Temperature DyeUptake Dye Uptake (K/S) Temp->DyeUptake increases Time Time Time->DyeUptake increases pH pH pH->DyeUptake optimal at 4.5-5.5 Dispersion Dye Dispersion Levelness Levelness Dispersion->Levelness improves Fastness Fastness Properties DyeUptake->Fastness influences

Caption: Dyeing Parameter Interdependencies

Safety and Handling

  • This compound may cause an allergic skin reaction.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the dye powder in a well-ventilated area or under a fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes: Disperse Orange 37 as a Fluorescent Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 37 is a synthetic, organic compound belonging to the disperse dye class, primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its chemical formula is C₁₇H₁₅Cl₂N₅O₂, with a molecular weight of 392.24 g/mol .[3][4] While its primary application is industrial, this compound exhibits fluorescent properties that make it a subject of interest for biological staining in microscopy.[1] It is occasionally used in laboratory settings for staining purposes and is listed as suitable for microscopy, with potential applications in hematology and histology.[1][3] Researchers interested in its use should be aware of its potential as a textile allergen and its study in the context of mutagenicity and carcinogenicity.[3][5][6]

Physicochemical and Fluorescent Properties

This compound is an azo dye characterized by its vibrant orange color and insolubility in water.[1][2] As a fluorescent probe, it possesses a notable Stokes shift and resistance to photobleaching.[1] Its azo-chromophore structure is believed to facilitate binding to amine-rich biomolecules through π-π stacking and hydrogen bonding interactions.[1] A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₅Cl₂N₅O₂[3][4]
Molecular Weight 392.24 g/mol [3][4]
Excitation Maximum (λex) 470 nm[1]
Emission Maximum (λem) 520 nm[1]
Quantum Yield 0.42 ± 0.03 (in aqueous buffer)[1]
Extinction Coefficient (ε) ≥250 at 415-425 nm in methanol[3]
Solubility Insoluble in water[2]

Experimental Protocols

Due to the limited number of established and published protocols for the use of this compound as a biological stain, the following are proposed methods based on general fluorescent staining techniques. Researchers should optimize these protocols for their specific cell or tissue type and experimental setup.

Proposed Protocol 1: In Vitro Staining of Adherent Cells

Objective: To stain live or fixed adherent cells with this compound for fluorescent microscopy.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde or paraformaldehyde (for fixing)

  • Mounting medium

  • Glass coverslips

  • Microscope slides

  • Adherent cells cultured on coverslips

Procedure:

1. Stock Solution Preparation: a. Prepare a 1 mM stock solution of this compound in DMSO. b. Store the stock solution at -20°C, protected from light.

2. Cell Preparation: a. For Live-Cell Imaging: i. Gently wash the cells cultured on coverslips twice with warm PBS. b. For Fixed-Cell Imaging: i. Gently wash the cells twice with PBS. ii. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. iii. Wash the cells three times with PBS for 5 minutes each.

3. Staining: a. Prepare a working solution of this compound by diluting the 1 mM stock solution in PBS to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically. b. Incubate the cells with the working solution for 15-30 minutes at room temperature, protected from light. c. Gently wash the cells three times with PBS to remove excess stain.

4. Mounting and Imaging: a. Mount the coverslip onto a microscope slide using a suitable mounting medium. b. Image the cells using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of this compound (λex ~470 nm; λem ~520 nm).

Proposed Protocol 2: Cytotoxicity Assessment (MTT Assay)

Given the noted concerns about the potential toxicity of azo dyes, it is prudent to assess the cytotoxicity of this compound in the cell line of interest.[5][6]

Objective: To determine the cytotoxic effects of this compound on a cell line using an MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells. c. Incubate for 24, 48, or 72 hours.

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until formazan crystals form. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 5 minutes to ensure complete dissolution.

4. Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the untreated control.

Visualizations

Fluorescent_Staining_Workflow start Start prep_stock Prepare 1 mM Stock Solution (in DMSO) start->prep_stock prep_cells Prepare Cells (Live or Fixed) start->prep_cells prep_working Prepare Working Solution (1-10 µM) prep_stock->prep_working stain Incubate Cells with Stain (15-30 min) prep_cells->stain prep_working->stain wash Wash Cells (3x with PBS) stain->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy mount->image end End image->end

Caption: Workflow for fluorescent staining of cells with this compound.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Serial Dilutions of This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability (%) read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

References

Application Notes and Protocols for High-Temperature Polyester Dyeing with Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-temperature exhaust dyeing of polyester fabric using Disperse Orange 37. The information is intended for use in a laboratory setting for research and development purposes.

Introduction

This compound is a monoazo disperse dye suitable for dyeing hydrophobic synthetic fibers such as polyester.[1] Due to the crystalline and hydrophobic nature of polyester, high temperatures (typically 130°C) are required to achieve good dye penetration and fastness properties.[2] This protocol outlines the materials, equipment, and procedures for the successful application of this compound to polyester fabric in a laboratory setting.

The process involves the preparation of the fabric, the dye bath, the dyeing cycle, and post-dyeing treatments to ensure optimal color yield and fastness. Key to the process is the use of auxiliary chemicals such as dispersing agents, leveling agents, and pH regulators to maintain a stable dye dispersion and promote even dyeing.[3][4]

Materials and Equipment

Materials
  • Polyester fabric (scoured and bleached)

  • This compound (C.I. 11132)

  • Dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate-based product)

  • Leveling agent (optional, for pale to medium shades)

  • Acetic acid (to regulate pH)

  • Sodium hydrosulfite (reducing agent for clearing)

  • Sodium hydroxide (for reduction clearing)

  • Soft water (deionized or distilled)

Equipment
  • High-temperature laboratory dyeing machine (e.g., beaker dyer)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Drying oven

Experimental Protocols

Fabric Preparation

Prior to dyeing, it is crucial to prepare the polyester fabric to ensure uniform dye uptake. The fabric should be thoroughly scoured to remove any oils, waxes, and sizes applied during manufacturing. A typical scouring process involves washing the fabric with a non-ionic detergent and a mild alkali at 60-80°C, followed by thorough rinsing with hot and cold water.

Dye Bath Preparation

The dye bath should be prepared with soft water to avoid issues with dye dispersion stability. The following is a typical recipe for high-temperature polyester dyeing:

ComponentConcentrationPurpose
This compoundX% (on weight of fabric - o.w.f.)Colorant
Dispersing Agent1.0 - 2.0 g/LPrevents dye agglomeration
Leveling Agent0.5 - 1.0 g/L (optional)Promotes even dye uptake
Acetic Acidto pH 4.5 - 5.5Optimal pH for dyeing
Liquor Ratio1:10 - 1:20Ratio of liquid to fabric weight

Note: The exact concentration of this compound will depend on the desired depth of shade. It is recommended to conduct preliminary trials to determine the optimal dye concentration.

Procedure:

  • Weigh the dry polyester fabric.

  • Calculate the required amounts of dye, auxiliaries, and water based on the fabric weight and the desired liquor ratio.

  • In a beaker, create a paste of the this compound powder with a small amount of the dispersing agent and cold water.

  • Gradually add hot water (40-50°C) to the paste while stirring to form a fine dispersion.

  • Fill the dyeing vessel with the required volume of water and add the dispersing agent and leveling agent (if used).

  • Add the dye dispersion to the dyeing vessel.

  • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.

High-Temperature Dyeing Cycle

The dyeing process is carried out in a sealed high-temperature dyeing machine to achieve temperatures above the boiling point of water.

Procedure:

  • Introduce the prepared polyester fabric into the dye bath at approximately 60°C.

  • Seal the dyeing machine and start the circulation.

  • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5 - 2.0°C per minute.[2]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the depth of shade.[2] Deeper shades generally require longer holding times.

  • After the dyeing time is complete, cool the machine down to 70-80°C at a rate of 2-3°C per minute.

  • Drain the dye bath.

Post-Dyeing Treatment: Reduction Clearing

Reduction clearing is a critical step to remove any unfixed disperse dye from the fiber surface, which significantly improves the wash and rubbing fastness of the dyeing.[3]

Procedure:

  • Prepare a fresh bath at a liquor ratio of 1:10.

  • Add the following chemicals to the bath:

    • Sodium Hydrosulfite: 1.0 - 2.0 g/L

    • Sodium Hydroxide: 1.0 - 2.0 g/L

  • Heat the bath to 70-80°C.

  • Treat the dyed fabric in this bath for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Finally, rinse the fabric with cold water and dry it.

Data Presentation

Properties of this compound
PropertyValue
C.I. NameThis compound
C.I. Number11132
Molecular FormulaC₁₇H₁₅Cl₂N₅O₂
Molecular Weight392.24 g/mol
CAS Number12223-33-5 / 13301-61-6
Chemical ClassMonoazo

[Source:]

Fastness Properties of this compound on Polyester

The following table summarizes the reported fastness properties of this compound on polyester fabric according to AATCC test methods. The ratings are on a scale of 1 to 5 for staining and 1 to 8 for light fastness, with higher numbers indicating better fastness.[5][6][7][8][9]

Fastness TestAATCC Test MethodFading RatingStaining Rating
Light FastnessAATCC 166-7-
Washing FastnessAATCC 6155
Perspiration FastnessAATCC 1555
Ironing FastnessAATCC 1333-4-

[Source:[1]]

Visualization

High-Temperature Polyester Dyeing Workflow

The following diagram illustrates the key stages of the high-temperature exhaust dyeing process for polyester with this compound.

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment FabricPrep Fabric Scouring DyeBathPrep Dye Bath Preparation LoadFabric Load Fabric @ 60°C DyeBathPrep->LoadFabric TempRise Raise to 130°C (1.5-2.0°C/min) LoadFabric->TempRise Dyeing Hold at 130°C (30-60 min) TempRise->Dyeing Cooling Cool to 70-80°C Dyeing->Cooling ReductionClearing Reduction Clearing (70-80°C) Cooling->ReductionClearing Rinsing Rinsing & Neutralizing ReductionClearing->Rinsing Drying Drying Rinsing->Drying FinalProduct Dyed Polyester Fabric Drying->FinalProduct

Caption: High-temperature polyester dyeing workflow.

References

Application of Disperse Orange 37 in Forensic Fiber Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 37 is a monoazo disperse dye commonly used to color synthetic fibers, particularly polyester.[1] In the field of forensic science, the analysis of textile fibers is a crucial aspect of trace evidence examination, capable of linking a suspect to a crime scene or a victim. The identification of the specific dyes present on a fiber can significantly enhance the evidential value of fiber comparisons, especially when dealing with common fiber types. This compound, due to its widespread use, is a dye of significant interest in forensic laboratories.

The analysis of this compound on a single textile fiber presents a significant analytical challenge due to the microscopic sample size. Forensic examinations often involve analyzing fiber fragments that are only a few millimeters in length.[2] Methodologies for dye analysis must therefore be highly sensitive and, when possible, non-destructive. This document outlines the current analytical techniques and detailed protocols for the extraction and identification of this compound from textile fibers for forensic purposes.

Analytical Approaches

The forensic analysis of dyes on textile fibers typically involves a multi-step process that may include non-destructive analysis followed by chemical extraction and separation techniques. The choice of method depends on the sample size, the need to preserve the fiber for other analyses, and the instrumentation available.

Non-Destructive Technique:

  • Microspectrophotometry (MSP): This is a primary non-destructive technique used to analyze the color of single fibers.[3] It measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum, providing a characteristic spectrum for the dye. MSP is invaluable for comparing the color of a questioned fiber to a reference fiber without altering the sample.[4]

Destructive Techniques:

Destructive techniques are employed when a more detailed chemical identification of the dye is required. These methods involve the extraction of the dye from the fiber matrix, followed by analysis.

  • Dye Extraction: The first step in destructive analysis is the efficient extraction of the dye from the fiber. The choice of solvent is critical and depends on the fiber type and dye class. For disperse dyes on polyester fibers, solvents such as dimethylformamide (DMF) have been shown to be effective.[5]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful separation technique that can be used to separate the components of a dye mixture. It is a cost-effective and routine analytical tool that can provide information on the number of components, their colors, and their relative concentrations.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific technique for the identification and quantification of dyes. It combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weight and structural information of the dye molecules.

  • Direct Analysis in Real-Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the direct analysis of dyes on fibers with minimal to no sample preparation. The heated gas stream used in DART can desorb the disperse dye molecules from the fiber and introduce them into the mass spectrometer for analysis.[6]

Quantitative Data

The following tables summarize quantitative data relevant to the analysis of this compound.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Analytical MethodLC-MS/MS[7]
Calibration Range1 - 200 ppb[7]
Spiked Concentration10 ng/mL[7]
Recovery 81.8% - 114.1% [7]
Spiked Concentration50 ng/mL[7]
Recovery 84.9% - 104.1% [7]
Detection Limit (for Disperse Orange 3)50 ng[8]

Table 2: HPTLC Method Parameters for Allergenic Disperse Dyes (including an orange dye)

ParameterValueReference
Analytical MethodHPTLC[9]
Developing SolventToluene: Acetone (20:1 v/v)[9]
Calibration Range0.1 - 10 g/L*[9]
Quantitative Limit0.012 - 0.033 g/L[9]
Detection Limit0.039 - 0.105 g/L[9]

*Note: The unit "g/L" in the original source is likely a typographical error and may represent µg/mL or a similar concentration unit. This should be verified when applying the method.

Experimental Protocols

Protocol 1: Extraction of this compound from Polyester Fibers

This protocol describes the extraction of this compound from a single polyester fiber for subsequent analysis.

Materials:

  • Single polyester fiber (e.g., 5 mm in length)

  • Dimethylformamide (DMF)

  • Micro-centrifuge tube (e.g., 0.5 mL)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Place the single polyester fiber into a micro-centrifuge tube.

  • Add an appropriate volume of DMF to the tube (e.g., 20-50 µL).

  • Seal the tube tightly.

  • Heat the tube at 100°C for 15-30 minutes in a heating block or water bath.

  • Periodically vortex the tube to facilitate extraction.

  • After heating, allow the tube to cool to room temperature.

  • Centrifuge the tube to pellet the fiber and any particulate matter.

  • Carefully collect the supernatant containing the extracted dye for analysis.

Protocol 2: Analysis of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol provides a method for the HPTLC analysis of an extract containing this compound.

Materials:

  • HPTLC silica gel 60 F254 plates

  • Dye extract from Protocol 1

  • This compound standard solution

  • Developing solvent: Toluene: Acetone (20:1 v/v)

  • HPTLC developing chamber

  • Capillary tubes for spotting

  • UV cabinet for visualization

Procedure:

  • Pour the developing solvent into the HPTLC chamber and allow it to saturate for at least 30 minutes.

  • Using a capillary tube, carefully spot the dye extract and the this compound standard solution onto the baseline of the HPTLC plate.

  • Allow the spots to dry completely.

  • Place the HPTLC plate in the developing chamber.

  • Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the separated spots under visible and UV light.

  • Calculate the Retardation factor (Rf) for the spots and compare the Rf of the sample to that of the standard.

Protocol 3: Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general steps for the analysis of this compound using LC-MS. Specific instrument parameters should be optimized based on the available system.

Materials:

  • Dye extract from Protocol 1

  • LC-MS system with a suitable C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard solution

Procedure:

  • Prepare a dilution of the dye extract in the initial mobile phase composition.

  • Set up the LC-MS system with a C18 column and the specified mobile phases.

  • Develop a gradient elution program to separate the dye. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.

  • Set the mass spectrometer to acquire data in positive ion mode, monitoring for the protonated molecular ion of this compound ([M+H]⁺).

  • Inject the prepared sample and standard solution into the LC-MS system.

  • Analyze the resulting chromatograms and mass spectra to identify and confirm the presence of this compound by comparing the retention time and mass spectrum of the sample to that of the standard.

Visualizations

Forensic_Fiber_Analysis_Workflow cluster_0 Initial Examination cluster_1 Chemical Analysis (Destructive) cluster_2 Data Interpretation & Reporting Fiber_Recovery Fiber Recovery (from crime scene/victim/suspect) Microscopy Microscopic Examination (Fiber type, morphology) Fiber_Recovery->Microscopy DART_MS DART-MS Analysis Fiber_Recovery->DART_MS Direct Analysis MSP Microspectrophotometry (MSP) (Non-destructive color analysis) Microscopy->MSP Extraction Dye Extraction (e.g., with DMF) MSP->Extraction Further analysis needed Comparison Comparison of Results (Questioned vs. Known) MSP->Comparison Comparison sufficient HPTLC HPTLC Analysis Extraction->HPTLC LC_MS LC-MS Analysis Extraction->LC_MS HPTLC->Comparison LC_MS->Comparison DART_MS->Comparison Report Forensic Report Comparison->Report

Forensic fiber analysis workflow.

Dye_Extraction_Protocol Start Start Place_Fiber Place single fiber in micro-centrifuge tube Start->Place_Fiber Add_Solvent Add Dimethylformamide (DMF) Place_Fiber->Add_Solvent Heat_Sample Heat at 100°C for 15-30 min Add_Solvent->Heat_Sample Cool_Sample Cool to room temperature Heat_Sample->Cool_Sample Centrifuge Centrifuge to pellet fiber Cool_Sample->Centrifuge Collect_Supernatant Collect supernatant (dye extract) Centrifuge->Collect_Supernatant End Ready for Analysis Collect_Supernatant->End Analytical_Technique_Comparison Techniques Analytical Technique Principle Key Advantage Key Disadvantage MSP MSP UV-Vis Spectroscopy Non-destructive Lower specificity HPTLC HPTLC Planar Chromatography Cost-effective, good for screening Lower resolution than LC LC_MS LC-MS Liquid Chromatography - Mass Spectrometry High sensitivity and specificity Destructive, higher cost DART_MS DART-MS Ambient Ionization Mass Spectrometry Rapid, minimal sample prep Destructive, matrix effects can be an issue

References

Application Note: Quantification of Disperse Orange 37 in Textiles by LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Disperse Orange 37 in textile matrices using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for researchers, scientists, and quality control professionals in the textile and chemical industries.

Introduction

This compound is an azo dye that can be used in the dyeing of synthetic fibers such as polyester and nylon. Due to its potential to cause allergic reactions upon skin contact, its presence in textiles is a safety concern for consumers. Regulatory bodies have set restrictions on the concentration of certain disperse dyes in textile products. Therefore, a reliable and sensitive analytical method is crucial for monitoring the levels of this compound in textiles to ensure consumer safety and regulatory compliance. LC/MS/MS offers high selectivity and sensitivity, making it the ideal technique for the determination of this compound in complex matrices like textiles.

Experimental Protocol

Sample Preparation

A simple and efficient extraction method using methanol and ultrasonication is employed to isolate this compound from the textile matrix.

  • Materials and Reagents:

    • Methanol (HPLC grade)

    • Water, deionized

    • This compound analytical standard

    • 0.22 µm PTFE syringe filters

  • Procedure:

    • Cut a representative sample of the textile into small pieces (approximately 5x5 mm).

    • Accurately weigh 1.0 g of the cut textile sample into a conical flask.

    • Add 20 mL of methanol to the flask.[1]

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[1]

    • Allow the extract to cool to room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes to pellet any suspended solids.[1]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.[1]

Liquid Chromatography (LC)
  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Methanol with 0.1% formic acid[1]

  • Gradient: A suitable gradient from high aqueous to high organic content should be optimized for baseline separation.

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 5 µL[1]

Mass Spectrometry (MS/MS)
  • System: Triple quadrupole mass spectrometer[1]

  • Ionization Source: Electrospray Ionization (ESI), positive mode[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]

  • Source Temperature: 150°C[1]

  • Desolvation Temperature: 500°C[1]

  • Gas Flows: Optimized for the specific instrument.[1]

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 392.07

    • Product Ion 1 (Quantifier) (m/z): 351.04

    • Product Ion 2 (Qualifier) (m/z): 338.03

    • Collision Energy: 20 eV[2]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound/76 in textiles, as reported in the literature.

ParameterValueReference
Limit of Quantification (LOQ)0.1 ng/mL[3]
Linearity Range0.1 - 100 ng/mL[3]
Recovery Rate91.2% - 110.1%[3]
Matrix Effect (at 10 ng/mL)42.1% - 49.5%[4]
Matrix Effect (at 50 ng/mL)71.3% - 87.7%[4]

Experimental Workflow

experimental_workflow LC/MS/MS Workflow for this compound in Textiles cluster_sample_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing sample Textile Sample weigh Weigh 1.0g of Sample sample->weigh extract Add 20mL Methanol & Sonicate at 60°C for 30 min weigh->extract centrifuge Centrifuge at 4000 rpm for 10 min extract->centrifuge filter Filter through 0.22µm PTFE filter centrifuge->filter lc_separation UHPLC Separation (C18 Column) filter->lc_separation Inject ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification Acquire Data reporting Report Results (mg/kg) quantification->reporting

Caption: Experimental workflow for the LC/MS/MS analysis of this compound from textile samples.

Conclusion

The presented LC/MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in textile samples. The simple extraction procedure and the specificity of tandem mass spectrometry make this method well-suited for routine analysis in a high-throughput laboratory setting. This application note serves as a comprehensive guide for researchers and scientists to implement this method for ensuring the safety and quality of textile products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Orange 37 is a monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Due to its potential to be an allergen, methods for its detection and quantification are important for quality control and safety assessment.[3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of disperse dyes, offering high resolution and sensitivity.[1] This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV-Vis detection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System Equilibration Column Equilibration HPLC_System->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC system equipped with a UV-Vis detector. A system capable of running a gradient elution is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this analysis.[1][2] Other options include C8 columns.[5]

  • Solvents: HPLC grade acetonitrile and water are required.[1][6]

  • Reagents: Formic acid or ammonium acetate may be used as mobile phase additives.[5]

  • Standard: A certified reference standard of this compound is necessary for identification and quantification.[7]

Mobile Phase Preparation

A typical mobile phase for this analysis consists of:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

The mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.[8]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile/water) to achieve concentrations in the desired calibration range (e.g., 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation
  • Extraction from Textiles: A representative portion of the textile sample is extracted with a suitable solvent, such as methanol, under sonication.

  • Dissolution of Solid Samples: For solid dye samples, prepare a stock solution of 10 mg/mL in a 1:1 mixture of acetonitrile and water.[2]

  • Filtration: All sample solutions should be filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.[9][10]

Chromatographic Conditions

The following HPLC conditions can be used for the analysis of this compound:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detector UV-Vis at 450 nm[2]

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized as follows. This table presents illustrative data for a series of calibration standards.

Standard Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
0.56.2150
1.06.2305
5.06.21520
10.06.23030
20.06.26050

A calibration curve would then be generated by plotting the peak area against the concentration of the standards. The concentration of this compound in unknown samples can be determined from this curve.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_result Final Result Sample Sample containing This compound HPLC HPLC Separation Sample->HPLC Standard This compound Reference Standard Standard->HPLC Qualitative Qualitative Identification (Retention Time) HPLC->Qualitative Quantitative Quantitative Measurement (Peak Area) HPLC->Quantitative Concentration Concentration of This compound Qualitative->Concentration Quantitative->Concentration

Caption: Logical relationship of the analytical process for this compound.

References

Application Note: Disperse Orange 37 as an Indicator of Mutagenicity in Industrial Effluents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 37 is a monoazo dye used in the textile industry. Studies have identified it as a mutagenic compound, contributing to the genotoxicity of industrial wastewater. Its presence in textile effluents is a significant concern for environmental and human health, as these effluents can contaminate water sources. This application note details the use of this compound as a marker for mutagenic potential in industrial effluents and provides protocols for its assessment using the bacterial reverse mutation assay (Ames test).

Application

The primary application is the use of this compound as an indicator of mutagenic activity in industrial, particularly textile, wastewater. Monitoring for this dye and assessing the overall mutagenicity of the effluent can help in:

  • Environmental Risk Assessment: Evaluating the potential of industrial discharge to cause genetic damage in aquatic organisms and downstream ecosystems.

  • Wastewater Treatment Efficacy: Assessing the effectiveness of treatment processes in removing mutagenic compounds.

  • Regulatory Compliance: Ensuring that discharged effluents meet safety standards for mutagenicity.

  • Drug Development: In a broader context, the methodologies described are fundamental in the preclinical safety assessment of new chemical entities, where evaluating mutagenic potential is a critical step.

Data Presentation

The mutagenic potential of this compound has been quantified in studies using the Salmonella typhimurium Ames test. The following table summarizes the reported mutagenic activity.

CompoundStrainMetabolic Activation (S9)Mutagenic ResponseReference
This compoundYG1041Present280 revertants/µg[1]

Note: Strain YG1041 is a derivative of TA98, engineered to have elevated levels of O-acetyltransferase, which can enhance the mutagenic response to certain aromatic amines and nitro compounds.

Experimental Protocols

The following protocols are based on the OECD Guideline 471 for the bacterial reverse mutation assay (Ames test) and are adapted for the assessment of industrial effluents.[2][3][4]

Preparation of Industrial Effluent Samples

The complex nature of industrial wastewater necessitates a robust sample preparation method to concentrate potential mutagens and remove interfering substances.

Materials:

  • Amberlite XAD resins (e.g., XAD-2 or XAD-7) or equivalent solid-phase extraction (SPE) cartridges

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Dimethyl sulfoxide (DMSO, sterile)

  • 0.22 µm sterile filters

Protocol:

  • Sample Collection: Collect a representative sample of the industrial effluent in a sterile container.

  • Solid-Phase Extraction (SPE): a. Pass a known volume (e.g., 1-5 liters) of the effluent through a pre-conditioned Amberlite XAD resin column or a suitable SPE cartridge. b. Wash the column with distilled water to remove salts and other water-soluble, non-mutagenic components. c. Elute the adsorbed organic compounds from the column using methanol followed by dichloromethane.

  • Concentration: a. Combine the methanol and dichloromethane eluates. b. Concentrate the eluate to near dryness using a rotary evaporator at a controlled temperature (e.g., <40°C) to avoid loss of volatile mutagens.

  • Solvent Exchange: a. Re-dissolve the concentrated residue in a small, precise volume of sterile DMSO. b. Filter the final DMSO extract through a 0.22 µm sterile filter to ensure sterility before use in the Ames test.

  • Storage: Store the prepared extract at -20°C until required for testing.

Ames Test Protocol (Pre-incubation Method)

This method is widely used for testing aqueous extracts and complex mixtures.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, and YG1041 are recommended for textile effluents)[5]

  • Nutrient broth

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • S9 metabolic activation mix (prepared from the liver of rats induced with Aroclor 1254 or a suitable alternative)[4]

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, and 2-aminoanthracene for both strains with S9)[6]

  • Negative control (sterile DMSO)

  • Incubator (37°C)

Protocol:

  • Bacterial Culture Preparation: Inoculate the selected Salmonella typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Test Mixture Preparation: For each sample concentration, and for positive and negative controls, prepare the following in sterile test tubes:

    • Without S9 activation: 0.1 mL of bacterial culture, 0.5 mL of phosphate buffer, and 0.1 mL of the effluent extract in DMSO (or control solution).

    • With S9 activation: 0.1 mL of bacterial culture, 0.5 mL of S9 mix, and 0.1 mL of the effluent extract in DMSO (or control solution).

  • Pre-incubation: Incubate the test mixtures at 37°C for 20-30 minutes with gentle shaking.

  • Plating: a. Add 2 mL of molten top agar (maintained at 45°C) to each pre-incubated test mixture. b. Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate. c. Gently tilt and rotate the plate to ensure an even distribution of the top agar.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).[4]

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship of using this compound as a mutagenicity indicator.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ames_test Ames Test cluster_data_analysis Data Analysis A 1. Collect Industrial Effluent B 2. Solid-Phase Extraction (SPE) A->B C 3. Concentrate Eluate B->C D 4. Re-dissolve in DMSO C->D E 5. Prepare Test Mixtures (with and without S9) D->E Prepared Effluent Extract F 6. Pre-incubation (37°C) E->F G 7. Plate on Minimal Agar F->G H 8. Incubate (48-72h) G->H I 9. Count Revertant Colonies H->I J 10. Compare to Controls I->J K 11. Assess Mutagenicity J->K

Caption: Experimental workflow for assessing the mutagenicity of industrial effluents.

logical_relationship A Industrial Effluent (from Textile Industry) B Contains this compound and other potential mutagens A->B C Ames Test (e.g., with S. typhimurium TA98/YG1041) B->C is tested with D Increased Revertant Colonies (Positive Mutagenicity Result) C->D results in E Indicates Genotoxic Potential of the Effluent D->E implies

Caption: Logical relationship of this compound as an indicator of mutagenicity.

References

Application Notes and Protocols for Sublimation Transfer Printing Using Disperse Orange 37 Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sublimation transfer printing is a versatile and efficient method for dyeing synthetic fabrics, offering high-quality, vibrant, and durable prints. This technique utilizes disperse dyes, which are non-ionic colorants with low water solubility, making them ideal for hydrophobic fibers like polyester.[1] The process involves printing a design onto a specialized transfer paper with sublimation inks and then transferring the design to the substrate using heat and pressure.[2] Under these conditions, the disperse dye transitions directly from a solid to a gaseous state (sublimation) and penetrates the polymer structure of the fabric, where it becomes physically trapped upon cooling.[3][4] This document provides detailed application notes and protocols for the use of Disperse Orange 37 in sublimation transfer printing, with a particular focus on aspects relevant to researchers, scientists, and drug development professionals, including toxicological considerations.

This compound, a mono-azo dye, is a common colorant used in the textile industry.[5] Its chemical and physical properties make it suitable for sublimation applications. However, as an azo dye, it is essential to consider its potential biological interactions, particularly in applications where the final product may come into contact with skin or be used in biomedical contexts. Research has indicated that some disperse dyes, including this compound, may have sensitizing potential and other toxicological effects.[5][6][7] Therefore, a thorough understanding of its properties and appropriate handling is crucial.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding the behavior of the dye during ink formulation and the sublimation process.

PropertyValueReference
Chemical Name 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile[5]
C.I. Name This compound[5]
CAS Number 13301-61-6[5]
Molecular Formula C₁₇H₁₅Cl₂N₅O₂[5]
Molecular Weight 392.24 g/mol [5]
Appearance Orange powder[3]
Solubility Insoluble in water[3]

Sublimation Transfer Printing Parameters

Achieving optimal color yield, print quality, and fastness properties is dependent on the precise control of sublimation parameters. While the ideal settings can vary based on the specific equipment, substrate, and ink formulation, the following table provides a general guideline for the sublimation of this compound onto polyester fabric. It is highly recommended to perform preliminary tests to determine the optimal conditions for your specific application.

ParameterRecommended RangeNotes
Sublimation Temperature 180 - 210 °CHigher temperatures can increase dye transfer but may risk damaging the polyester fabric.[8][9]
Transfer Time 30 - 60 secondsLonger times can enhance color depth but may lead to dye bleeding or ghosting.[9]
Pressure Medium (e.g., 40 psi)Adequate pressure is necessary to ensure good contact between the transfer paper and the fabric for uniform dye transfer.[10]

Experimental Protocols

Sublimation Ink Formulation (General Protocol)

This protocol provides a basic guideline for the preparation of a laboratory-scale sublimation ink using this compound powder.

Materials:

  • This compound powder

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate-based dispersant)

  • Deionized water

  • Humectant (e.g., glycerol or ethylene glycol)

  • pH adjuster (e.g., acetic acid or triethanolamine)

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration system (e.g., syringe filter with a pore size of 1-5 µm)

Procedure:

  • Dispersion Preparation:

    • In a beaker, dissolve the dispersing agent in deionized water with gentle stirring.

    • Slowly add the this compound powder to the solution while continuously stirring. The concentration of the dye will depend on the desired color intensity but typically ranges from 1-10% by weight.

    • Continue stirring for a minimum of 60 minutes to ensure a fine and stable dispersion of the dye particles.

  • Ink Vehicle Preparation:

    • In a separate beaker, prepare the ink vehicle by mixing deionized water with the humectant. The humectant helps to prevent the ink from drying in the printer nozzles and typically constitutes 10-30% of the ink formulation.

  • Ink Formulation:

    • Slowly add the dye dispersion to the ink vehicle while stirring.

    • Adjust the pH of the ink to a range of 4.5-5.5 using the appropriate pH adjuster. This is important for the stability of the dispersion and compatibility with the printer components.

    • If necessary, add a thickener to achieve the desired viscosity for the printing equipment.

    • Filter the final ink formulation through a 1-5 µm filter to remove any large particles or agglomerates that could clog the printer nozzles.[9]

Sublimation Transfer Printing Protocol

This protocol outlines the steps for transferring a design from printed paper to a polyester fabric using a heat press.

Materials and Equipment:

  • Sublimation printer

  • Sublimation transfer paper

  • Polyester fabric (pre-washed to remove any sizing or finishing agents)

  • Heat press

  • Heat-resistant tape

  • Protective paper (e.g., parchment paper)

Procedure:

  • Design and Printing:

    • Create the desired design using graphic design software. The design should be mirrored before printing.

    • Print the mirrored design onto the coated side of the sublimation transfer paper using the prepared this compound sublimation ink.

    • Allow the printed paper to dry completely.

  • Heat Transfer:

    • Preheat the heat press to the optimized temperature (e.g., 190-200°C).

    • Place a sheet of protective paper on the lower platen of the heat press.

    • Place the polyester fabric on top of the protective paper. It is recommended to pre-press the fabric for a few seconds to remove any moisture and wrinkles.

    • Position the printed transfer paper with the design facing down onto the polyester fabric. Secure it in place with heat-resistant tape to prevent shifting during the transfer, which can cause "ghosting".

    • Place another sheet of protective paper on top of the transfer paper.

    • Close the heat press and apply medium pressure for the predetermined time (e.g., 45 seconds).

    • Once the time is complete, carefully open the heat press and remove the fabric and transfer paper. The transfer paper should be peeled off immediately while still hot.

    • Allow the printed fabric to cool down.

Data Presentation

Colorfastness Properties

The durability of the printed color is a critical factor. The following table summarizes the expected colorfastness properties of polyester fabric dyed with this compound, based on standardized testing methods. The ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Fastness PropertyTest MethodExpected Rating
Light Fastness AATCC 16.3 / ISO 105-B026-7[3]
Washing Fastness (Color Change) AATCC 61 / ISO 105-C065[3]
Washing Fastness (Staining) AATCC 61 / ISO 105-C065[3]
Rubbing Fastness (Dry) AATCC 8 / ISO 105-X123-4[3]
Rubbing Fastness (Wet) AATCC 8 / ISO 105-X123-4[3]

Note: These are general ratings and can be influenced by the printing parameters, ink formulation, and substrate quality.

Toxicological Considerations for Drug Development Professionals

The use of textiles in biomedical applications, such as wound dressings, medical implants, and wearable sensors, necessitates a thorough evaluation of the biocompatibility of all components, including dyes. Azo dyes, such as this compound, have been the subject of toxicological scrutiny.

Mutagenicity: Studies have investigated the mutagenic potential of this compound. It is important to consult relevant toxicological databases and literature when considering this dye for applications where biocompatibility is critical.

Skin Sensitization: this compound is a known contact allergen and is included in some textile dye patch test series.[6] The potential for skin sensitization is a significant consideration for textiles that will be in prolonged contact with the skin.

Recommended Toxicological Testing Protocols

For researchers and drug development professionals evaluating the safety of textiles printed with this compound, the following standardized testing protocols are recommended:

  • Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames test) is a widely accepted method for assessing the mutagenic potential of chemical substances.

  • Skin Sensitization: OECD Test Guideline 429 (Skin Sensitisation: Local Lymph Node Assay - LLNA) or other validated in vitro methods are recommended to evaluate the potential for allergic contact dermatitis.

Visualizations

Sublimation Transfer Printing Workflow

SublimationWorkflow cluster_prep Preparation cluster_printing Printing cluster_transfer Transfer Ink_Formulation Ink Formulation (this compound) Inkjet_Printing Inkjet Printing onto Transfer Paper Ink_Formulation->Inkjet_Printing Design_Creation Design Creation (Mirrored) Design_Creation->Inkjet_Printing Heat_Press Heat Press Transfer (180-210°C, 30-60s) Inkjet_Printing->Heat_Press Final_Product Final_Product Heat_Press->Final_Product Sublimated Fabric Polyester_Fabric Polyester_Fabric Polyester_Fabric->Heat_Press

Caption: A flowchart of the sublimation transfer printing process.

Toxicological Assessment Pathway

TGA_Pathway cluster_tests Toxicological Evaluation cluster_risk Risk Assessment start This compound-Dyed Textile mutagenicity Mutagenicity Assessment (e.g., OECD 471) start->mutagenicity sensitization Skin Sensitization (e.g., OECD 429) start->sensitization cytotoxicity Cytotoxicity Testing (e.g., ISO 10993-5) start->cytotoxicity risk_analysis Risk Analysis for Intended Application mutagenicity->risk_analysis sensitization->risk_analysis cytotoxicity->risk_analysis biocompatibility Biocompatibility Determination risk_analysis->biocompatibility end_node Application Decision biocompatibility->end_node

Caption: A decision pathway for the toxicological assessment of dyed textiles.

References

Application Note: Preparation of Disperse Orange 37 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of Disperse Orange 37 (CAS No. 13301-61-6) stock solutions for research and development applications. This compound is an azo dye used in various laboratory settings, including as a standard for allergy testing, in microscopy, and for studying the environmental impact of textile effluents.[1][2] Due to its low aqueous solubility, proper solvent selection and preparation techniques are critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary safety precautions, recommended solvents, and a step-by-step methodology for preparing homogenous stock solutions.

Physicochemical & Safety Data

A summary of the key properties and safety information for this compound is presented in the table below. This dye is classified as a skin sensitizer and should be handled with appropriate personal protective equipment.[1]

PropertyValueReference(s)
IUPAC Name 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile[3]
CAS Number 13301-61-6[1][2][3]
Molecular Formula C₁₇H₁₅Cl₂N₅O₂[3]
Molecular Weight 392.24 g/mol [1][3]
Appearance Orange to reddish-orange powder[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., methanol, acetone, dichloromethane)[4]
Storage Temperature Room Temperature[1][5]
Hazard Codes H317 (May cause an allergic skin reaction)[1][3]
Signal Word Warning[1]

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for preparing a this compound stock solution.

Materials and Equipment
  • This compound powder (as required)

  • Analytical balance

  • Appropriate organic solvent (e.g., HPLC-grade Methanol, Acetone, or Dichloromethane)

  • Volumetric flasks (Class A)

  • Glass beakers

  • Spatula

  • Magnetic stirrer and stir bar, or Vortex mixer

  • Ultrasonic bath (sonicator)

  • Fume hood

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety glasses or goggles

    • Lab coat

    • Dust mask (recommended when handling powder)[1]

Stock Solution Preparation (Example: 10 mM in 10 mL Methanol)
  • Perform Calculations:

    • Calculate the mass of this compound required.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 392.24 g/mol = 0.00392 g = 3.92 mg

  • Weighing the Compound:

    • Perform all work in a fume hood.

    • Place a weigh boat on the analytical balance and tare.

    • Carefully weigh out 3.92 mg of this compound powder using a clean spatula.

  • Dissolution:

    • Transfer the weighed powder to a 10 mL Class A volumetric flask.

    • Add approximately 5-7 mL of methanol to the flask.

    • Gently swirl the flask to wet the powder.

    • Mix using a vortex mixer or place in an ultrasonic bath for 5-10 minutes to aid dissolution. Solubility can be enhanced by warming the solvent slightly.[4]

  • Final Volume Adjustment:

    • Once the solute is fully dissolved, bring the solution to the final volume of 10 mL with methanol. Ensure the bottom of the meniscus is aligned with the calibration mark on the flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to an amber glass vial to protect it from light.

    • Label the vial clearly with the compound name, concentration, solvent, and preparation date.

    • Store the solution at room temperature.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation Workflow cluster_safety Safety Check calc 1. Calculate Mass weigh 2. Weigh Powder (in Fume Hood) calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer ppe Wear PPE: Gloves, Goggles, Lab Coat, Mask weigh->ppe add_solvent 4. Add Solvent (~70% of Volume) transfer->add_solvent dissolve 5. Dissolve (Vortex/Sonicate) add_solvent->dissolve final_vol 6. Adjust to Final Volume dissolve->final_vol store 7. Transfer & Store final_vol->store

Caption: Workflow for preparing this compound stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Light Fastness of Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the light fastness of fabrics dyed with C.I. Disperse Orange 37.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its light fastness a concern?

This compound is an azo disperse dye used for dyeing hydrophobic fibers like polyester. Azo dyes are known for their vibrant shades, but their molecular structure, which contains an azo group (-N=N-), can be susceptible to degradation upon exposure to ultraviolet (UV) radiation and visible light. This degradation, primarily through photo-oxidation, breaks down the chromophore (the part of the molecule responsible for color), leading to fading.[1][2][3] Improving its light fastness is crucial for applications where the dyed fabric will have prolonged exposure to light, such as in automotive interiors, outdoor textiles, and apparel.[1]

Q2: What are the primary factors that influence the light fastness of this compound?

Several factors can affect the light fastness of fabrics dyed with this compound:

  • Dye Concentration: Deeper shades generally exhibit better light fastness.[1][4] This is because at higher concentrations, dye molecules can form larger aggregates on the fiber, which reduces the surface area of individual molecules exposed to light and air, thereby lowering the probability of photo-oxidation.[4][5]

  • Presence of Unfixed Dye: Dye particles that are not fully diffused and fixed within the polyester fiber, but are instead loosely adhering to the surface, are highly prone to fading.[6]

  • Dyeing Process Parameters: The pH of the dyebath, dyeing temperature, and time all play a critical role. For disperse dyes, a weakly acidic dyebath (pH 4.5-5.5) is optimal for dye stability and exhaustion.[7][8]

  • Subsequent Heat Treatments: High temperatures during post-dyeing processes like heat-setting can cause dye molecules to migrate to the fiber surface, a phenomenon known as thermal migration. This surface dye is less stable and reduces light fastness.

  • Finishing Chemicals: The use of certain chemical finishes, particularly cationic softeners, can negatively impact the light fastness of disperse dyes.[4]

Q3: What are the main strategies to improve the light fastness of this compound?

The three main strategies are:

  • Application of UV Absorbers: These compounds are applied to the fabric to preferentially absorb harmful UV radiation and dissipate it as less harmful thermal energy, thus protecting the dye molecules.

  • Thorough After-treatment (Reduction Clearing): This is a critical step to remove unfixed disperse dye from the surface of the fibers after dyeing.

  • Optimization of the Dyeing Process: Controlling dyeing parameters such as pH, temperature, and time ensures optimal dye penetration and fixation within the fiber structure.

Q4: Which types of UV absorbers are effective for disperse dyes on polyester?

Benzotriazole and benzophenone derivatives are two of the most common and effective classes of UV absorbers for improving the light fastness of dyed polyester. They can be applied during the dyeing process (exhaust method) or as a post-treatment.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Poor light fastness (rating < 4-5) after standard dyeing. 1. Unfixed dye on the fiber surface. 2. Sub-optimal dyeing pH. 3. Dyeing temperature/time was insufficient for full penetration.1. Introduce a reduction clearing step after dyeing to strip surface dye. 2. Ensure the dyebath pH is maintained between 4.5 and 5.5 using an acetic acid buffer. 3. Verify that the high-temperature dyeing phase reaches 130°C and is held for at least 45-60 minutes .
Fading is still observed after applying a UV absorber. 1. Incorrect type or insufficient concentration of UV absorber. 2. Uneven application of the UV absorber.1. Select a UV absorber specifically designed for disperse dyes on polyester (e.g., benzotriazole or benzophenone type). 2. Optimize the concentration, typically between 1.0 - 3.0% on the weight of the fabric (owf). 3. Ensure proper dispersion of the UV absorber in the bath for even application.
Color shade changes after heat-setting. Thermal migration of the dye to the fiber surface.1. Optimize the heat-setting temperature and time; avoid excessive heat. 2. Select dyes with higher sublimation fastness if possible. 3. Ensure a thorough reduction clearing was performed before heat-setting.
Light fastness decreases after applying a softener. The chemical nature of the softener (especially cationic types) is interacting negatively with the dye.1. Select non-ionic or weakly cationic softeners that are tested and known to have a minimal impact on light fastness. 2. Always test the effect of any finishing agent on the light fastness of the final shade.

Quantitative Data on Light Fastness Improvement

While specific data for this compound is limited in publicly available literature, the following table provides representative data for azo disperse dyes on polyester, illustrating the expected improvements with different treatments. The light fastness is rated on the ISO Blue Wool Scale (1-8, where 8 is the highest fastness).

TreatmentTypical Light Fastness Rating (Azo Disperse Dye)Notes
Standard Dyeing (No After-treatment)4Baseline light fastness without any specific improvement steps.
Standard Dyeing + Reduction Clearing 4-5Improvement is due to the effective removal of unstable surface dye.
Dyeing with UV Absorber (2% owf)5The UV absorber provides a protective effect against photodegradation.
Dyeing with UV Absorber + Reduction Clearing 5-6The combination of removing surface dye and adding UV protection provides the most significant improvement.

Note: These values are illustrative and actual results can vary based on dye concentration, fabric type, and specific process conditions.

Experimental Protocols & Methodologies

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

  • Dyebath Preparation:

    • Set the dyebath with a liquor ratio of 10:1 (10 mL of water for every 1g of fabric).

    • Add a dispersing agent (e.g., 1 g/L).

    • Add acetic acid to adjust the dyebath pH to 4.5-5.5.

    • Prepare a stock solution of this compound by pasting the dye with a small amount of dispersing agent and adding warm water. Add the required amount of this solution to the dyebath (e.g., for a 1% on weight of fabric dyeing).

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes to ensure full dye penetration and fixation.

    • Cool the dyebath down to 70°C.

    • Rinse the fabric thoroughly with warm and then cold water.

Protocol 2: Reduction Clearing After-treatment

This crucial post-dyeing treatment removes unfixed surface dye.

  • Prepare the Reduction Clearing Bath:

    • Use a liquor ratio of 10:1.

    • Add 2 g/L sodium hydrosulfite (reducing agent).

    • Add 2 g/L sodium hydroxide (alkali).

  • Treatment:

    • Treat the rinsed, dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Final Steps:

    • Rinse the fabric thoroughly, first with hot water, then with cold water.

    • Neutralize the fabric with a weak solution of acetic acid (e.g., 1 g/L).

    • Dry the fabric.

Protocol 3: Application of UV Absorber by Exhaust Method

This protocol describes how to apply a UV absorber during the dyeing cycle.

  • Dyebath Preparation:

    • Follow the steps in Protocol 1 for dyebath preparation.

    • Add the UV absorber (e.g., a benzotriazole derivative, 2% on weight of fabric) to the dyebath along with the other chemicals before adding the dye. Ensure the UV absorber is well-dispersed.

  • Dyeing and Rinsing:

    • Proceed with the dyeing procedure as described in Protocol 1.

  • After-treatment:

    • For best results, follow up with the Reduction Clearing procedure from Protocol 2.

Protocol 4: Light Fastness Testing (Based on ISO 105-B02)

This method determines the color fastness of textiles to an artificial light source representative of natural daylight.[6]

  • Apparatus: A xenon arc lamp weathering tester is used.

  • Reference Materials: A set of eight blue wool light fastness references (ISO 105-B02, grades 1-8) are used for comparison.[6]

  • Procedure:

    • A specimen of the dyed fabric is mounted on a card, partially covered to leave an unexposed area for comparison.

    • The specimen and the blue wool references are simultaneously exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • The exposure continues until the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale for Assessing Change in Colour.

  • Assessment: The light fastness rating of the specimen is the number of the blue wool reference that shows a similar change in color (fading) as the test specimen.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment (Crucial for Light Fastness) cluster_testing Evaluation A 1. Polyester Fabric B 2. Prepare Dyebath (Dye, pH 4.5-5.5, Auxiliaries) A->B C Optional: Add UV Absorber (e.g., Benzotriazole type) B->C Improves Protection D 3. High-Temp Dyeing (Ramp to 130°C, Hold 45-60 min) B->D C->D E 4. Rinse Fabric D->E F 5. Reduction Clearing (NaOH, Na2S2O4, 70-80°C, 20 min) E->F Removes Surface Dye G 6. Rinse & Neutralize F->G H 7. Dry Fabric G->H I 8. Light Fastness Test (ISO 105-B02) H->I J 9. Assess Rating (Blue Wool Scale) I->J

Caption: Experimental workflow for improving and evaluating the light fastness.

Troubleshooting_Logic Start Poor Light Fastness Observed? ReductionClearing Was Reduction Clearing Performed? Start->ReductionClearing UV_Absorber Was a UV Absorber Used? ReductionClearing->UV_Absorber Yes Sol_RC Implement Reduction Clearing Protocol ReductionClearing->Sol_RC No DyeingParams Were Dyeing Params (pH, Temp, Time) Optimal? UV_Absorber->DyeingParams Yes Sol_UV Add UV Absorber (Benzotriazole type) UV_Absorber->Sol_UV No Finishing Were Harsh Cationic Finishings Used? DyeingParams->Finishing Yes Sol_Params Adjust Dyebath: pH to 4.5-5.5 Temp to 130°C DyeingParams->Sol_Params No Sol_Finishing Select Non-ionic or Tested Softener Finishing->Sol_Finishing Yes End Re-test Light Fastness (ISO 105-B02) Finishing->End No Sol_RC->End Sol_UV->End Sol_Params->End Sol_Finishing->End

Caption: Troubleshooting logic for diagnosing poor light fastness.

References

Technical Support Center: Optimizing pH in Disperse Orange 37 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH conditions for the Disperse Orange 37 dyeing process. Accurate pH control is critical for achieving desired color yield, levelness, and reproducibility, while avoiding dye degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

A1: The optimal pH range for dyeing polyester with this compound is slightly acidic, between 4.5 and 5.5 .[1][2] This pH range ensures the stability of the disperse dye and the polyester fiber at the high temperatures required for dyeing, promoting efficient dye uptake.[1]

Q2: What is the recommended pH for dyeing polyamide (nylon) with this compound?

A2: For polyamide fibers, the optimal dyeing pH is generally around 4 . At lower pH values, the amino groups in the polyamide are protonated, which can enhance dye uptake. However, it's crucial to conduct preliminary tests to determine the ideal pH for your specific polyamide substrate and dyeing conditions.

Q3: Why is maintaining an acidic pH crucial for dyeing with this compound?

A3: this compound is a single azo dye. Azo dyes can be susceptible to chemical degradation under non-optimal conditions. Maintaining a slightly acidic pH helps to:

  • Prevent Alkaline Hydrolysis: In alkaline conditions (pH > 7), the dye molecule can undergo hydrolysis, leading to a change in its chemical structure and a loss of color.[3][4]

  • Inhibit Reduction of the Azo Group: At elevated temperatures, alkaline or strongly reductive conditions can cause the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color. This results in a significant loss of color depth.[3]

  • Ensure Dye Dispersion Stability: The stability of the dye dispersion is often optimal in a slightly acidic medium, preventing aggregation and potential for spotting.

Q4: What are the consequences of dyeing at a pH outside the optimal range?

A4: Dyeing outside the recommended pH range can lead to several issues, as summarized in the table below.

Data Presentation: Effect of pH on this compound Dyeing Outcomes

pH RangeExpected Outcome on PolyesterPotential Issues
< 4.5 Good dye uptake, but potential for fiber damage.Increased risk of polyester fiber hydrolysis, leading to a loss of tensile strength. Potential for dye aggregation in highly acidic conditions.
4.5 - 5.5 Optimal Excellent color yield, good dye stability, and level dyeing.
> 5.5 - 7.0 Decreased color yield.Reduced dye uptake, leading to paler shades. Beginning of potential dye instability.
> 7.0 Significant loss of color, uneven dyeing.Alkaline hydrolysis and reduction of the azo dye, leading to poor color yield and shade changes. Increased risk of dye agglomeration and spotting.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the this compound dyeing process and provides potential solutions related to pH optimization.

Problem 1: Poor Color Yield or Pale Shades

  • Possible Cause: The dyebath pH is too high (neutral or alkaline).

  • Troubleshooting Steps:

    • Verify the pH of your dyebath using a calibrated pH meter.

    • Ensure your buffer system (e.g., acetic acid/sodium acetate) is effective and maintaining the pH within the 4.5-5.5 range throughout the dyeing process.[1]

    • Check for any alkaline contaminants in your water source or on the substrate.

Problem 2: Uneven Dyeing or Patchiness

  • Possible Cause: Inconsistent pH across the substrate or dye aggregation due to incorrect pH.

  • Troubleshooting Steps:

    • Ensure thorough mixing of the dyebath to maintain a uniform pH.

    • Confirm that the pH is within the optimal range to promote good dye dispersion.

    • Use a suitable dispersing agent to prevent dye agglomeration.

Problem 3: Shade Inconsistency Between Batches

  • Possible Cause: Variation in the initial or final pH of the dyebath between different dyeing runs.

  • Troubleshooting Steps:

    • Standardize your procedure for pH measurement and adjustment for every batch.

    • Use a reliable buffer system to minimize pH fluctuations during the dyeing cycle.

    • Record the initial and final pH of each batch to track consistency.

Problem 4: Dull or Altered Shade

  • Possible Cause: Chemical degradation of the dye due to an incorrect pH.

  • Troubleshooting Steps:

    • Strictly maintain the acidic pH of the dyebath to prevent hydrolysis or reduction of the azo group.[3]

    • Ensure that no unintended reducing agents are present in the dyebath.

    • Review the chemical compatibility of all auxiliaries used in the dyeing process.

Experimental Protocols

Protocol 1: Standard Method for Determining Optimal Dyeing pH

This protocol provides a general framework for determining the optimal pH for dyeing a specific substrate with this compound.

Materials:

  • This compound

  • Substrate (e.g., polyester or polyamide fabric)

  • Dispersing agent

  • Buffer solutions (e.g., acetate buffers for pH 4, 4.5, 5, 5.5, 6; phosphate buffers for pH 7, 8)

  • Laboratory dyeing apparatus (e.g., high-temperature beaker dyer)

  • Spectrophotometer for color measurement (K/S values)

  • Calibrated pH meter

Methodology:

  • Prepare a series of dyebaths: For each pH value to be tested, prepare a separate dyebath containing a fixed concentration of this compound, a suitable dispersing agent, and the corresponding buffer solution.

  • Dyeing:

    • Introduce a pre-weighed sample of the substrate into each dyebath.

    • Follow a standardized dyeing procedure, typically raising the temperature to the recommended level (e.g., 130°C for polyester) and holding for a specific duration (e.g., 60 minutes).

    • Ensure a consistent liquor ratio for all samples.

  • Post-Dyeing Treatment:

    • After dyeing, cool the dyebaths and remove the samples.

    • Rinse the samples thoroughly.

    • Perform a reduction clearing process if necessary to remove surface dye.

    • Dry the samples.

  • Analysis:

    • Visually assess the color depth and evenness of the dyed samples.

    • Use a spectrophotometer to measure the color strength (K/S value) of each sample.

    • Plot the K/S values against the corresponding pH values to identify the optimal pH that yields the highest color strength.

Protocol 2: High-Temperature Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., 1 g/L)

  • Acetic acid

  • Sodium acetate

  • Deionized water

Procedure:

  • Dyebath Preparation:

    • Prepare a dyebath with a specific liquor ratio (e.g., 20:1).

    • Add the dispersing agent.

    • Create a buffer solution of acetic acid and sodium acetate to maintain the pH of the dyebath at 4.5-5.5.[1]

    • Separately, make a paste of the required amount of this compound with a small amount of dispersing agent and cold water. Add this dispersion to the dyebath.

  • Dyeing:

    • Introduce the pre-wetted polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

  • Reduction Clearing (if necessary):

    • Drain the dyebath.

    • Treat the fabric with a solution of sodium hydrosulfite and caustic soda to remove unfixed dye from the surface.

    • Rinse thoroughly and neutralize.

  • Drying:

    • Dry the dyed fabric.

Mandatory Visualizations

Troubleshooting_Workflow start Dyeing Issue Encountered issue Identify the specific problem: - Poor Color Yield - Uneven Dyeing - Shade Inconsistency - Altered Shade start->issue check_ph Measure Dyebath pH issue->check_ph ph_in_range Is pH within optimal range? (4.5-5.5 for Polyester) (~4.0 for Polyamide) check_ph->ph_in_range adjust_ph Adjust pH using appropriate buffer system (e.g., Acetic Acid/ Sodium Acetate) ph_in_range->adjust_ph No check_other Investigate other factors: - Dye concentration - Temperature - Dyeing time - Water quality - Substrate preparation ph_in_range->check_other Yes solution Problem Resolved adjust_ph->solution check_other->solution

Caption: Troubleshooting workflow for pH-related dyeing issues.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis prep_dyebaths Prepare Dyebaths at Varying pH Values dyeing Execute Standardized Dyeing Cycle prep_dyebaths->dyeing prep_substrate Prepare Substrate (Polyester/Polyamide) prep_substrate->dyeing post_treatment Post-Dyeing Rinsing & Clearing dyeing->post_treatment measurement Measure Color Strength (K/S Values) post_treatment->measurement analysis Plot K/S vs. pH to Determine Optimum measurement->analysis

Caption: Experimental workflow for determining optimal dyeing pH.

Logical_Relationship cluster_outcomes Dyeing Outcomes cluster_stability Dye Stability center_node Optimal pH (4.5-5.5) high_yield High Color Yield center_node->high_yield good_levelness Good Levelness center_node->good_levelness reproducibility Batch-to-Batch Reproducibility center_node->reproducibility no_hydrolysis Prevents Hydrolysis center_node->no_hydrolysis no_reduction Prevents Azo Reduction center_node->no_reduction

Caption: Relationship between optimal pH and desired dyeing outcomes.

References

Role of dispersing agents in preventing Disperse Orange 37 aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Disperse Orange 37. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the role of dispersing agents in preventing the aggregation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a monoazo disperse dye used for coloring hydrophobic fibers like polyester. Due to its low water solubility, it is supplied as a fine dispersion.[1] Aggregation, or the clumping of dye particles, is a significant concern as it can lead to uneven dyeing, speckling, reduced color yield, and poor fastness properties.[2] Maintaining a stable, fine dispersion is crucial for optimal dyeing performance.

Q2: What is the primary role of a dispersing agent with this compound?

A2: A dispersing agent is a surface-active substance that is crucial for stabilizing the dispersion of this compound particles in an aqueous medium.[2] Its primary roles are to facilitate the wetting of the dye particles, reduce their particle size during milling, and prevent re-agglomeration during storage and the dyeing process.[2][3]

Q3: How do dispersing agents prevent the aggregation of this compound?

A3: Dispersing agents adsorb onto the surface of the this compound particles, preventing aggregation through two main mechanisms:

  • Electrostatic Repulsion: Anionic dispersing agents, such as lignosulfonates, provide a negative charge to the surface of the dye particles. This creates repulsive forces between the particles, keeping them separated.

  • Steric Hindrance: Polymeric dispersing agents form a physical barrier around the dye particles. These polymer chains in the aqueous phase prevent the particles from approaching each other too closely.

A combination of both mechanisms, known as electrosteric stabilization, can also occur.

Q4: What are common types of dispersing agents used with this compound?

A4: Lignosulfonates are a commonly used and effective type of anionic dispersing agent for this compound and other disperse dyes.[1] Other anionic and non-ionic surfactants can also be employed, often in combination, to achieve optimal dispersion stability.[3] The choice of dispersing agent can depend on the specific application and dyeing conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the dispersion of this compound.

Problem ID Observed Issue Potential Cause Verification Steps Recommended Solution
DO37-A01 Color spots or speckles on the dyed substrate. Dye Agglomeration: The this compound particles have aggregated in the dye bath.Microscopically examine a sample of the dye bath for large particles. Filter a portion of the dye bath through a fine filter paper and observe for residue.- Ensure the correct concentration of a suitable dispersing agent is used. - Improve the initial dispersion of the dye powder before adding it to the main bath. - Control the rate of temperature increase during dyeing.
DO37-A02 Inconsistent or poor color yield. Aggregation and Sedimentation: Aggregated dye particles are too large to effectively penetrate the fiber and may have settled out of the dispersion.Check for sediment at the bottom of the dyeing vessel. Measure the dye concentration in the bath before and after the dyeing process.- Re-evaluate the dispersing agent system for stability at the dyeing temperature. - Ensure adequate agitation throughout the dyeing process to keep particles suspended.
DO37-A03 Shade changes or dullness. Incompatible Auxiliaries: Other chemicals in the dye bath are destabilizing the dispersion.Review all components of the dye bath formulation for known incompatibilities. Conduct small-scale compatibility tests.- Ensure all auxiliaries are compatible with the dispersing agent and this compound. - Add components to the dye bath in the correct order, typically dispersing the dye first.
DO37-A04 Dispersion is unstable during storage. Inadequate Dispersing Agent: The type or amount of dispersing agent is insufficient for long-term stability.Monitor the particle size of the dispersion over time using Dynamic Light Scattering (DLS). Visually inspect for sedimentation.- Increase the concentration of the dispersing agent. - Consider a combination of anionic and non-ionic dispersing agents for enhanced stability.

Quantitative Data on Dispersing Agent Efficacy

The following table summarizes representative data on the effect of dispersing agent concentration on the particle size of a disperse dye, illustrating the importance of optimizing the dispersant-to-dye ratio. While this data is for a similar disperse dye, it provides a valuable reference for what to expect with this compound.

Dispersing AgentDispersant/Dye Weight RatioAverage Particle Size (µm)
Lignosulfonate0.025< 1.0
Lignosulfonate0.050< 1.0
Naphthalene Sulfonate Condensate0.025< 1.0
Naphthalene Sulfonate Condensate0.050< 1.0
Non-ionic Surfactant0.25< 1.0
Non-ionic Surfactant0.50< 1.0

Data adapted from a study on monoazo disperse dyes, demonstrating that anionic dispersants like lignosulfonates are effective at lower concentrations compared to non-ionic types for achieving sub-micron particle sizes.[3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dispersion

Objective: To prepare a stable aqueous dispersion of this compound for dyeing experiments or characterization.

Materials:

  • This compound powder

  • Selected dispersing agent (e.g., Sodium Lignosulfonate)

  • Deionized water

  • Magnetic stirrer and stir bar

  • High-shear mixer or sonicator (optional, for improved dispersion)

Procedure:

  • Calculate the required amounts of this compound, dispersing agent, and deionized water based on the desired final concentration and dispersant-to-dye ratio.

  • In a beaker, add the dispersing agent to the deionized water and stir until fully dissolved.

  • Gradually add the this compound powder to the dispersing agent solution while stirring continuously.

  • Continue stirring for at least 30 minutes to ensure thorough wetting of the dye particles.

  • For a finer dispersion, process the mixture using a high-shear mixer or sonicator for a defined period (e.g., 5-10 minutes), monitoring the temperature to avoid excessive heating.

  • The resulting dispersion should be visually uniform and free of visible agglomerates.

Protocol 2: Assessing Dispersion Stability using UV-Vis Spectroscopy

Objective: To indirectly assess the aggregation of this compound by monitoring changes in its UV-Visible absorption spectrum. Aggregation can cause a shift in the absorption maximum and a change in the shape of the spectral curve.

Materials:

  • Stable dispersion of this compound (from Protocol 1)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of the this compound dispersion in deionized water.

  • Record the UV-Vis absorption spectrum of each dilution over a relevant wavelength range (e.g., 300-700 nm).

  • For a stable, non-aggregated dispersion, the shape of the normalized absorption spectrum should remain consistent across different concentrations.

  • To assess stability over time or under stress (e.g., heating), record the spectrum of a sample at initial conditions.

  • Subject the sample to the stress condition (e.g., heat at 130°C for 60 minutes) and then re-measure the spectrum after cooling to room temperature.

  • A significant change in the spectral shape, such as a blue-shift (hypsochromic shift) or a broadening of the peak, can indicate the formation of H-aggregates.[4]

Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To quantitatively measure the particle size distribution of the this compound dispersion.

Materials:

  • Stable dispersion of this compound (from Protocol 1)

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or cleanable cuvettes for DLS

Procedure:

  • Prepare a dilute sample of the this compound dispersion by adding a small amount of the stock dispersion to deionized water. The concentration should be optimized for the specific DLS instrument to ensure a good scattering signal without causing multiple scattering effects.

  • Filter the diluted sample through a fine filter (e.g., 0.45 µm) to remove any large contaminants.

  • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's operating procedure.

  • Analyze the resulting data to obtain the average particle size (z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

  • To evaluate the effectiveness of a dispersing agent, compare the particle size of a dispersion prepared with the agent to one prepared without it.

Visualizations

Dispersing_Agent_Mechanism Mechanism of Dispersing Agent Action cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent D1 Dye D2 Dye D1->D2 Aggregation D3 Dye D2->D3 Aggregation D4 Dye D3->D4 Aggregation DA1 Dye DA2 Dye DA3 Dye DA4 Dye Experimental_Workflow start Start: this compound Powder prepare Prepare Dispersion (Protocol 1) start->prepare uv_vis Assess Stability (UV-Vis Spectroscopy - Protocol 2) prepare->uv_vis dls Measure Particle Size (DLS - Protocol 3) prepare->dls dyeing Dyeing Experiment uv_vis->dyeing dls->dyeing analysis Analyze Results dyeing->analysis end End: Stable Dispersion/Optimized Process analysis->end

References

Troubleshooting uneven dyeing with Disperse Orange 37 on polyester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to troubleshooting uneven dyeing with Disperse Orange 37 on polyester for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges encountered during the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for polyester?

This compound is a non-ionic, single azo disperse dye with the chemical formula C₁₇H₁₅Cl₂N₅O₂.[1] Like other disperse dyes, it is sparingly soluble in water and is designed for dyeing hydrophobic synthetic fibers such as polyester.[2][3] Polyester's compact and crystalline structure makes it difficult for water-soluble dyes to penetrate; therefore, disperse dyes, which can diffuse into the fiber at high temperatures, are the primary choice.[4][5]

Q2: What are the critical factors affecting the dyeing of polyester with disperse dyes?

Several key factors influence the success of disperse dyeing on polyester:

  • Temperature: High temperatures (typically 120-130°C) are required to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure.[2][6]

  • pH Control: A slightly acidic pH range of 4.5-5.5 is optimal for most disperse dyes to ensure dye stability and prevent hydrolysis.[2][7][8]

  • Dispersing Agents: These are crucial for maintaining the dye as a fine, uniform dispersion in the dye bath, preventing aggregation that leads to uneven dyeing.[3][9]

  • Time: The duration of the dyeing process at the target temperature affects the saturation and levelness of the color.[2]

  • Proper Preparation: The fabric must be thoroughly cleaned to remove any oils, sizes, or other impurities that could hinder dye penetration.[10]

Q3: What is the role of a dispersing agent in the dyeing process?

Dispersing agents are essential auxiliaries in disperse dyeing.[3] Since disperse dyes have low water solubility, they exist as fine particles in the dye bath. Dispersing agents adsorb onto the surface of these dye particles, preventing them from clumping together (agglomerating).[9][11] This ensures the dye is evenly distributed throughout the dye bath and can be uniformly transferred to the polyester fiber, which is critical for achieving level and consistent coloration.[3][12]

Troubleshooting Guide for Uneven Dyeing

Q4: My polyester fabric shows patchy or streaky coloration after dyeing with this compound. What are the likely causes?

Uneven dyeing, such as patchiness or streaks, is a common issue that can stem from several factors:

  • Poor Dye Dispersion: The most frequent cause is the aggregation of dye particles in the bath. This can be due to an insufficient amount or an ineffective type of dispersing agent.[3][13]

  • Incorrect Heating Rate: Raising the temperature of the dye bath too quickly can cause the dye to rush onto the fabric surface, leading to unlevel dyeing. A controlled heating rate (e.g., around 2°C per minute) is recommended.[4][14]

  • Inadequate Liquor Circulation: If the dye liquor is not circulating evenly around the fabric, some areas will be exposed to more dye than others, resulting in uneven color.[13]

  • Improper Fabric Preparation: Residual sizing agents, oils, or other contaminants on the fabric can act as a barrier, preventing uniform dye penetration.[10]

Q5: How can I prevent dye aggregation during the experiment?

To prevent dye aggregation, consider the following:

  • Select a High-Quality Dispersing Agent: Use a dispersing agent that is stable at high temperatures. Naphthalene sulfonate-based dispersants are often suitable for high-temperature polyester dyeing.[3]

  • Optimize Auxiliary Concentrations: Ensure the correct concentration of the dispersing agent is used. It's also important to consider the quality of other auxiliaries like leveling agents.[10]

  • Proper Dye Solution Preparation: First, create a paste of the this compound powder with a small amount of water and the dispersing agent before diluting it to the final volume. This helps to ensure the dye is well-dispersed from the start.[6][7]

  • Maintain Correct pH: The dye bath should be maintained in a slightly acidic range (pH 4.5-5.5) to ensure the stability of the dye dispersion.[2][15]

Q6: The color of my dyed fabric is inconsistent between different batches. What could be causing this reproducibility issue?

Lack of reproducibility is often due to variations in process parameters:

  • pH Fluctuations: Even small shifts in the pH of the dye bath between experiments can affect the final shade, as some disperse dyes are sensitive to pH changes.[15][16]

  • Temperature Variations: Inconsistent temperature control, including the peak temperature and the time held at that temperature, will lead to different levels of dye uptake.[10]

  • Water Hardness: The presence of metal ions in hard water can interfere with some disperse dyes, affecting the final color.[17]

  • Oligomers: These are low molecular weight byproducts from polyester manufacturing that can dissolve in the dye bath at high temperatures and deposit on the fabric surface upon cooling, causing spots or affecting the shade.[14]

Q7: After dyeing, the fabric has a frosty or chalky appearance. What is this and how can it be fixed?

This is likely due to the deposition of polyester oligomers on the fabric surface.[14] During high-temperature dyeing, these oligomers can migrate out of the fiber and crystallize on the surface as the fabric cools. To address this:

  • Controlled Cooling: Cool the dye bath slowly after the dyeing cycle is complete.

  • Reduction Clearing: A post-dyeing "reduction clearing" process is highly effective. This involves treating the fabric in a bath with sodium hydrosulfite and sodium hydroxide to remove unfixed surface dye and oligomers.[4]

Data Presentation

Table 1: Key Process Parameters for High-Temperature Polyester Dyeing

ParameterRecommended RangeRationale
Dyeing Temperature 120°C - 130°COpens up the polyester fiber structure for effective dye penetration.[2][4]
pH Level 4.5 - 5.5 (acidic)Ensures optimal dye performance and stability.[2][4][15]
Time at Temperature 30 - 60 minutesDepends on the desired depth of shade.[4]
Heating Rate 1°C - 2°C per minutePrevents rapid, uneven dye uptake.[4][5]
Liquor Ratio 1:10 to 1:15The ratio of the weight of the goods to the volume of the dye liquor.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric.

1. Fabric Preparation (Scouring):

  • Before dyeing, scour the polyester fabric to remove any impurities.[10][18]

  • Prepare a bath containing a non-ionic detergent (e.g., 1 g/L) at a liquor ratio of 1:15.

  • Treat the fabric at 60-70°C for 20-30 minutes.

  • Rinse the fabric thoroughly with warm water, then cold water, and let it dry.

2. Dye Bath Preparation:

  • Weigh the required amount of this compound dye powder.

  • Prepare a paste by mixing the dye powder with an equal weight of a suitable dispersing agent.[7]

  • Add a small amount of warm water (40-50°C) to the paste and stir until a smooth dispersion is formed.

  • Fill the dyeing vessel with the required volume of water for the desired liquor ratio (e.g., 1:15).

  • Add the prepared dye dispersion to the bath.

  • Add a leveling agent if required.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7]

3. Dyeing Procedure:

  • Introduce the prepared polyester fabric into the dye bath at approximately 60°C.[7]

  • Raise the temperature to 130°C at a controlled rate of 2°C per minute.[4]

  • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[4][7]

  • After the dyeing cycle, cool the bath down to 70°C at a rate of 2-3°C per minute.

4. After-treatment (Reduction Clearing):

  • Drain the dye bath.

  • Prepare a fresh bath containing:

    • Sodium Hydroxide (2 g/L)

    • Sodium Hydrosulfite (2 g/L)

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[4]

  • Rinse the fabric thoroughly with hot water and then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Finally, rinse with cold water and dry.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_post 3. Post-Treatment scour Scour Fabric prepare_dye Prepare Dye Dispersion (Dye + Dispersing Agent) prepare_bath Prepare Dye Bath (Adjust pH to 4.5-5.5) add_fabric Add Fabric to Bath at 60°C prepare_bath->add_fabric heat_up Heat to 130°C (Rate: 2°C/min) add_fabric->heat_up hold_temp Hold at 130°C (45-60 min) heat_up->hold_temp cool_down Cool to 70°C hold_temp->cool_down reduction_clear Reduction Clearing (70-80°C) cool_down->reduction_clear rinse_neutralize Rinse & Neutralize reduction_clear->rinse_neutralize dry Dry Fabric rinse_neutralize->dry

Caption: High-temperature exhaust dyeing workflow for polyester.

troubleshooting_uneven_dyeing start Uneven Dyeing Observed (Patches, Streaks) cause_dispersion Poor Dye Dispersion / Aggregation? start->cause_dispersion cause_temp Incorrect Temperature Profile? cause_dispersion->cause_temp No solution_dispersion Solution: - Use effective high-temp dispersing agent - Ensure proper dye paste preparation - Check auxiliary compatibility cause_dispersion->solution_dispersion Yes cause_prep Improper Fabric Preparation? cause_temp->cause_prep No solution_temp Solution: - Control heating rate (~2°C/min) - Ensure uniform temperature in vessel - Verify hold time is adequate cause_temp->solution_temp Yes cause_ph Incorrect Dye Bath pH? cause_prep->cause_ph No solution_prep Solution: - Scour fabric thoroughly to remove impurities - Ensure fabric is fully wetted out cause_prep->solution_prep Yes solution_ph Solution: - Calibrate pH meter - Adjust pH to 4.5-5.5 with buffer - Check for pH shifts during heating cause_ph->solution_ph Yes

Caption: Troubleshooting flowchart for uneven dyeing on polyester.

References

Technical Support Center: Analysis of Disperse Orange 37 by LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects during the Liquid Chromatography-Mass Spectrometry (LC/MS) analysis of Disperse Orange 37.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it impact the analysis of this compound?

A1: In LC/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous materials from the sample's origin (e.g., textiles, biological fluids). A matrix effect occurs when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] this compound has been shown to be susceptible to significant matrix effects, particularly in textile extracts.[3][4]

Q2: How can I quantify the matrix effect in my this compound analysis?

A2: The matrix effect can be quantified using the post-extraction spike method.[5] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a sample where the blank matrix has been extracted first and then spiked with this compound at the same concentration. The matrix effect (ME) is calculated as follows:

ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat solvent standard) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q3: At what concentrations is the matrix effect for this compound most significant?

A3: Studies have shown that the matrix effect for this compound can be concentration-dependent. For example, in textile extracts, a strong matrix effect (ion suppression) was observed at a concentration of 10 ng/mL, while the effect was less pronounced at 50 ng/mL.[3]

Troubleshooting Guide

This guide addresses common issues related to matrix effects in the LC/MS analysis of this compound.

Issue 1: Poor reproducibility and inaccurate quantification of this compound.

This is a primary indicator of significant matrix effects. The following troubleshooting steps can help mitigate this issue.

A straightforward initial approach is to dilute the sample extract. This reduces the concentration of interfering matrix components.

  • Pros: Simple and quick to implement.

  • Cons: May decrease the analyte concentration below the limit of quantification (LOQ) of the instrument.

Experimental Protocol: Sample Dilution

  • Prepare your sample extract as usual.

  • Before injection, dilute an aliquot of the extract with the initial mobile phase solvent (e.g., 1:10, 1:100).

  • Analyze the diluted sample and compare the results with the undiluted sample, correcting for the dilution factor. Studies on other azo dyes have shown that dilution can significantly improve the matrix effect.[4]

More effective sample cleanup is a robust way to reduce matrix interferences.[6]

  • Solid-Phase Extraction (SPE): This technique is highly effective at removing matrix components.[5][6] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[6]

  • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, but recovery of more polar analytes might be lower.[6]

Experimental Protocol: Solid-Phase Extraction (SPE) for Textile Samples

This is a general protocol and may require optimization for your specific sample type.

  • Sample Extraction:

    • Cut 1g of the textile sample into small pieces.

    • Add a suitable extraction solvent (e.g., methanol).

    • Sonicate for 30 minutes at 50°C.[4]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[4]

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition a polymeric mixed-mode SPE cartridge with the appropriate solvents as recommended by the manufacturer.

    • Loading: Load the supernatant from the sample extraction onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elution: Elute this compound with a stronger solvent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.[4]

    • Filter the reconstituted sample through a 0.22 µm filter before LC/MS analysis.[4]

Optimizing the LC method can help separate this compound from co-eluting matrix components.

  • Gradient Modification: Adjust the gradient elution profile to increase the resolution between the analyte and interferences.

  • Column Chemistry: Use a different column chemistry (e.g., a column with a different stationary phase) to alter selectivity.

This is considered the gold standard for compensating for matrix effects.[7][8] A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by matrix suppression or enhancement in the same way.

  • Procedure: A known amount of the SIL-IS is added to the sample before extraction. Quantification is then based on the peak area ratio of the analyte to the SIL-IS.

  • Challenges: The availability and cost of a specific SIL-IS for this compound can be limitations.[7]

Quantitative Data Summary

The following table summarizes the reported matrix effect for this compound in textile extracts at two different concentrations.

AnalyteSpiked Concentration (ng/mL)Matrix Effect (%)Reference
This compound1042.1 - 49.5[3]
This compound5071.3 - 87.7[3]

Visualized Workflows

The following diagrams illustrate the logical flow of troubleshooting matrix effects and a typical sample preparation workflow.

Troubleshooting_Workflow Start Issue: Inaccurate Quantification & Poor Reproducibility CheckME Quantify Matrix Effect (Post-Extraction Spike) Start->CheckME IsMESignificant Is ME Significant (e.g., <80% or >120%)? CheckME->IsMESignificant OptionDilution Strategy 1: Sample Dilution IsMESignificant->OptionDilution Yes End Resolved: Accurate & Reproducible Quantification IsMESignificant->End No CheckLOQ Is Analyte > LOQ? OptionDilution->CheckLOQ OptionCleanup Strategy 2: Improve Sample Cleanup (SPE or LLE) CheckLOQ->OptionCleanup No CheckLOQ->End Yes OptionCleanup->End OptionChroma Strategy 3: Optimize Chromatography OptionChroma->End OptionIS Strategy 4: Use SIL-IS (If available) OptionIS->End

Caption: A logical workflow for troubleshooting matrix effects.

Sample_Prep_Workflow cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_final Final Preparation Sample 1. Weigh Textile Sample Solvent 2. Add Methanol Sample->Solvent Sonicate 3. Sonicate (50°C, 30 min) Solvent->Sonicate Centrifuge 4. Centrifuge & Collect Supernatant Sonicate->Centrifuge Condition 5. Condition SPE Cartridge Centrifuge->Condition Load 6. Load Supernatant Condition->Load Wash 7. Wash Interferences Load->Wash Elute 8. Elute Analyte Wash->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 11. Filter (0.22 µm) Reconstitute->Filter LCMS LC/MS Analysis Filter->LCMS

Caption: Workflow for sample preparation with SPE cleanup.

References

Technical Support Center: Enhancing the Aqueous Solubility of Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Disperse Orange 37.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an azo dye used in various industrial and research applications, including textile dyeing and as a component in some commercial dye formulations.[1][2][3] It is characterized by its vibrant orange color and is structurally a single azo class dye.[1] Like many disperse dyes, this compound has inherently low water solubility, which can present significant challenges in experimental settings, leading to issues with dispersion, inconsistent results, and difficulties in formulation.[4]

Q2: What are the primary methods to increase the aqueous solubility of this compound?

Several methods can be employed to enhance the aqueous solubility and dispersibility of this compound. The most common approaches include:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic dye molecules, increasing their apparent solubility in water.[5]

  • Temperature Adjustment: The solubility of most disperse dyes, including likely this compound, increases with temperature.[6]

  • pH Modification: Adjusting the pH of the aqueous solution can influence the solubility of the dye, particularly if the dye molecule has ionizable groups.[6]

  • Solid Dispersion: This technique involves dispersing the dye in a solid hydrophilic carrier at a molecular level to improve its wettability and dissolution rate.

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like this compound within their hydrophobic cavity, thereby increasing their solubility in water.

Q3: How do surfactants improve the solubility of this compound?

Surfactants improve the solubility of hydrophobic compounds like this compound through a process called micellar solubilization. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment that can entrap the water-insoluble this compound molecules. The hydrophilic heads of the surfactant molecules form the outer shell of the micelle, which interacts with the surrounding water, allowing the dye to be effectively dispersed in the aqueous solution.[5]

Q4: What is the expected effect of temperature on the solubility of this compound?

Q5: Can pH be adjusted to improve the solubility of this compound?

The solubility of this compound may be influenced by pH.[6] The molecule contains a dimethylamine group which could potentially be protonated under highly acidic conditions. This protonation would increase the polarity of the molecule and likely enhance its aqueous solubility.[6] However, the optimal pH range for solubility and stability should be determined experimentally, as extreme pH values could also lead to degradation of the dye.

Troubleshooting Guides

Issue 1: Poor Dispersion and Aggregation of this compound in Aqueous Solution
Potential Cause Troubleshooting Steps
Low Intrinsic Solubility 1. Increase Temperature: Gently heat the solution while stirring. Monitor for any color change that might indicate degradation. 2. Add a Surfactant: Introduce a suitable non-ionic or anionic surfactant at a concentration above its CMC. 3. Adjust pH: Experimentally determine the optimal pH for solubility, starting with mildly acidic conditions.
Particle Agglomeration 1. Sonication: Use a sonicator bath or probe to break up particle agglomerates and improve dispersion. 2. Homogenization: Employ a high-shear homogenizer for more robust dispersion.
Incorrect Solvent If the experimental protocol allows, consider using a co-solvent system. This compound is likely more soluble in polar organic solvents like ethanol or acetone.[6] A small percentage of a co-solvent can significantly improve solubility.
Issue 2: Inconsistent Results in Experiments Due to Variable Solubility
Potential Cause Troubleshooting Steps
Temperature Fluctuations 1. Use a Temperature-Controlled Bath: Maintain a constant and uniform temperature throughout the experiment.
Inconsistent Surfactant Concentration 1. Precise Measurement: Accurately weigh the surfactant and ensure it is fully dissolved before adding the dye. 2. Verify CMC: If possible, confirm the CMC of the surfactant under your experimental conditions.
Batch-to-Batch Variation of Dye 1. Standardize Dye Source: Use this compound from the same supplier and lot number for a series of experiments.

Data Presentation

Table 1: Illustrative Effect of Surfactants on the Apparent Aqueous Solubility of a Typical Disperse Dye at 25°C

Surfactant TypeConcentration (g/L)Apparent Solubility (mg/L)Fold Increase
None051
Anionic (e.g., SDS)15010
525050
Non-ionic (e.g., Triton X-100)18016
545090

Note: This data is illustrative for a typical disperse dye and is intended to demonstrate the general trend. Actual values for this compound may vary and should be determined experimentally.

Table 2: Illustrative Effect of Temperature on the Aqueous Solubility of a Typical Disperse Dye

Temperature (°C)Solubility (mg/L)
255
5025
75100
90250

Note: This data is illustrative for a typical disperse dye and is intended to demonstrate the general trend. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation Method
  • Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30 or a Polyethylene Glycol (PEG) of appropriate molecular weight.

  • Dissolution:

    • Dissolve a specific weight of this compound in a suitable organic solvent (e.g., dichloromethane or methanol) to obtain a clear solution.

    • In a separate container, dissolve the chosen polymer carrier in the same solvent. The drug-to-carrier ratio (w/w) typically ranges from 1:1 to 1:10 and should be optimized.

  • Mixing: Combine the two solutions and stir until a homogeneous mixture is obtained.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator. The bath temperature should be kept low to prevent dye degradation.

    • Alternatively, the solvent can be evaporated in a fume hood with constant stirring.

  • Drying: Dry the resulting solid film under vacuum at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: The formation of the solid dispersion and the amorphous state of the dye can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Selection of Cyclodextrin: Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (typically 1:1 or 1:2).

  • Kneading:

    • Place the accurately weighed cyclodextrin in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the cyclodextrin to form a paste.

    • Slowly add the accurately weighed this compound to the paste.

    • Knead the mixture for a specified period (e.g., 60-90 minutes) until a uniform, sticky consistency is achieved. Add more solvent if necessary to maintain the consistency.

  • Drying:

    • Spread the resulting paste in a thin layer on a tray.

    • Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, the paste can be dried under vacuum.

  • Pulverization: Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.

  • Washing: To remove any uncomplexed dye, the powder can be washed with a small amount of a solvent in which the complex is insoluble but the free dye has some solubility.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation start Start dissolve_dye Dissolve this compound in Organic Solvent start->dissolve_dye dissolve_carrier Dissolve Hydrophilic Carrier in Organic Solvent start->dissolve_carrier mix Mix Solutions dissolve_dye->mix dissolve_carrier->mix evaporate Solvent Evaporation (Rotary Evaporator) mix->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize end_product Solid Dispersion Powder pulverize->end_product

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_cyclodextrin_complex cluster_prep Preparation start Start prepare_paste Prepare Cyclodextrin Paste (with solvent) start->prepare_paste add_dye Add this compound prepare_paste->add_dye knead Knead Mixture (60-90 min) add_dye->knead dry Dry the Paste knead->dry pulverize Pulverize and Sieve dry->pulverize wash Wash to Remove Uncomplexed Dye pulverize->wash end_product Inclusion Complex Powder wash->end_product

Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.

logical_relationship_solubility_methods cluster_problem Core Problem cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome problem Low Aqueous Solubility of This compound surfactants Surfactant Addition (Micellar Solubilization) problem->surfactants temperature Temperature Increase problem->temperature ph pH Adjustment problem->ph solid_dispersion Solid Dispersion problem->solid_dispersion cyclodextrin Cyclodextrin Complexation problem->cyclodextrin outcome Enhanced Aqueous Solubility/Dispersibility surfactants->outcome temperature->outcome ph->outcome solid_dispersion->outcome cyclodextrin->outcome

Caption: Methods for Enhancing Aqueous Solubility.

References

Overcoming gas fading of textiles colored with Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development working with textiles colored with Disperse Orange 37 and encountering issues with gas fading.

Troubleshooting Guide

This guide addresses common problems observed during experiments involving textiles dyed with this compound, focusing on unexpected color changes due to gas fading.

Problem Potential Cause Recommended Solution
Orange-dyed textile exhibits a reddish or pinkish hue after storage or exposure to ambient air. Exposure to atmospheric oxides of nitrogen (NOx), the primary cause of gas fading.[1][2] This is a known issue with some disperse dyes, particularly those with an anthraquinone or azo structure.[1][3]1. Control the environment: Store dyed textiles in a controlled, low-NOx environment. Consider using nitrogen gas purges or oxygen scavengers in storage containers.[4] 2. Apply a gas fading inhibitor: Treat the textile with a chemical inhibitor specifically designed to mitigate gas fading.[1][5]
Inconsistent colorfastness results across different batches of dyed fabric. 1. Variable NOx exposure: Different batches may have been exposed to varying levels of atmospheric pollutants. 2. Inconsistent inhibitor application: Uneven application of a gas fading inhibitor can lead to patchy protection. 3. Dyeing process variability: Differences in dyeing temperature, time, or pH can affect the dye's susceptibility to fading.1. Standardize testing conditions: Use a controlled gas fading test chamber that conforms to standards like AATCC Test Method 23 or ISO 105-G02.[6][7][8] 2. Ensure uniform inhibitor application: Use padding or exhaust methods for even distribution of the inhibitor. 3. Strictly control dyeing parameters: Maintain consistent dyeing protocols for all batches.
Gas fading inhibitor is yellowing the textile or altering the initial shade of orange. Some older or lower-quality inhibitors can impart a yellow hue to the fabric.[1] Additionally, interactions between the inhibitor, the dye, and the fiber can sometimes cause slight color shifts.1. Select a non-yellowing inhibitor: Opt for modern, colorless gas fading inhibitors. 2. Conduct preliminary testing: Always test the inhibitor on a small, inconspicuous area of the dyed fabric to check for any undesirable color changes before treating the entire batch. 3. Adjust inhibitor concentration: Use the lowest effective concentration of the inhibitor to minimize any potential impact on the fabric's color.
The chosen gas fading inhibitor is not effective. 1. Incorrect inhibitor type: The inhibitor may not be suitable for azo dyes like this compound or the specific fiber type (e.g., polyester, cellulose acetate).[1] 2. Insufficient inhibitor concentration: The amount of inhibitor applied may be too low to provide adequate protection. 3. Improper application method: The inhibitor may not have been applied in a way that allows for proper absorption and binding to the fiber.1. Consult inhibitor specifications: Ensure the selected inhibitor is effective against NOx-induced fading for disperse azo dyes on the specific textile substrate. 2. Optimize inhibitor concentration: Follow the manufacturer's recommendations and consider a dose-response experiment to find the optimal concentration. 3. Review and refine application protocol: Ensure the application method (e.g., padding, exhaust) is appropriate and correctly executed.

Frequently Asked Questions (FAQs)

Q1: What is gas fading and why does it affect this compound?

A1: Gas fading is the color change of textiles due to exposure to atmospheric pollutants, primarily oxides of nitrogen (NOx) from sources like burnt natural gas.[1][2] Disperse dyes, including this compound which is a single azo dye, can be susceptible to this phenomenon.[3] The NOx gases can chemically react with the dye molecules, altering their chromophoric structure and thus changing the perceived color of the fabric.

Q2: What is the chemical structure of this compound?

A2: this compound has the molecular formula C₁₇H₁₅Cl₂N₅O₂.[9][10] It is classified as a single azo dye. The manufacturing process involves the diazotization of 2,6-dichloro-4-nitroaniline and subsequent coupling with N-ethyl-N-cyanoethylaniline.

Q3: How can I test for gas fading susceptibility?

A3: Standardized test methods are available to assess the colorfastness of textiles to gas fumes. The most common methods are:

  • AATCC Test Method 23: This method exposes the textile specimen and a control fabric to oxides of nitrogen from burnt gas fumes in a specialized chamber until the control fabric shows a specific color change.[2][6]

  • ISO 105-G02: This international standard is similar to the AATCC method, where the specimen and a test-control fabric are simultaneously exposed to NOx fumes, and the color change is assessed using a grey scale.[7]

Q4: What types of gas fading inhibitors are available?

A4: A variety of chemical compounds can be used as gas fading inhibitors. These are often applied as a finish to the textile. Some examples include:

  • Polyalkylene imines: These have been shown to be effective in inhibiting gas fading.[1]

  • Amine derivatives: Certain water-soluble organic amines and their salts can inhibit the action of acid gases on dyes.[5]

  • Resinous-type inhibitors: These can be applied as a topical finish to prevent gas fading on various synthetic fibers.

It is crucial to select an inhibitor that is compatible with the dye, fiber, and other finishing agents.

Q5: Can gas fading be reversed?

A5: In some cases of "pinking" or "yellowing" caused by the interaction of phenolic antioxidants (not the dye itself) with NOx, the discoloration can be reversed by exposure to UV light (e.g., sunlight).[11] However, gas fading that results from the chemical alteration of the dye molecule itself is generally not reversible. Therefore, prevention is the most effective strategy.

Experimental Protocols

Protocol 1: Standard Test Method for Colorfastness to Burnt Gas Fumes (Based on AATCC TM23)

  • Specimen Preparation: Cut a specimen of the textile dyed with this compound to the dimensions specified in the AATCC TM23 standard.

  • Apparatus: Use a gas-fading apparatus that complies with the specifications of AATCC TM23.

  • Exposure:

    • Place the textile specimen and a test control fabric in the exposure chamber.

    • Introduce oxides of nitrogen from the combustion of natural gas into the chamber. .

    • Continue the exposure until the control fabric shows a color change corresponding to the standard of fading. This completes one exposure cycle.

  • Evaluation:

    • Remove the specimen from the chamber and allow it to condition.

    • Assess the change in color of the specimen using the standard gray scale for assessing color change.

    • If no color change is observed after one cycle, the exposure can be continued for a specified number of cycles or until a desired amount of color change is achieved.[6]

Protocol 2: Application of a Gas Fading Inhibitor via Padding

  • Inhibitor Solution Preparation: Prepare a solution of the gas fading inhibitor at the desired concentration in deionized water.

  • Padding:

    • Immerse the textile sample dyed with this compound into the inhibitor solution.

    • Pass the sample through a laboratory padder at a specified pressure to ensure even pickup of the solution.

  • Drying and Curing:

    • Dry the treated fabric in an oven at a specified temperature (e.g., 100-120°C) for a set time.

    • If required by the inhibitor manufacturer, cure the fabric at a higher temperature (e.g., 150-170°C) to fix the inhibitor to the fibers.

  • Post-Treatment: The fabric is now ready for gas fading testing as per Protocol 1 to evaluate the effectiveness of the inhibitor.

Visualizations

GasFadingMechanism cluster_environment Atmospheric Pollutants cluster_textile Dyed Textile cluster_fading Gas Fading Reaction NOx Oxides of Nitrogen (NOx) Dye This compound (Azo Dye) NOx->Dye chemical reaction Fiber Textile Fiber (e.g., Polyester) AlteredDye Altered Dye Molecule (Chromophore Destruction) Dye->AlteredDye leads to ColorFading Color Fading/ Shade Change AlteredDye->ColorFading results in

Caption: The chemical mechanism of gas fading in textiles.

TroubleshootingFlow Start Color Fading Observed in This compound Dyed Textile CheckEnv Was the textile exposed to atmospheric pollutants (NOx)? Start->CheckEnv InhibitorUsed Was a gas fading inhibitor used? CheckEnv->InhibitorUsed Yes ControlEnv Store textile in a controlled, low-NOx environment. CheckEnv->ControlEnv No ApplyInhibitor Apply a suitable gas fading inhibitor. InhibitorUsed->ApplyInhibitor No CheckInhibitor Evaluate inhibitor effectiveness: - Correct type for azo dye? - Correct concentration? - Proper application? InhibitorUsed->CheckInhibitor Yes End Problem Resolved ApplyInhibitor->End CheckInhibitor->End ControlEnv->End

Caption: A troubleshooting workflow for gas fading issues.

References

Technical Support Center: Optimization of Disperse Orange 37 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange 37. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental dyeing processes.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the dyeing of substrates with this compound.

Q1: Why is the final shade of my dyed fabric uneven or streaky?

Uneven dyeing or the appearance of streaks is a common issue in disperse dyeing and can be attributed to several factors.[1]

  • Poor Dye Dispersion: Disperse dyes have low water solubility and must be finely dispersed in the dye bath.[2] If the dye particles are not uniformly dispersed, they can agglomerate and lead to patchy dyeing.

  • Incorrect Particle Size: The size of the dye particles is crucial for consistent penetration into the fiber. Non-uniform particle sizes can cause variations in dye uptake.

  • Uneven Liquor Circulation: Inadequate circulation of the dye liquor can result in localized differences in dye concentration and temperature, leading to an uneven shade.

  • Rapid Temperature Rise: Increasing the temperature of the dye bath too quickly can cause the dye to rush onto the fabric, preventing even distribution. A controlled heating ramp-up of 1–2°C per minute is recommended to prevent uneven exhaustion.

Q2: What causes poor color fastness (wash, rub, or light) in my dyed samples?

Poor fastness properties indicate that the dye is not adequately fixed within the fiber and can be caused by:

  • Inadequate Dye Penetration: If the dye molecules only adhere to the surface of the fiber and do not penetrate into its amorphous regions, they can be easily removed by washing or rubbing. This can be a result of insufficient dyeing temperature or time.

  • Inappropriate Auxiliaries: The choice and concentration of dispersing and leveling agents are critical. Using an unsuitable or insufficient amount of these auxiliaries can lead to poor dye stability and fixation.

  • Incorrect pH: The pH of the dye bath should be maintained in the acidic range of 4.5-5.5 for optimal dye exhaustion and stability.[3] Deviations from this range can result in inferior fastness.[3]

  • Presence of Residual Carrier: If a carrier dyeing method is used, any residual carrier on the fabric can impair the light fastness of the dyed material.

Q3: I am observing dye aggregation or sedimentation in my dye bath. What is the cause and how can I prevent it?

Dye aggregation or sedimentation leads to patchy coloration and inconsistent shades.[1] This can be caused by:

  • Poor Quality Dye: The dye itself may have poor dispersion stability.

  • Water Hardness: The presence of calcium and magnesium ions in the water can cause the dye to agglomerate. Using demineralized water or a sequestering agent is recommended.

  • High Temperatures: While high temperatures are necessary for dyeing, they can sometimes reduce the stability of the dye dispersion. Using a high-quality dispersing agent with good high-temperature stability is crucial.

Q4: My dyeing results are inconsistent between batches. What are the likely causes?

Inconsistent results between batches are often due to a lack of precise process control.

  • Temperature Fluctuations: Even minor variations in the dyeing temperature can significantly affect the final shade and depth of color.[1]

  • Variations in pH: Inconsistent pH control between batches will lead to differences in dye exhaustion and fixation.

  • Inaccurate Liquor Ratio: The ratio of the volume of dye liquor to the weight of the fabric should be kept constant for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and time for dyeing with this compound?

The optimal temperature for dyeing polyester with disperse dyes is typically in the range of 120-130°C.[4] At these temperatures, the polyester fibers swell, allowing the dye molecules to penetrate the fiber structure. The dyeing time at the optimal temperature is generally between 30 and 60 minutes to ensure complete dye diffusion and leveling. However, the exact optimal conditions can vary depending on the specific substrate, desired shade depth, and equipment used.

Q2: How does temperature affect the dyeing process with this compound?

Temperature is a critical parameter in disperse dyeing.

  • Fiber Swelling: For polyester, temperatures above 100°C are required to swell the fibers, which is essential for dye penetration.[3][5]

  • Dye Diffusion: As the temperature increases, the kinetic energy of the dye molecules increases, leading to a higher rate of diffusion into the fiber.[6]

  • Dye Solubility: Although disperse dyes are sparingly soluble in water, their solubility increases with temperature.[3]

Q3: What is the role of pH in the this compound dyeing process?

The pH of the dye bath should be maintained in a weakly acidic range, typically between 4.5 and 5.5.[3] This pH range ensures the stability of the disperse dye and is optimal for dye exhaustion onto the polyester fiber. Acetic acid is commonly used to control the pH.

Q4: What are the essential chemical auxiliaries for this compound dyeing?

  • Dispersing Agent: This is crucial for keeping the insoluble dye particles finely and uniformly dispersed in the water, preventing aggregation.

  • Leveling Agent: This helps to ensure a uniform and even dyeing by controlling the rate of dye uptake by the fiber.

  • Acetic Acid: Used to maintain the required acidic pH of the dye bath.

  • Wetting Agent: Improves the wettability of the hydrophobic polyester fibers, allowing for better initial contact with the dye liquor.

Q5: What is reduction clearing and why is it important?

Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the fibers. This step is essential for improving the wash and rub fastness of the dyed material. It is typically carried out with a solution of sodium hydrosulfite and caustic soda.

Data Presentation

Table 1: Effect of Temperature on the Equilibrium Exhaustion of C.I. Disperse Orange 30 on Polyester

Temperature (°C)Equilibrium Exhaustion (%)
11085.2
12090.5
13094.8

Note: This data is for C.I. Disperse Orange 30 and is provided as a representative example.

Experimental Protocols

The following is a general experimental protocol for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) method.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid

  • Sodium hydrosulfite

  • Caustic soda

  • Deionized water

Procedure:

  • Preparation of the Dye Bath:

    • Weigh the polyester fabric sample.

    • Calculate the required amounts of this compound, dispersing agent, and leveling agent based on the weight of the fabric (o.w.f - on the weight of fabric). A typical starting concentration for the dye is 1% o.w.f.

    • Make a paste of the this compound with a small amount of dispersing agent and cold water.

    • Add the dye paste to the dye bath containing the required volume of deionized water to achieve the desired liquor ratio (e.g., 1:20).

    • Add the leveling agent to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 60 minutes, ensuring continuous agitation.

    • Cool the dye bath down to 70°C at a rate of 2°C/minute.

  • Reduction Clearing:

    • Drain the dye bath.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the dyed fabric in this bath at 70°C for 20 minutes.

    • Drain the reduction clearing bath.

  • Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water, followed by cold water, until the water runs clear.

    • Dry the dyed fabric in an oven or air dry.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_result Result prep_fabric Prepare Polyester Fabric prep_dyebath Prepare Dye Bath (Dye, Auxiliaries, pH 4.5-5.5) prep_fabric->prep_dyebath introduce_fabric Introduce Fabric at RT prep_dyebath->introduce_fabric ramp_up Ramp up to 130°C (1.5°C/min) introduce_fabric->ramp_up hold Hold at 130°C for 60 min ramp_up->hold cool_down Cool down to 70°C hold->cool_down reduction_clearing Reduction Clearing (70°C for 20 min) cool_down->reduction_clearing rinse Hot and Cold Rinse reduction_clearing->rinse dry Dry Fabric rinse->dry dyed_fabric Dyed Fabric dry->dyed_fabric

Caption: Experimental workflow for dyeing polyester with this compound.

Troubleshooting_Logic Troubleshooting Logic for Uneven Dyeing problem Problem: Uneven Dyeing / Streaks cause1 Poor Dye Dispersion? problem->cause1 cause2 Incorrect Heating Rate? problem->cause2 cause3 Improper Liquor Circulation? problem->cause3 cause4 Incorrect pH? problem->cause4 solution1 Solution: - Use high-quality dispersing agent - Ensure proper dye pasting cause1->solution1 solution2 Solution: - Control heating ramp-up (1-2°C/min) cause2->solution2 solution3 Solution: - Ensure adequate agitation - Check equipment function cause3->solution3 solution4 Solution: - Maintain pH at 4.5-5.5 cause4->solution4

Caption: Troubleshooting logic for addressing uneven dyeing issues.

References

Technical Support Center: Improving Wash Fastness of C.I. Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on post-treatment methods to enhance the wash fastness of polyester fabrics dyed with C.I. Disperse Orange 37. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide: Enhancing Wash Fastness

Poor wash fastness is a common issue when dyeing polyester with disperse dyes. This guide addresses specific problems and provides targeted solutions.

ProblemPotential CauseRecommended Solution
Poor wash fastness (significant color bleeding in the first wash) Incomplete removal of unfixed dye from the fiber surface.Implement or optimize a reduction clearing process after dyeing. This is the most critical step for improving wash fastness.[1][2]
Insufficient dye fixation due to suboptimal dyeing parameters.Ensure the dyeing temperature reaches 130°C and is held for an adequate time (e.g., 45-60 minutes) to promote proper dye diffusion into the polyester fiber.[1][3]
Inconsistent wash fastness across different batches Variations in dyeing or reduction clearing process parameters.Standardize all process parameters, including temperature, time, pH, and chemical concentrations. Maintain precise records for each batch.[2]
Water hardness affecting the efficiency of washing and clearing.Use softened or deionized water for dyeing and all post-treatment processes to prevent the formation of insoluble precipitates that can interfere with dye removal.[2]
Staining of adjacent white fabric during washing A significant amount of loose, unfixed dye remains on the fabric surface.Intensify the reduction clearing process. This can be achieved by increasing the concentration of the reducing agent, raising the temperature, or extending the treatment time.[2]
Residual auxiliary chemicals (e.g., dispersing agents) from the dyeing process are hindering dye removal.Ensure thorough rinsing of the fabric after dyeing and before the reduction clearing step to remove any remaining auxiliaries.
Decrease in wash fastness after a high-temperature finishing step (e.g., heat-setting) Thermal migration of the dye from the fiber's core back to its surface.[4][5]Select disperse dyes with higher molecular weight and better sublimation fastness. Minimize the temperature and duration of post-dyeing heat treatments. Consider using specialized anti-migration finishing agents.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness in polyester fabrics dyed with this compound? A1: The primary cause is the presence of unfixed dye molecules on the surface of the polyester fibers.[1][4] Disperse dyes have low water solubility, and during the dyeing process, some dye particles adhere to the fiber surface without penetrating and becoming fixed within the polymer matrix. This unfixed surface dye is easily removed during laundering, leading to color bleeding.[1][4]

Q2: What is reduction clearing and why is it the most critical step for improving wash fastness? A2: Reduction clearing is a post-treatment process that uses a reducing agent (typically sodium hydrosulfite) under alkaline and high-temperature conditions.[1][6] This process chemically degrades the unfixed disperse dye on the fiber surface, breaking down the color-giving chromophore and converting the dye into a more water-soluble form that can be easily washed away.[4] This is critical because it removes the source of bleeding, leaving only the dye that is securely trapped inside the fiber, which is highly resistant to washing.[4][7]

Q3: Can the reduction clearing process affect the final shade of the dyed fabric? A3: When performed correctly, reduction clearing should only act on the unfixed surface dye and not affect the shade of the dye that has penetrated the fiber. However, overly aggressive conditions, such as excessively high temperatures, prolonged treatment times, or incorrect chemical concentrations, could potentially strip some of the fixed dye, leading to a slight lightening of the shade. Adhering to optimized protocols is crucial.[4]

Q4: What is thermal migration and how does it impact wash fastness? A4: Thermal migration is a phenomenon where dye molecules that have already penetrated the fiber move back to the surface during subsequent high-temperature processes like heat-setting or finishing (typically above 150°C).[1][4] This re-contamination of the surface with loose dye leads to a decrease in wash and rubbing fastness, even after a successful reduction clearing. Using dyes with good thermal stability and carefully controlling finishing temperatures can mitigate this issue.[2][5]

Q5: Are there more environmentally friendly alternatives to conventional reduction clearing? A5: Yes, due to the environmental drawbacks of sodium hydrosulfite, several alternatives are being explored.[6] These include organic reducing agents like thiourea dioxide and hydroxyacetone, glucose-based reducing agents, and natural surfactants derived from sources like soap nuts.[6][8] These green alternatives can offer comparable performance in improving fastness while reducing the chemical oxygen demand (COD) and biochemical oxygen demand (BOD) of the effluent.[8][9]

Data Presentation

Table 1: Comparison of Wash Fastness Ratings with Different Clearing Agents

The following data, based on a study with a representative disperse red dye, illustrates the effectiveness of various reduction clearing agents in improving wash fastness. The initial wash fastness of the dyed fabric before clearing was rated 2-3 on the grey scale for color change.[9]

Clearing AgentConcentration (% o.w.f.*)TemperatureTimeWash Fastness Rating (Color Change)
Conventional
Sodium Hydrosulfite5%90°C20 min4-5
Green Alternatives
Mega Clear0.5%90°C20 min4-5
Prime Cleaner3%90°C20 min4
Sera Fast3%90°C20 min4

*o.w.f. = on the weight of fabric. *Data adapted from a study on C.I. Disperse Red 82.[9][10] Fastness ratings are on a 1-5 grey scale, where 5 indicates no change.[11]

Experimental Protocols

Protocol 1: Standard Alkaline Reduction Clearing

This protocol details the standard laboratory procedure for improving the wash fastness of polyester dyed with this compound.

Materials and Reagents:

  • Dyed polyester fabric

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Sodium Hydroxide (Caustic Soda)

  • Acetic Acid (for neutralization)

  • Non-ionic detergent

  • Deionized or softened water

Procedure:

  • Initial Rinse: After dyeing, thoroughly rinse the polyester fabric in cold water to remove loose surface dye and residual chemicals.[4]

  • Prepare Clearing Bath: Prepare a fresh bath with a liquor ratio of 20:1 using deionized water. Add the following chemicals:

    • Sodium Hydroxide: 2.0 g/L[12]

    • Sodium Hydrosulfite: 2.0 - 3.0 g/L[12]

  • Treatment: Immerse the rinsed fabric in the clearing bath at approximately 50°C. Raise the temperature to 70-80°C and maintain for 15-20 minutes.[1][6][12]

  • Hot Rinse: Drain the clearing bath and rinse the fabric thoroughly with hot water (approximately 60-70°C).[1][4]

  • Neutralization: In a new bath, neutralize the fabric with 0.5-1.0 g/L of acetic acid for 5 minutes at room temperature to remove any residual alkali.[4]

  • Final Rinse: Perform a final cold rinse until the water runs clear.

  • Drying: Squeeze the excess water from the fabric and dry at a temperature not exceeding 100°C.[1]

Protocol 2: Wash Fastness Testing (ISO 105-C06)

This protocol outlines the standardized method for assessing the wash fastness of the treated fabric to ensure it meets quality standards.

Materials and Reagents:

  • Treated fabric specimen (10 cm x 4 cm)

  • Multifiber adjacent fabric (e.g., DW type for tests up to 50°C, TV type for 60°C and above)[13]

  • Standard ECE reference detergent[11]

  • Sodium Perborate (if required by the specific test method, e.g., A2S)[11]

  • Stainless steel balls (10 balls for A2S test)[11]

  • Launder-Ometer or similar apparatus

  • Grey Scale for assessing color change and staining

Procedure:

  • Specimen Preparation: Sew the treated fabric specimen onto a piece of multifiber fabric of the same dimensions.

  • Prepare Washing Solution: Prepare the washing solution according to the specific test conditions of ISO 105-C06 (e.g., Test No. A2S, which simulates a 40°C domestic wash). This typically involves 4 g/L ECE detergent and 1 g/L sodium perborate.[11]

  • Washing Cycle: Place the composite specimen, the required number of steel balls, and the washing solution into a stainless steel container. Place the container in the Launder-Ometer and run the test for the specified time and temperature (e.g., 30 minutes at 40°C for A2S).[11][13]

  • Rinsing and Drying: After the cycle, remove the specimen, rinse it thoroughly in cold water, and then dry it in air at a temperature not exceeding 60°C.

  • Evaluation: Using a standardized light source, evaluate the color change of the treated specimen and the degree of staining on each strip of the multifiber fabric using the appropriate Grey Scales. Ratings are from 1 (poor) to 5 (excellent).[14]

Visualizations

Reduction_Clearing_Workflow start Start: Polyester Fabric (After Dyeing) rinse1 Initial Cold Water Rinse start->rinse1 prep_bath Prepare Reduction Clearing Bath (NaOH + Na2S2O4) rinse1->prep_bath rc_treat Reduction Clearing Treatment (70-80°C, 15-20 min) prep_bath->rc_treat hot_rinse Hot Rinse (~70°C) rc_treat->hot_rinse neutralize Neutralize with Acetic Acid hot_rinse->neutralize final_rinse Final Cold Water Rinse neutralize->final_rinse dry Dry Fabric (<100°C) final_rinse->dry end End: Fabric with Improved Wash Fastness dry->end Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation & Primary Solution cluster_optimization Optimization & Re-evaluation cluster_advanced Advanced Troubleshooting start Poor Wash Fastness Observed (e.g., ISO 105-C06 Test Fails) q1 Was a Reduction Clearing (RC) process performed? start->q1 no_rc Implement Standard RC Protocol q1->no_rc No yes_rc Review RC Process Parameters: - Temp/Time Correct? - Chemical Concentrations OK? - pH Correct? q1->yes_rc Yes re_eval Re-evaluate Wash Fastness no_rc->re_eval optimize_rc Optimize RC Process: - Increase Temp/Time - Adjust Concentrations yes_rc->optimize_rc Parameters Incorrect yes_rc->re_eval Parameters Correct optimize_rc->re_eval q2 Problem Solved? re_eval->q2 q3 Was a high-temp finishing step used post-dyeing? q2->q3 No end_ok Process Optimized q2->end_ok Yes yes_heat Cause: Thermal Migration. Solution: - Use high-stability dyes - Lower finishing temp - Use anti-migration agent q3->yes_heat Yes no_heat Review Dyeing Protocol: - Dyeing Temp/Time adequate? - Auxiliaries appropriate? q3->no_heat No yes_heat->re_eval no_heat->re_eval

References

Challenges in the analytical detection of Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange 37. The information is presented in a question-and-answer format to directly address common challenges encountered during its analytical detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection and quantification of this compound?

A1: The most prevalent and robust analytical methods for this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These techniques are well-suited for the non-volatile and semi-polar nature of this azo dye. HPLC with a Diode Array Detector (DAD) or UV-Vis detector can be used; however, LC-MS/MS is often preferred for its higher sensitivity and selectivity, especially in complex matrices like textile extracts.[4][5]

Q2: What are the main challenges associated with the analysis of this compound in textile samples?

A2: The primary challenges include:

  • Matrix Effects: Textile matrices are complex and can cause significant signal suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[1][6]

  • Co-elution with other dyes: this compound may co-elute with other structurally similar dyes, making accurate quantification difficult with UV detection alone. Mass spectrometry is crucial for differentiating between these compounds.

  • Low concentrations: The concentration of this compound in samples can be very low, requiring highly sensitive analytical methods for detection and quantification.[5]

  • Sample preparation: Efficient extraction of the dye from the textile matrix is critical for accurate results.

Q3: What is the typical stability of this compound under analytical conditions?

A3: this compound, like other azo dyes, is susceptible to degradation. The central azo bond (–N=N–) can be cleaved under reductive conditions, leading to the formation of aromatic amines.[7] It can also undergo photodegradation when exposed to UV light.[7] Care should be taken to protect samples and standards from light and to avoid harsh reductive conditions during sample preparation and analysis.

Troubleshooting Guides

Chromatographic Issues

Q4: I am observing peak tailing for this compound in my HPLC analysis. What are the possible causes and solutions?

A4: Peak tailing for this compound can be caused by several factors:

  • Secondary interactions with the stationary phase: The analyte may be interacting with active sites (e.g., free silanols) on the HPLC column.

    • Solution: Use a well-end-capped column or a column with a different stationary phase. Adding a small amount of a competing base to the mobile phase can also help to reduce these interactions.

  • Column overload: Injecting too much sample can lead to peak distortion.[8]

    • Solution: Dilute the sample or reduce the injection volume.[9]

  • Mobile phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to poor peak shape.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form if possible.

  • Column degradation: The column may be nearing the end of its lifespan.

    • Solution: Replace the column with a new one.

Q5: My this compound peak is broad and not sharp. How can I improve the peak shape?

A5: Peak broadening can be addressed by:

  • Optimizing the mobile phase: Ensure the solvent strength is adequate for efficient elution. A shallow gradient or isocratic elution with an optimized mobile phase composition can improve peak sharpness.[8]

  • Checking for system issues: Large extra-column volumes (e.g., long tubing) can contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.

  • Column contamination or voids: A contaminated guard column or a void at the head of the analytical column can cause peak broadening.

    • Solution: Replace the guard column or, if possible, reverse-flush the analytical column (check manufacturer's instructions). If a void is suspected, the column may need to be replaced.[10]

Q6: I am seeing split peaks for this compound. What could be the reason?

A6: Split peaks are often indicative of:

  • Partial column blockage: The column inlet frit may be partially clogged with particulate matter from the sample or mobile phase.[10]

    • Solution: Filter all samples and mobile phases before use. Try back-flushing the column.

  • Injection solvent issues: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the sample in a solvent that is similar in strength to the initial mobile phase conditions.

  • Co-elution of an isomer or impurity: The split peak could be due to the presence of a closely eluting compound.

    • Solution: Use a mass spectrometer to check the mass-to-charge ratio across the entire peak to see if more than one compound is present.

Mass Spectrometry Issues

Q7: I am experiencing significant matrix effects in my LC-MS/MS analysis of this compound from textile extracts. How can I mitigate this?

A7: Matrix effects are a common challenge in the analysis of dyes in textiles.[1][6] Here are some strategies to minimize their impact:

  • Sample dilution: Diluting the sample extract can significantly reduce the concentration of interfering matrix components.[6]

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement.

  • Use of an internal standard: An isotopically labeled internal standard is ideal for correcting for matrix effects. If one is not available, a structurally similar compound that is not present in the sample can be used.

  • Improved sample clean-up: Employ solid-phase extraction (SPE) or other sample clean-up techniques to remove interfering components before analysis.

Q8: I am having trouble with the ionization of this compound in my mass spectrometer. What are the recommended settings?

A8: this compound is a non-ionic, medium polarity compound.[11]

  • Ionization Technique: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI is generally suitable for polar and ionic compounds, while APCI is better for less polar compounds.[12][13] For this compound, positive ion mode ESI is commonly used.

  • Optimization of Parameters: It is crucial to optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, to achieve the best ionization efficiency.[2]

  • Mobile Phase Additives: The addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., ammonium formate) to the mobile phase can aid in the formation of protonated molecules ([M+H]+) and improve ionization.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and other disperse dyes from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMethodLODLOQLinearity (r²)Reference
47 Synthetic Dyes (including this compound)LC-MS/MS0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL>0.993[1]
23 Allergenic and Carcinogenic Dyes (including this compound/76/59)LC-MS/MS-0.1 µg/kg-[4]
6 Carcinogenic DyesLC-MS/MS0.2 - 3.2 ng/mL0.5 - 20 ng/mL>0.994[14]

Table 2: Recovery and Matrix Effect Data

AnalyteConcentrationRecovery (%)Matrix Effect (%)Reference
This compound10 ng/mL81.8 - 114.142.1 - 49.5[1]
This compound50 ng/mL84.9 - 104.171.3 - 87.7[1]
23 Allergenic and Carcinogenic Dyes2.5 ng spike91.2 - 110.1-[4]
44 Azo Dyes50 ng/mL-33.1 - 168.7[6]

Experimental Protocols

Protocol 1: Sample Preparation for Disperse Dyes from Textiles

This protocol is based on the methods described for the extraction of disperse dyes from textile samples for LC-MS/MS analysis.[1]

  • Sample Weighing: Accurately weigh 1 gram of the textile sample.

  • Extraction: Add 20 mL of methanol to the sample.

  • Sonication: Sonicate the sample at 50 °C for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness and reconstitute the residue in an equal volume of 95:5 water/methanol.

Protocol 2: LC-MS/MS Analysis of Disperse Dyes

The following is a representative set of LC-MS/MS parameters for the analysis of this compound.[1][2]

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A suitable gradient program to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimized capillary voltage, source temperature, desolvation temperature, and gas flows.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh Textile Sample extract 2. Add Methanol & Sonicate weigh->extract centrifuge 3. Centrifuge extract->centrifuge filter 4. Filter Supernatant centrifuge->filter reconstitute 5. Evaporate & Reconstitute filter->reconstitute inject 6. Inject Sample reconstitute->inject separate 7. Chromatographic Separation inject->separate ionize 8. Ionization (ESI+) separate->ionize detect 9. MS/MS Detection (MRM) ionize->detect quantify 10. Quantification detect->quantify report 11. Report Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Troubleshooting cluster_sensitivity Sensitivity/Matrix Effect Troubleshooting start Problem with Analytical Result peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity/ Matrix Effects? peak_shape->sensitivity No check_column Check Column (Age, Contamination) peak_shape->check_column Yes optimize_ms Optimize MS Parameters (Ion Source) sensitivity->optimize_ms Yes end Problem Resolved sensitivity->end No check_mobile_phase Check Mobile Phase (pH, Composition) check_column->check_mobile_phase check_system Check HPLC System (Connections, Leaks) check_mobile_phase->check_system check_sample Check Sample Prep (Solvent, Concentration) check_system->check_sample check_sample->end dilute_sample Dilute Sample optimize_ms->dilute_sample matrix_match Use Matrix-Matched Calibration dilute_sample->matrix_match internal_std Use Internal Standard matrix_match->internal_std internal_std->end

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of the azo dye, Disperse Orange 37. The selection of a suitable analytical technique is critical for ensuring data accuracy, reliability, and regulatory compliance in various research and development applications, including textile chemistry, environmental monitoring, and toxicology studies. This document outlines the performance of common analytical methods, details experimental protocols, and presents logical workflows to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The quantification of this compound can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and robust method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. UV-Visible (UV-Vis) Spectrophotometry offers a simpler and more cost-effective approach, suitable for routine analysis of less complex samples.

The following table summarizes the typical performance characteristics of these methods. It is important to note that while a specific validated method for this compound was not found in the public domain, the data presented for HPLC-DAD is based on a validated method for other azo dyes and serves as a representative example.[1][2][3] The performance of UV-Vis spectrophotometry is estimated based on typical validation parameters for such methods.

ParameterHPLC-DAD[1][2][3]LC-MS/MSUV-Vis Spectrophotometry (Estimated)
Linearity (r²) ≥ 0.9998> 0.995> 0.998
Linearity Range 0.5 - 25 mg/kg0.5 - 200 µg/L1 - 25 µg/mL
Limit of Detection (LOD) 0.01 - 0.04 mg/kg1.0 µg/kg~0.5 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.12 mg/kgNot Specified~1.5 µg/mL
Accuracy (Recovery %) 96.0 - 102.6%92.1 - 98.7%98 - 102%
Precision (RSD %) 0.16 - 2.01%< 8.0%< 2%
Selectivity GoodVery HighLow to Moderate
Analysis Time per Sample ~20-30 min~15-25 min~5 min
Cost ModerateHighLow
Complexity ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for HPLC-DAD and UV-Vis spectrophotometry for the analysis of azo dyes, which can be adapted for this compound.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol is based on a validated method for the simultaneous determination of nine azo dyes in food matrices.[1][2][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing an appropriate buffer, e.g., ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitoring at the maximum absorbance wavelength (λmax) of this compound (~480 nm in acetonitrile).[4]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from the LOQ to the upper limit of the desired linear range.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For textile samples, a solvent extraction (e.g., with methanol or chlorobenzene) followed by filtration is a common approach.[5][6]

UV-Visible Spectrophotometry

This method is based on the measurement of light absorbance by this compound at its wavelength of maximum absorbance (λmax).

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile).

  • Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with the solvent to obtain concentrations for generating a calibration curve (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Similar to the HPLC method, the sample preparation will depend on the matrix and will likely involve extraction and filtration to obtain a clear solution.

3. Measurement:

  • Determine the λmax of this compound in the chosen solvent by scanning a standard solution across the UV-Vis spectrum. The λmax in acetonitrile is reported to be approximately 480 nm.[4]

  • Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions and determine the concentration of the samples from this curve.

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a logical relationship for selecting an appropriate analytical method for this compound quantification.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method leads to define_validation_parameters Define Validation Parameters select_method->define_validation_parameters determines prepare_standards Prepare Standards & Samples define_validation_parameters->prepare_standards perform_analysis Perform Analytical Measurements prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data evaluate_parameters Evaluate Against Acceptance Criteria process_data->evaluate_parameters document_results Document in Validation Report evaluate_parameters->document_results

A generalized workflow for the validation of an analytical method.

Method_Selection_Logic start Start: Quantify Disperse Orange 37 sensitivity_check High Sensitivity Required? start->sensitivity_check matrix_complexity Complex Matrix? sensitivity_check->matrix_complexity No lc_msms LC-MS/MS sensitivity_check->lc_msms Yes cost_throughput Low Cost & High Throughput? matrix_complexity->cost_throughput No hplc_dad HPLC-DAD matrix_complexity->hplc_dad Yes cost_throughput->hplc_dad No uv_vis UV-Vis Spectrophotometry cost_throughput->uv_vis Yes

Logical flow for selecting an analytical method for this compound.

References

A Comparative Analysis of Disperse Orange 37 and Disperse Orange 76 for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the properties, performance, and toxicological profiles of two chemically identical disperse dyes.

Disperse Orange 37 and Disperse Orange 76 are synthetic azo dyes used primarily in the textile industry for dyeing polyester and other synthetic fibers. A critical point of clarification for researchers is that C.I. This compound and C.I. Disperse Orange 76 are designations for the same chemical compound.[1][2][3] Any observed differences in performance between commercial products marketed under these names are attributable to variations in manufacturing, such as purity, particle size distribution, and the specific dispersing agents used in the formulation, rather than differences in the dye molecule itself.

Chemical and Physical Properties

Both this compound and Disperse Orange 76 are monoazo dyes.[1] They are characterized by their low water solubility, a defining feature of disperse dyes, which makes them suitable for dyeing hydrophobic fibers like polyester.[1][4] The chemical identity for both is Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-.[5]

Table 1: Summary of Chemical and Physical Properties

PropertyValue
Chemical FormulaC₁₇H₁₅Cl₂N₅O₂[1][5][6]
Molecular Weight392.24 g/mol [1][5][6]
CAS Registry Number13301-61-6 (common to both)[3][5][7]; 12223-33-5[1][5]; 51811-42-8
AppearanceOrange to purple-red powder[1][7]
SolubilityInsoluble in water; Soluble in ethanol[1][7][8]
Melting Point144-146 °C[3][]
Boiling Point~603.1 °C (Predicted)[3][]

Performance Characteristics: Dyeing and Fastness

These dyes are applied to polyester fibers, typically through high-temperature dyeing methods.[10] They are valued for their good leveling properties, meaning they produce a uniform color on the fabric.[7] The performance in terms of color fastness—resistance to fading or running—is a key parameter for evaluation.

Table 2: Comparative Fastness Properties on Polyester

Fastness PropertyThis compound (AATCC)Disperse Orange 76 (ISO)
Light Fastness6-7[1]6-7
Washing Fastness (Staining)5[1]5
Washing Fastness (Fading)5[1]5
Perspiration Fastness (Staining)5[1]5
Perspiration Fastness (Fading)5[1]5
Sublimation (Staining)-4
Sublimation (Fading)-5
Ironing Fastness (Staining)-4
Ironing Fastness (Fading)3-4[1]5
Rubbing (Dry)-5[11]
Rubbing (Wet)-4[11]

Note: Fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance. Data is compiled from different sources and may reflect testing under slightly different conditions.

Toxicological Profile

This compound and 76 are classified as sensitizing agents, with the potential to cause allergic contact dermatitis.[4][12] This is a known issue with several disperse dyes. The toxicological concern with many azo dyes is their potential to undergo reductive cleavage of the azo bond (–N=N–), which can form potentially carcinogenic aromatic amines.[13][14] While specific carcinogenicity data for this compound/76 is limited in the public domain, the general class of azo dyes has been subject to regulatory scrutiny.[14]

Experimental Protocols

To conduct a direct comparative analysis of commercial samples of this compound and Disperse Orange 76, the following experimental protocols are recommended.

High-Temperature Dispersion Stability Test

This test evaluates the dye's ability to remain finely dispersed at high dyeing temperatures, preventing the formation of aggregates that can cause spotting on fabric.

Methodology:

  • Prepare a dye solution (e.g., 1 g/L) in a beaker with deionized water.[15]

  • Adjust the pH to approximately 5 with acetic acid.[16]

  • Pour the solution into a high-temperature dyeing apparatus.[15]

  • Heat the apparatus to 130°C and maintain for 30-60 minutes.[15][17]

  • After cooling, filter the solution through a standard filter paper (e.g., Whatman #2).[16]

  • Observe the filter paper for any dye aggregates or spots. A clean filtrate with minimal residue indicates good high-temperature stability.[17]

G cluster_prep Sample Preparation cluster_process High-Temperature Processing cluster_eval Evaluation A Prepare 1 g/L Dye Solution B Adjust pH to ~5 A->B C Heat to 130°C in Dyeing Apparatus B->C D Hold for 30-60 min C->D E Cool and Filter Solution D->E F Observe Residue on Filter Paper E->F

Workflow for High-Temperature Dispersion Stability Test.
Thermal Migration Test

This protocol assesses the tendency of the dye to migrate from the dyed fabric to an adjacent material during post-dyeing heat treatments like heat setting.

Methodology:

  • Dye a polyester fabric sample according to a standard high-temperature procedure.

  • Place the dyed sample between two undyed white fabrics (one polyester and one nylon or acetate).[18]

  • Press the composite sample in a heat press at 180°C for 30 seconds.[15][18]

  • Remove the sample and allow it to cool.

  • Evaluate the degree of staining on the adjacent white fabrics using a standard grey scale for staining. A rating of 3 or higher is generally considered acceptable.[18]

G A Dyed Polyester Fabric D Hot Press at 180°C for 30s A->D B Undyed White Fabric (e.g., Nylon) B->D C Undyed White Fabric (e.g., Acetate) C->D E Evaluate Staining on White Fabrics D->E

References

Alternatives to Disperse Orange 37 for high-fastness polyester dyeing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to High-Fastness Alternatives for Disperse Orange 37 in Polyester Dyeing

For researchers and professionals in textile science and dye development, the selection of appropriate dyes is critical to achieving desired performance characteristics in finished textile products. This compound (C.I. 11132), a monoazo dye, has been traditionally used for dyeing polyester fibers. However, the textile industry is increasingly seeking alternatives due to performance demands and growing concerns regarding its potential as a textile allergen. This guide provides a comparative analysis of high-fastness alternatives to this compound, focusing on their performance on polyester fibers. The comparison is supported by experimental data on light, wash, and sublimation fastness, along with detailed protocols for the cited test methods.

Alternatives to this compound

Several high-performance disperse dyes are available as viable alternatives to this compound for achieving bright orange to reddish hues on polyester with superior fastness properties. This guide focuses on a selection of commercially significant alternatives:

  • C.I. Disperse Orange 30 (C.I. 11119)

  • C.I. Disperse Orange 61 (C.I. 111355)

  • C.I. Disperse Orange 73 (C.I. 111193)

  • C.I. Disperse Red 167 (C.I. 11338)

These alternatives are also monoazo dyes, offering a range of shades and demonstrating excellent fastness properties, making them suitable for applications demanding high durability.

Comparative Performance Data

The following tables summarize the fastness properties of this compound and its alternatives on polyester fabric. The data has been compiled from various technical sources and standardized to the greatest extent possible for comparative purposes. Fastness is rated on a scale of 1 to 5 for washing and sublimation (where 5 indicates the highest fastness) and on a scale of 1 to 8 for lightfastness (where 8 indicates the highest fastness).

Table 1: Lightfastness Properties

Dye NameC.I. NumberLightfastness Rating (ISO 105-B02)
This compound111326-7[1]
Disperse Orange 30111197[2]
Disperse Orange 611113556-7[3][4]
Disperse Orange 731111936[5]
Disperse Red 167113387-8[6][7]

Table 2: Wash Fastness Properties (Staining on Polyester)

Dye NameC.I. NumberWash Fastness Rating (ISO 105-C06)
This compound111325[1]
Disperse Orange 30111195[2]
Disperse Orange 611113555[4]
Disperse Orange 731111935[5]
Disperse Red 167113385[6][7]

Table 3: Sublimation (Dry Heat) Fastness Properties

Dye NameC.I. NumberSublimation Fastness Rating (ISO 105-P01, 180°C for 30s)
This compound111323-4[1]
Disperse Orange 30111194-5[8]
Disperse Orange 611113554[3]
Disperse Orange 731111933-4[5]
Disperse Red 167113384[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for applying disperse dyes to polyester fibers to ensure good penetration and fastness.[10][11][12][13]

1. Scouring:

  • Before dyeing, the polyester fabric is scoured to remove any impurities, oils, or sizing agents.

  • A typical scouring bath contains 1-2 g/L of a non-ionic detergent and 1-2 g/L of soda ash.

  • The fabric is treated at 60-70°C for 20-30 minutes, followed by hot and cold rinses.

2. Dyebath Preparation:

  • The dyebath is prepared with softened water.

  • A dispersing agent (1-2 g/L) is added to ensure the dye remains finely dispersed.

  • The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.

  • The required amount of disperse dye is pre-dispersed in a small amount of water and then added to the dyebath.

3. Dyeing Cycle:

  • The scoured polyester fabric is introduced into the dyebath at approximately 60°C.

  • The temperature is raised to 130°C at a rate of 1-2°C per minute.

  • Dyeing is continued at 130°C for 30-60 minutes, depending on the desired shade depth.

  • The dyebath is then cooled to 70°C before the fabric is removed.

4. Reduction Clearing:

  • To remove unfixed dye from the fiber surface and improve wet fastness, a reduction clearing process is performed.

  • The dyed fabric is treated in a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a non-ionic detergent at 70-80°C for 15-20 minutes.[10]

  • The fabric is then rinsed thoroughly with hot and cold water and neutralized with a mild acid if necessary.

5. Drying:

  • The fabric is dried at a temperature not exceeding 120°C.

Fastness Testing Protocols

1. Colorfastness to Light (ISO 105-B02):

  • This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[14][15][16]

  • Apparatus: A xenon arc fading lamp apparatus is used.[14][15]

  • Procedure: A specimen of the dyed textile is exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool references (rated 1 to 8) are exposed. The color change of the test specimen is assessed by comparing it with the fading of the blue wool references.[17] The lightfastness is rated on a scale of 1 (very low fastness) to 8 (very high fastness).[17]

2. Colorfastness to Washing (ISO 105-C06):

  • This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.[18]

  • Apparatus: A suitable mechanical washing device (e.g., a Launder-Ometer) is used.

  • Procedure: A composite specimen, consisting of the dyed fabric in contact with a multifiber adjacent fabric, is subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation.[19][20] For high-temperature dyeing of polyester, a severe test condition (e.g., C2S at 60°C for 49 minutes) is often selected. After washing, the specimen is rinsed and dried. The change in color of the dyed fabric and the degree of staining on the multifiber adjacent fabric are assessed using the respective grey scales.[18]

3. Colorfastness to Dry Heat (Sublimation) (ISO 105-P01):

  • This method assesses the resistance of the color of textiles to the action of dry heat, which is relevant for processes like heat-setting and pleating, and indicates the sublimation tendency of the dye.[21][22][23]

  • Apparatus: A heating device capable of maintaining a specified temperature with a pressure of 4 kPa is used.

  • Procedure: A specimen of the dyed fabric is placed between two undyed fabrics and subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) for a specific duration (e.g., 30 seconds).[8] After the heat treatment, the change in color of the specimen and the staining of the adjacent undyed fabrics are assessed using the grey scales.

Visualization of Dye Selection Workflow

The following diagram illustrates the logical workflow for selecting a high-fastness disperse dye for polyester, considering the key performance parameters.

DyeSelectionWorkflow Start Start: Define Color and Application Requirements IdentifyAlternatives Identify Potential Dye Alternatives Start->IdentifyAlternatives Lightfastness Evaluate Lightfastness (ISO 105-B02) IdentifyAlternatives->Lightfastness Washfastness Evaluate Wash Fastness (ISO 105-C06) IdentifyAlternatives->Washfastness Sublimation Evaluate Sublimation Fastness (ISO 105-P01) IdentifyAlternatives->Sublimation PerformanceMet Performance Requirements Met? Lightfastness->PerformanceMet Washfastness->PerformanceMet Sublimation->PerformanceMet SelectDye Select Optimal Dye PerformanceMet->SelectDye Yes Reevaluate Re-evaluate Alternatives or Modify Requirements PerformanceMet->Reevaluate No Reevaluate->IdentifyAlternatives

Caption: Workflow for selecting a high-fastness disperse dye for polyester.

References

Navigating Textile Dye Allergy: A Comparative Guide to Patch Testing with and without Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis of allergic contact dermatitis to textiles relies on accurate patch testing. Disperse dyes are primary culprits, with Disperse Orange 37 (DO37), also commonly referred to as Disperse Orange 3, being a significant sensitizer. However, its strong cross-reactivity with para-phenylenediamine (PPD), a common ingredient in hair dyes and a marker for 'para-amino' compound allergy, has sparked debate about its necessity in standard textile dye patch test panels. This guide provides an objective comparison of patch testing strategies including and excluding DO37, supported by experimental data, to aid in the informed selection of diagnostic allergens.

Performance Comparison of Textile Dye Mixes

The primary alternative to testing with this compound individually is the use of a textile dye mix (TDM). Several formulations of TDMs have been studied to optimize the detection of textile dye allergies. A key comparison involves a TDM containing DO37 versus one without it, where the diagnostic potential is supplemented by simultaneous testing with PPD.

Recent multicenter studies have focused on comparing a standard Textile Dye Mix (TDM 6.6%) which includes DO37, against a modified mix (TDM 7.0%) that omits DO37 but increases the concentration of the other seven dyes. The objective is to determine if the combination of TDM 7.0% and PPD can detect as many or more cases of textile dye allergy than TDM 6.6% alone.

Patch Test Allergen/MixCompositionPrevalence of Positive Reactions (Range from Studies)Key Findings & Interpretations
This compound (DO37) 1.0% in petrolatum (pet.)9.6% in patients with suspected textile allergy[1]; a leading sensitizer in many studies.Frequently the most common individual textile dye allergen.[1][2] Shows a very high rate of co-sensitization with PPD.[3][4][5]
Textile Dye Mix 6.6% Disperse Blue (DB) 35, Disperse Yellow (DY) 3, Disperse Orange (DO) 1 & 3, Disperse Red (DR) 1 & 17 (all at 1.0%); DB 106 & DB 124 (both at 0.3%).[3][5]2.4% - 4.3% in dermatitis patients.[3][4][5]Standard screening tool for textile dye allergy. Positivity is often driven by DO37 sensitization.[6]
Textile Dye Mix 7.0% TDM 6.6% composition without DO37, but with the other 7 dyes at 1.0% each.[4][5]2.0% - 3.5% in dermatitis patients.[3][4][5]Developed as an alternative to TDM 6.6% to reduce strong reactions linked to DO37/PPD cross-reactivity.[4][5]
para-phenylenediamine (PPD) 1.0% in petrolatum (pet.)Varies widely; 5.8% in one study of patients with suspected textile allergy.[7]A crucial marker for 'para-amino' compound sensitivity. Studies show that 85% to over 90% of patients allergic to DO37 also react to PPD.[3][6]

Head-to-Head Diagnostic Performance

Studies directly comparing TDM 6.6% and TDM 7.0% provide critical data on their diagnostic utility. The key question is whether omitting DO37 from the mix (as in TDM 7.0%) and relying on a separate PPD test compromises the detection of textile dye allergy.

Study Cohort & Size% Positive to TDM 6.6% (with DO37)% Positive to TDM 7.0% (without DO37)Patients Identified by (TDM 7.0% + PPD) vs. TDM 6.6%Conclusion on DO37 Exclusion
1481 dermatitis patients (Swedish Contact Dermatitis Research Group)[5]3.6% (53 patients)3.0% (44 patients)57 patients identified by (TDM 7.0% + PPD) vs. 53 by TDM 6.6%.[5]TDM 7.0% with PPD detects more patients with textile dye allergy.[5]
2951 dermatitis patients (International Contact Dermatitis Research Group)[4]4.3% (127 patients)3.5% (102 patients)130 patients identified by (TDM 7.0% + PPD) vs. 127 by TDM 6.6%.[4]TDM 7.0% combined with PPD testing identified more positive reactions.[4]
2250 dermatitis patients[3]2.4%2.0%Data suggests DO37 can likely be omitted, but simultaneous testing of all components is needed for a final decision.[3]Indicates DO37 can probably be omitted from the TDM.[3]

Experimental Protocols

The methodologies employed in these comparative studies are crucial for interpreting the results. The following is a generalized protocol based on published research.

Patch Testing Procedure
  • Patient Population : Patients with suspected allergic contact dermatitis, often with a specific suspicion of textile allergy.

  • Allergens and Vehicles :

    • Allergens are prepared in petrolatum (pet.) at standardized concentrations.

    • TDM 6.6% : Contains Disperse Blue 35, Disperse Yellow 3, Disperse Orange 1, Disperse Orange 3, Disperse Red 1, and Disperse Red 17 at 1.0% each, and Disperse Blue 106 and Disperse Blue 124 at 0.3% each.[3]

    • TDM 7.0% : Contains the same dyes as TDM 6.6% except for Disperse Orange 3. The remaining seven dyes are all at a concentration of 1.0% each.[4][5]

    • This compound : Tested individually at 1.0% pet.[3][5]

    • PPD : Tested at 1.0% pet.[3][5]

  • Application :

    • Allergens are applied in small quantities to aluminum or plastic chambers (e.g., Finn Chambers® or IQ Chambers®).

    • The chambers are mounted on hypoallergenic adhesive tape and applied to the patient's upper back.

    • The patches are left in place under occlusion for 2 days (48 hours).[8]

  • Readings and Interpretation :

    • Patches are removed after 48 hours.

    • The first reading is typically performed on Day 2 (D2), 30 minutes after patch removal. A second reading is performed on Day 3 (D3) or Day 4 (D4).[8] Some protocols may include a later reading on D7 if necessary.

    • Reactions are scored according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • ?+ : Doubtful reaction (faint erythema only)

      • + : Weak positive reaction (erythema, infiltration, papules)

      • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

      • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

      • IR : Irritant reaction

      • - : Negative reaction[9]

  • Assessment of Clinical Relevance : The dermatologist determines if a positive patch test reaction is clinically relevant to the patient's dermatitis based on their history of exposure to textiles and the location of the dermatitis.[1]

Visualizing Methodologies and Relationships

The following diagrams illustrate the experimental workflow for comparing textile dye mixes and the underlying logic of PPD as a marker for DO37 sensitivity.

G cluster_0 Patient Recruitment cluster_2 Occlusion Period cluster_3 Reading & Analysis p 2951 Patients with Suspected Dermatitis TDM6 TDM 6.6% (with DO37) p->TDM6 TDM7 TDM 7.0% (no DO37) p->TDM7 DO37 DO37 1.0% p->DO37 PPD PPD 1.0% p->PPD occlusion 48 Hours TDM6->occlusion TDM7->occlusion DO37->occlusion PPD->occlusion readings Readings at D2, D3/D4 (ICDRG Criteria) occlusion->readings analysis Compare Positive Rates: TDM 6.6% vs. (TDM 7.0% + PPD) readings->analysis

Caption: Experimental workflow for comparing diagnostic performance of different textile dye patch test mixes.

G cluster_0 Patient Population cluster_1 Observed Cross-Reactivity cluster_2 Diagnostic Implication patients Patients with DO37 Allergy PPD_pos Positive Patch Test to PPD patients->PPD_pos ~85-94% of cases DO37_pos Positive Patch Test to DO37 patients->DO37_pos conclusion PPD test can act as a marker for DO37 sensitivity PPD_pos->conclusion DO37_pos->conclusion

Caption: Logical relationship illustrating PPD as a diagnostic marker for this compound allergy.

Conclusion and Recommendations

The evidence from multiple large-scale studies suggests that this compound can be excluded from a textile dye screening mix if para-phenylenediamine is tested simultaneously.[4][5] The combination of a textile dye mix without DO37 (TDM 7.0%) and a PPD patch test identifies a greater number of patients with textile dye allergies than a mix that includes DO37 (TDM 6.6%).[4][5]

For researchers and clinicians in the field of contact dermatitis, this indicates that a more efficient and potentially safer screening strategy is available. By omitting DO37 from the standard mix, the incidence of very strong, potentially widespread reactions due to co-sensitization with PPD may be reduced, while diagnostic accuracy is maintained and even slightly improved. This approach relies on the robust association between PPD and DO37 sensitivity, where PPD effectively serves as a marker for DO37 allergy. Therefore, the adoption of a TDM formulation without DO37, used in conjunction with PPD testing, represents a data-driven evolution in the diagnosis of textile dye contact allergy.

References

A Comparative Guide to Azo and Anthraquinone Disperse Dyes for Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in textile chemistry and material science, the selection of appropriate dyes is paramount to achieving desired coloration, durability, and performance in synthetic fibers like polyester. Disperse dyes, a class of non-ionic colorants with low water solubility, are the primary choice for these hydrophobic materials. Among them, azo and anthraquinone dyes represent the two most significant and widely utilized chemical classes, each offering a unique profile of advantages and limitations.

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most diverse class of synthetic dyes.[1] They are known for their high molar extinction coefficients, leading to strong color yields, and are generally more economical to produce. This class offers a vast spectrum of shades, particularly vibrant yellows, oranges, and reds.[2]

In contrast, anthraquinone dyes are derived from the stable, polycyclic aromatic structure of anthraquinone.[1] While they typically exhibit lower coloring power (tinctorial strength) than their azo counterparts, they are renowned for their exceptional brightness and stability.[3][4] Anthraquinone-based dyes are particularly valued for producing brilliant blue, red, and violet shades that are often difficult to achieve with other dye classes, and they generally provide superior fastness properties.[1][2]

This guide provides an objective comparison of the performance characteristics of these two dye classes, supported by typical experimental data and detailed testing protocols.

Core Chemical Structures

The fundamental difference in chemical structure between the two dye classes dictates their inherent properties. The azo group is a key chromophore, while the anthraquinone core provides a rigid and stable foundation for color.

G cluster_Azo Azo Dye Structure cluster_AQ Anthraquinone Dye Structure Azo_Struct Ar1—N=N—Ar2 Azo_Label Key Chromophore: Azo Group (-N=N-) Azo_Struct->Azo_Label AQ_Struct AQ_Label Key Chromophore: Anthraquinone Core AQ_Struct->AQ_Label

Caption: Core chromophoric structures of Azo and Anthraquinone dyes.

Quantitative Performance Comparison

The selection of a disperse dye is heavily influenced by its performance on the target substrate, particularly its fastness to various environmental and processing stressors. The following table summarizes typical performance data for representative red azo and anthraquinone disperse dyes when applied to polyester fabric.

Performance MetricC.I. Disperse Red 73 (Azo)C.I. Disperse Red 60 (Anthraquinone)Test Method
Chemical Class MonoazoAnthraquinone[5]-
Color Strength (K/S) HighModerate-LowSpectrophotometry
Light Fastness 4 - 56 - 7ISO 105-B02
Wash Fastness (Staining) 44 - 5AATCC 61 (2A)
Sublimation Fastness (180°C) 3 - 44 - 5ISO 105-P01
Shade Bright Bluish-RedBright Pinkish-Red[5]Visual/Colorimetric

Note: Fastness ratings are on a scale of 1-8 for light fastness (where 8 is best) and 1-5 for wash and sublimation fastness (where 5 is best). Values are typical and can vary based on dye concentration, substrate, and dyeing conditions.

Generally, anthraquinone dyes offer a distinct advantage in light and sublimation fastness, which is critical for applications requiring high durability, such as automotive textiles or outdoor furnishings.[5][6] Azo dyes, while sometimes having lower fastness, provide economic benefits and high color yield, making them suitable for a wide range of apparel and textile applications.[3]

Logical Relationship: Advantages and Disadvantages

The choice between azo and anthraquinone dyes involves a trade-off between cost, color strength, shade, and fastness properties.

G cluster_Azo_Pros Advantages cluster_Azo_Cons Disadvantages cluster_AQ_Pros Advantages cluster_AQ_Cons Disadvantages Azo Azo Dyes Azo_P1 High Color Strength Azo->Azo_P1 Azo_P2 Economical Production Azo->Azo_P2 Azo_P3 Wide Color Range (Yellows/Oranges/Reds) Azo->Azo_P3 Azo_C1 Variable Light Fastness Azo->Azo_C1 Azo_C2 Potential for Amine Release (Specific Dyes) Azo->Azo_C2 AQ Anthraquinone Dyes AQ_P1 Excellent Light Fastness AQ->AQ_P1 AQ_P2 Good Sublimation Fastness AQ->AQ_P2 AQ_P3 Bright Shades (Blues/Reds/Violets) AQ->AQ_P3 AQ_C1 Lower Color Strength AQ->AQ_C1 AQ_C2 Higher Production Cost AQ->AQ_C2 AQ_C3 Susceptible to Gas Fading AQ->AQ_C3

Caption: Key advantages and disadvantages of Azo vs. Anthraquinone dyes.

Experimental Protocols

Standardized testing is crucial for the objective evaluation of dye performance. Below are the detailed methodologies for the key experiments cited.

Experimental Workflow: High-Temperature Exhaust Dyeing of Polyester

The most common method for applying disperse dyes to polyester is the high-temperature, high-pressure exhaust method, which facilitates dye diffusion into the compact fiber structure.

G cluster_details Process Details P1 1. Dyebath Preparation P2 2. Set Dyebath (60°C, pH 4.5-5.5) P1->P2 P3 3. Load Polyester Fabric P2->P3 P4 4. Ramp Temperature (1-2°C/min to 130°C) P3->P4 P5 5. Hold at 130°C (30-60 minutes) P4->P5 P6 6. Cool Down (to 80°C) P5->P6 P7 7. Reduction Clearing P6->P7 P8 8. Rinse & Neutralize P7->P8 P9 9. Dry Fabric P8->P9 D1 Add Disperse Dye, Dispersing Agent, Acetic Acid D1->P1 D7 Treat with NaOH and Sodium Hydrosulfite (70-80°C, 15 min) D7->P7

Caption: Workflow for high-temperature exhaust dyeing of polyester fibers.

Protocol Details:

  • Fabric Preparation: The polyester fabric is first scoured to remove any oils, finishes, or impurities.

  • Dyebath Preparation: A dyebath is prepared with softened water. A dispersing agent is added to ensure the non-ionic dye remains in a fine, stable dispersion. Acetic acid is used to adjust the pH to the optimal range of 4.5-5.5 for polyester dyeing.[7] The required amount of disperse dye is added to complete the bath.

  • Dyeing Process: The fabric is loaded into the high-temperature dyeing machine at approximately 60°C.[8] The temperature is gradually raised at a rate of 1-2°C per minute to the target dyeing temperature, typically 130°C. This temperature is held for 30 to 60 minutes to allow the dye to penetrate and diffuse into the polyester fibers.[7]

  • Cooling and Rinsing: After the hold time, the dyebath is slowly cooled to 80°C before draining. The fabric is then rinsed.

  • Reduction Clearing: To remove any unfixed dye from the fiber surface and improve wash fastness, a reduction clearing process is performed. This involves treating the fabric with a solution of sodium hydroxide and sodium hydrosulfite at 70-80°C for about 15 minutes.[7]

  • Final Steps: The fabric is rinsed thoroughly to remove residual chemicals, neutralized with a mild acid if necessary, and finally dried.

Color Fastness to Light (ISO 105-B02)

This method determines the resistance of a textile's color to the action of an artificial light source representative of natural daylight.

  • Apparatus: A light fastness tester equipped with a water-cooled xenon arc lamp.

  • Procedure:

    • A specimen of the dyed textile is mounted on a card, partially covered with an opaque mask.

    • A set of Blue Wool standards (references 1-8) are mounted in the same manner.[9]

    • The specimen and references are placed in the light fastness tester and exposed simultaneously to the xenon arc light under controlled conditions of temperature and humidity.[10]

    • The exposure is continued until a specified color change is observed on the sample, corresponding to a certain grade on the Grey Scale for Assessing Change in Colour.

    • The light fastness rating is determined by comparing which Blue Wool reference shows a similar degree of fading to the test specimen.[4] A rating of 1 signifies very poor fastness, while a rating of 8 signifies exceptional fastness.[9]

Color Fastness to Laundering (AATCC Test Method 61, 2A)

This accelerated test is designed to simulate the effect of five typical home launderings.[11]

  • Apparatus: A launderometer, stainless steel canisters (500 mL), and stainless steel balls (6mm diameter).[12]

  • Procedure:

    • A 50x150 mm specimen of the dyed fabric is prepared and stitched to a multifiber test fabric.

    • The specimen is placed in a stainless steel canister containing 150 mL of a standard detergent solution and 50 stainless steel balls.[12]

    • The sealed canister is placed in the launderometer and agitated for 45 minutes in a water bath maintained at 49°C (for the 2A test).[12]

    • After the cycle, the specimen is removed, rinsed thoroughly with warm water, and dried.[12]

    • The color change of the specimen and the degree of staining on the multifiber test fabric are evaluated using the standardized Grey Scales (1-5 rating).[1]

Color Fastness to Dry Heat / Sublimation (ISO 105-P01)

This test assesses the resistance of the color to dry heat, which simulates processes like ironing, pleating, or heat-setting, where dye sublimation can occur.

  • Apparatus: A sublimation fastness tester or scorch tester with two parallel heating plates.[13]

  • Procedure:

    • A specimen of the dyed fabric is placed between two undyed white fabrics (typically polyester).

    • The composite sample is placed in the heating device, which is pre-heated to a specified temperature (e.g., 150°C, 180°C, or 210°C).[14]

    • A specified pressure (typically 4 kPa) is applied for a set duration, usually 30 seconds.[13]

    • After the time has elapsed, the sample is removed and conditioned.

    • The change in the color of the original specimen and the staining on the adjacent white fabrics are assessed using the Grey Scales (1-5 rating).[14]

References

A Comparative Guide to Inter-Laboratory Validation of Disperse Orange 37 Detection in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Disperse Orange 37 in textile products. Given the allergenic potential of this dye, reliable and reproducible detection methods are crucial for consumer safety and regulatory compliance. While a singular, publicly available inter-laboratory validation study specifically for this compound is not documented, this guide synthesizes data from various validated methods to offer a comparative framework. The objective is to assist laboratories in selecting and implementing robust analytical procedures and to highlight the key performance characteristics that ensure consistency across different testing facilities.

Introduction to this compound and Its Analytical Significance

This compound is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester and acetate. It is classified as an allergenic dye, capable of causing contact dermatitis in sensitized individuals. Consequently, its presence in textiles is a significant concern, and many international standards and eco-labels restrict its use. Accurate and validated analytical methods are therefore essential for monitoring compliance with these regulations and for ensuring the safety of textile products. The primary analytical challenge lies in the efficient extraction of the dye from the complex textile matrix and its subsequent sensitive and selective detection.

Comparative Analysis of Analytical Methods

The most common and reliable methods for the detection of this compound in textiles involve solvent extraction followed by chromatographic analysis. The two principal techniques are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Characteristics

The following table summarizes the key performance metrics for the detection of this compound and other disperse dyes using different analytical techniques. This data is compiled from various studies to provide a comparative overview.

Parameter LC-MS/MS (for this compound) HPLC-DAD (based on DIN 54231 for Disperse Dyes) HPTLC (for other Allergenic Disperse Dyes) *
Limit of Detection (LOD) 0.02 - 1.35 ng/mL[1]~0.7 mg/L (for Disperse Blue 1)[2]0.039 - 0.105 µg/mL[3]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[1]Not explicitly stated0.012 - 0.033 µg/mL[3]
Recovery Rate 81.8% - 114.1% (at 10 ng/mL)[1]Not explicitly statedNot explicitly stated
Repeatability (%RSD) 1.2% - 16.3% (at 10 ng/mL, n=6)[1]Not explicitly stated< 0.9%[3]
Linearity (r²) > 0.993[1]Not explicitly stated> 0.999[3]

*Data for HPTLC is for Disperse Red 1, Blue 3, and Orange 3, and is presented for comparative insight into an alternative chromatographic technique.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate standardized implementation and inter-laboratory comparison.

Method 1: ISO 16373-2 - Pyridine-Water Extraction

This standardized method is a general procedure for the extraction of a wide range of dyestuffs, including allergenic disperse dyes, from all types of textile fibers.[4][5][6][7]

Principle: A colored test specimen is extracted with a pyridine/water solution at 100°C. The resulting extract can then be analyzed by LC-DAD and/or LC-MS.[4][8]

Procedure:

  • Sample Preparation: Weigh approximately 0.5 g of the textile sample into a glass vial.

  • Extraction:

    • Add 7.5 mL of a 1:1 (v/v) pyridine/water solution to the vial and seal it tightly.[4]

    • Heat the vial in a heating block or water bath to (100 ± 2)°C and maintain this temperature for (35 ± 5) minutes.[4]

    • Allow the vial to cool to 40°C or below before opening.[4]

  • Analysis: The extract is then ready for analysis by a suitable chromatographic method.

Method 2: LC-MS/MS Analysis

This method offers high sensitivity and selectivity for the quantification of this compound. The following protocol is based on a validated method for the analysis of 47 synthetic dyes in textiles.[1]

Sample Preparation (Methanol Extraction):

  • Weigh 1 gram of the textile sample and place it in a suitable vessel.

  • Add 20 mL of methanol (MeOH).

  • Sonicate at 50°C for 30 minutes.[1]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm PTFE filter.[1]

  • Evaporate the filtrate to dryness and reconstitute the residue in an equal volume of 95:5 water/methanol.[1]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Nexera UHPLC system or equivalent.[1]

  • Column: Phenomenex, Kinetex UHPLC C18 column (100 x 2.1 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8040).[1]

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes, depending on the analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation of the target dye.

Method 3: HPLC-DAD Analysis (based on DIN 54231)

This method is a standard procedure for the analysis of disperse dyes in textiles using HPLC with UV/Vis detection.[2]

Sample Preparation: Extraction is typically performed with a suitable solvent such as methanol or a mixture of solvents, often with the aid of ultrasonication.

Chromatographic Conditions:

  • LC System: ACQUITY Arc system or equivalent.[2]

  • Column: XBridge C18, 2.1 x 150 mm, 5.0-µm column or equivalent.[2]

  • Mobile Phase: A gradient of 10 mmol ammonium acetate (pH 3.6) and acetonitrile.[2]

  • Flow Rate: 0.30 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection: Photodiode Array (PDA) detector, monitoring a range of wavelengths (e.g., 210 to 800 nm) to identify the dye by its characteristic spectrum.[2]

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Validation

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation Phase A Define Protocol & Analytes B Prepare Homogeneous Textile Samples A->B C Distribute Samples to Participating Labs B->C D Sample Extraction (e.g., ISO 16373-2) C->D E Instrumental Analysis (LC-MS/MS or HPLC-DAD) D->E F Data Acquisition & Quantification E->F G Collect Data from All Laboratories F->G H Statistical Analysis (Repeatability & Reproducibility) G->H I Assess Method Performance (LOD, LOQ, Accuracy) H->I J Final Validation Report I->J analytical_techniques cluster_extraction Extraction cluster_analysis Analysis A Textile Sample Containing this compound B ISO 16373-2 (Pyridine/Water) A->B C Methanol (Ultrasonication) A->C D Sample Extract B->D C->D E HPLC-DAD (Screening & Quantification) D->E F LC-MS/MS (High Sensitivity & Confirmation) D->F G HPTLC (Alternative Screening) D->G

References

Disperse Orange 37 and Other Azo Dyes: A Toxicological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Disperse Orange 37 and other selected azo dyes. The information is compiled from various scientific studies to facilitate an objective assessment of their relative toxicities. This document is intended for research and informational purposes.

Executive Summary

Azo dyes constitute the largest class of synthetic colorants used in a variety of industries, including textiles and cosmetics. A primary toxicological concern associated with azo dyes is their potential to undergo reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and intestinal microflora. This metabolic process can lead to the formation of aromatic amines, some of which are known to be mutagenic and carcinogenic.[1][2][3][4][5][6][7] this compound, a monoazo disperse dye, is recognized as a textile allergen and has been investigated for its genotoxic potential.[8][9][10][11][12] This guide compares the available toxicological data for this compound with other relevant azo dyes to provide a clearer understanding of its toxicological profile.

Comparative Toxicological Data

The following table summarizes the available quantitative data on the genotoxicity and cytotoxicity of this compound and a selection of other disperse azo dyes. It is important to note that the data are sourced from different studies, which may employ varied experimental conditions. Therefore, direct comparisons should be made with caution.

Dye NameCAS NumberToxicological EndpointTest System/Cell LineConcentration/DoseResultReference(s)
This compound 13301-61-6Genotoxicity (Micronucleus Assay)Human TK6 cellsMid and high concentrationsStatistically significant increase in micronuclei (<2-fold above control)[11]
Genotoxicity (TGx-28.65 biomarker)Human TK6 cellsMid and high concentrationsClassified as genotoxic[11]
CytotoxicityMouse keratinocytes (MPEK-BL6) & Porcine intestinal epithelial cells (IPEC-J2)Not specifiedImpaired cell viability and mitochondrial function[7]
Disperse Red 1 2872-52-8Genotoxicity (Micronucleus Assay)Human lymphocytes & HepG2 cells0.2 - 1.0 µg/mL (lymphocytes), >2.0 µg/mL (HepG2)Dose-dependent increase in micronuclei frequency[13]
Disperse Orange 1 2581-69-3Genotoxicity (Micronucleus Assay)Human lymphocytes & HepG2 cells0.2 - 1.0 µg/mL (lymphocytes), >2.0 µg/mL (HepG2)Dose-dependent increase in micronuclei frequency[13]
Disperse Yellow 7 6300-37-4Cytotoxicity (IC25)Hexagenia spp. (21-day)9.6 µg/gInhibition of growth[8]
Cytotoxicity (IC25)Tubifex tubifex (28-day)1.3 - 11.8 µg/gInhibition of young production[8]
Disperse Orange 13 Not specified in sourceCytotoxicity (IC25)Tubifex tubifex (28-day)1.3 - 11.8 µg/gInhibition of young production[8]
Commercial Black Dye (containing this compound) Not applicableMutagenicity (Ames Test)Salmonella typhimurium YG1041 with S9Not specified280 revertants/µg[14]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of many azo dyes is not from the parent compound itself but from the aromatic amines formed upon metabolic reduction.[4] A key metabolite of some azo dyes is p-phenylenediamine (PPD), a well-documented contact allergen that can also induce cellular toxicity.[6][15][16] Studies on PPD have elucidated a potential signaling pathway for its apoptotic effects in human urothelial cells.

p-Phenylenediamine-Induced Apoptosis Signaling Pathway

The diagram below illustrates the proposed mechanism by which p-phenylenediamine induces apoptosis. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-3. Furthermore, PPD has been shown to inhibit key cell survival pathways, including NF-κB, mTOR, and Wnt.[17]

p_Phenylenediamine_Apoptosis_Pathway PPD p-Phenylenediamine (PPD) ROS Reactive Oxygen Species (ROS) Generation PPD->ROS induces NFkB NF-κB Pathway PPD->NFkB inhibits mTOR mTOR Pathway PPD->mTOR inhibits Wnt Wnt Pathway PPD->Wnt inhibits Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys leads to Caspase3 Caspase-3 Activation Mito_Dys->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis triggers Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival mTOR->Cell_Survival Wnt->Cell_Survival

Caption: Proposed signaling pathway of p-phenylenediamine-induced apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of toxicological data. Below are summaries of key experimental protocols for assessing the mutagenicity and cytotoxicity of azo dyes.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1][3][5][18][19]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of the test substance compared to a control indicates mutagenicity. The test is often performed with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolic activation of the test substance.[1]

General Protocol:

  • Strain Preparation: Overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1538) are prepared.

  • Test Mixture: The test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a tube containing molten top agar.

  • Plating: The mixture is poured onto a minimal glucose agar plate (lacking histidine).

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (his- Salmonella) D Mix Culture, Compound, and S9 (or buffer) in molten top agar A->D B Test Compound (various concentrations) B->D C S9 Mix (optional, for metabolic activation) C->D E Pour onto minimal glucose agar plate D->E F Incubate at 37°C for 48-72 hours E->F G Count revertant (his+) colonies F->G H Compare to negative control G->H I Assess Mutagenicity H->I

Caption: General workflow for the Ames test.

In Vitro Micronucleus Assay

The in vitro micronucleus (MN) assay is a genotoxicity test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[20][21]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay measures the frequency of micronuclei in cells that have undergone mitosis in the presence of the test substance. An increase in the frequency of micronucleated cells indicates genotoxic potential.

General Protocol:

  • Cell Culture: A suitable cell line (e.g., human lymphocytes, TK6, HepG2) is cultured.

  • Exposure: The cells are treated with various concentrations of the test substance for a defined period.

  • Cytokinesis Block (optional but common): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of cells that have divided during the exposure period.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI).

  • Scoring: The number of micronuclei in a predetermined number of cells (e.g., 1000 binucleated cells) is scored under a microscope.

  • Data Analysis: The frequency of micronucleated cells is calculated and compared to negative and positive controls.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[6][10][22]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach and grow.

  • Compound Treatment: The cells are treated with various concentrations of the test substance for a specified duration.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and an IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be determined.

Conclusion

The available toxicological data for this compound indicate a potential for genotoxicity, as demonstrated by the in vitro micronucleus assay and a genomic biomarker analysis in human TK6 cells. It is also known to impair cell viability and mitochondrial function. However, a lack of publicly available quantitative data from studies such as the Ames test and for cytotoxicity endpoints like IC50 values on human cell lines makes a direct and comprehensive comparison with other azo dyes challenging. The primary toxicological concern for azo dyes, in general, remains their metabolic conversion to potentially harmful aromatic amines. Further research providing direct comparative data using standardized protocols would be beneficial for a more definitive toxicological assessment of this compound relative to other azo dyes.

References

A Comparative Performance Analysis of Low, Medium, and High Energy Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the performance characteristics of low, medium, and high energy disperse dyes. This report provides a side-by-side comparison of their fastness properties and dyeing kinetics, supported by experimental data and standardized testing protocols.

Disperse dyes are non-ionic colorants with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers, most notably polyester. They are classified into three main categories based on their energy levels—low, medium, and high—which dictates their application temperature and performance characteristics. This classification is crucial for selecting the appropriate dye for a specific end-use, balancing factors such as energy consumption, dyeing time, and the required fastness of the final product.

The energy level of a disperse dye is directly related to its molecular weight and polarity. Low energy dyes have smaller molecular sizes and lower polarity, while high energy dyes possess larger, more complex structures with higher polarity. These molecular differences significantly influence their sublimation fastness, dyeing kinetics, and leveling properties.

Quantitative Performance Comparison

To provide a clear and objective comparison, the performance of representative dyes from each energy class was evaluated. C.I. Disperse Yellow 54 serves as the exemplar for low energy (E-type) dyes, C.I. Disperse Red 60 for medium energy (SE-type) dyes, and C.I. Disperse Blue 79 for high energy (S-type) dyes. The following tables summarize their key performance indicators.

Dye Classification Representative Dye Molecular Weight ( g/mol ) Energy Level Typical Dyeing Temperature (°C)
Low Energy (E-Type)C.I. Disperse Yellow 54289.28Low100-120 (with carrier) or 180-190 (thermosol)
Medium Energy (SE-Type)C.I. Disperse Red 60331.32Medium120-130
High Energy (S-Type)C.I. Disperse Blue 79639.41High>130
Representative Dye Light Fastness (ISO 105-B02) (Scale 1-8) Wash Fastness (ISO 105-C06) (Scale 1-5) Sublimation Fastness (ISO 105-P01, 180°C) (Scale 1-5)
C.I. Disperse Yellow 54 (Low Energy)6-7[1]4-5[1]3[1]
C.I. Disperse Red 60 (Medium Energy)6[2]4-5[2]4[2]
C.I. Disperse Blue 79 (High Energy)6-74-55

Table 1: General Properties of Representative Disperse Dyes. Table 2: Fastness Properties of Representative Disperse Dyes on Polyester.

Dyeing Kinetics

The rate at which a disperse dye penetrates and diffuses into the polyester fiber is a critical factor in the efficiency of the dyeing process. Generally, low energy dyes, with their smaller molecular size, exhibit faster dyeing rates compared to high energy dyes.

Representative Dye Dyeing Rate Constant (k) Observations
C.I. Disperse Yellow 54 (Low Energy)Relatively HighRapid dyeing, good leveling properties.
C.I. Disperse Red 60 (Medium Energy)ModerateA study on PET/PTT bicomponent fibers reported a pseudo-first-order rate constant (K1) of 0.040 min⁻¹ at 130°C without a carrier.[3]
C.I. Disperse Blue 79 (High Energy)Relatively LowSlower dyeing rate, requires higher temperatures for adequate diffusion.

Table 3: Dyeing Kinetics of Representative Disperse Dyes on Polyester.

Signaling Pathways and Logical Relationships

The relationship between the energy level of a disperse dye and its performance characteristics can be visualized as a logical flow. The molecular weight of the dye is a primary determinant of its energy classification, which in turn dictates its sublimation fastness and dyeing temperature requirements.

G cluster_0 Molecular Properties cluster_1 Dye Classification cluster_2 Performance Characteristics Molecular Weight Molecular Weight Low Energy (E) Low Energy (E) Molecular Weight->Low Energy (E) Low Medium Energy (SE) Medium Energy (SE) Molecular Weight->Medium Energy (SE) Medium High Energy (S) High Energy (S) Molecular Weight->High Energy (S) High Sublimation Fastness Sublimation Fastness Low Energy (E)->Sublimation Fastness Low Dyeing Temperature Dyeing Temperature Low Energy (E)->Dyeing Temperature Low Dyeing Rate Dyeing Rate Low Energy (E)->Dyeing Rate High Medium Energy (SE)->Sublimation Fastness Medium Medium Energy (SE)->Dyeing Temperature Medium Medium Energy (SE)->Dyeing Rate Medium High Energy (S)->Sublimation Fastness High High Energy (S)->Dyeing Temperature High High Energy (S)->Dyeing Rate Low

Caption: Relationship between molecular weight, dye energy level, and performance.

Experimental Protocols

The following are summaries of the standardized experimental methodologies used to determine the fastness properties of disperse dyes.

Light Fastness (ISO 105-B02)

This method assesses the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus: A xenon arc lamp is utilized as the light source.

  • Procedure: A specimen of the dyed polyester is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Concurrently, a set of blue wool standards with known lightfastness ratings (1-8) are also exposed. The exposure continues until a specified change in color is observed on the test specimen or the blue wool standards.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric. The degree of fading is rated on a scale of 1 to 8, where a higher number indicates better light fastness.

Wash Fastness (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus: A laboratory washing machine (e.g., Launder-Ometer) with stainless steel balls to simulate mechanical action.

  • Procedure: A specimen of the dyed fabric is stitched together with a multifiber test fabric (containing strips of different common fibers like cotton, nylon, polyester, etc.). The composite specimen is then washed in a standardized detergent solution under specified conditions of temperature and time.

  • Evaluation: After washing and drying, the change in color of the dyed specimen and the degree of staining on each of the adjacent multifiber strips are assessed using a grey scale. The ratings are on a scale of 1 to 5, with 5 representing no change or staining.

Sublimation Fastness (ISO 105-P01)

This method determines the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

  • Apparatus: A heating device capable of maintaining a specified temperature with a pressure plate.

  • Procedure: A specimen of the dyed fabric is placed between two undyed white cloths. The composite specimen is then subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a set duration (e.g., 30 seconds).[4]

  • Evaluation: After the heat treatment, the change in color of the original specimen and the degree of staining on the adjacent white cloths are assessed using a grey scale. The ratings are on a scale of 1 to 5, where 5 indicates no change or staining.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative evaluation of disperse dyes.

G cluster_0 Dye Selection cluster_1 Dyeing Process cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison Dye_L Low Energy Dye (e.g., C.I. Disperse Yellow 54) Dyeing High-Temperature Exhaust Dyeing of Polyester Fabric Dye_L->Dyeing Dye_M Medium Energy Dye (e.g., C.I. Disperse Red 60) Dye_M->Dyeing Dye_H High Energy Dye (e.g., C.I. Disperse Blue 79) Dye_H->Dyeing Light Light Fastness Test (ISO 105-B02) Dyeing->Light Wash Wash Fastness Test (ISO 105-C06) Dyeing->Wash Sublimation Sublimation Fastness Test (ISO 105-P01) Dyeing->Sublimation Kinetics Dyeing Kinetics Analysis Dyeing->Kinetics Analysis Comparative Analysis of Fastness Ratings & Dyeing Rates Light->Analysis Wash->Analysis Sublimation->Analysis Kinetics->Analysis

Caption: Workflow for comparative performance evaluation of disperse dyes.

References

A Comparative Guide to the Quantitative Analysis of Disperse Orange 37 in Commercial Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Disperse Orange 37 in commercial dye formulations. The information is intended for researchers, scientists, and quality control professionals in the textile and dye manufacturing industries.

Introduction

This compound is a monoazo dye used in the textile industry for dyeing synthetic fibers, particularly polyester.[1] Due to its potential to be an allergen, its presence and concentration in consumer products are of significant interest.[1][2][3] Accurate and robust analytical methods are therefore essential for quality control and regulatory compliance. This guide compares the most common and effective techniques for the quantitative analysis of this compound, focusing on chromatographic and spectrophotometric methods.

Comparative Analysis of Analytical Methods

The primary methods for the quantitative analysis of this compound are based on liquid chromatography due to the dye's non-volatile and semi-polar nature.[4] Spectrophotometric methods, while simpler, are generally less specific and are better suited for preliminary analysis or degradation studies.[4]

Parameter LC-MS/MS HPLC-DAD/UV Derivative Spectrophotometry
Principle Separation by chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Separation by chromatography followed by detection based on UV-Visible light absorption.Mathematical enhancement of spectral features to resolve overlapping spectra in mixtures.[4]
Selectivity Very HighHighModerate to Low
Sensitivity Very HighHighModerate
Linearity Range (ppb) 0.5 - 200[5]Typically in the low ppm to high ppb range.Dependent on the complexity of the dye mixture.
Limit of Detection (LOD) (ng/mL) 0.02 - 1.35[5]Generally higher than LC-MS/MS.Generally higher than chromatographic methods.
Limit of Quantification (LOQ) (ng/mL) 0.06 - 4.09[5]Generally higher than LC-MS/MS.Generally higher than chromatographic methods.
Matrix Effect Can be significant, but can be compensated for with appropriate internal standards.[5]Less susceptible than MS, but can still be affected by co-eluting species.Highly susceptible to interference from other dyes and formulation components.[4]
Primary Application Definitive quantification, trace analysis, and confirmation.Routine quality control, quantification of major components.Analysis of dye mixtures without prior separation.[4]

Experimental Protocols

Sample Preparation (Extraction from Textile)

A common procedure for extracting disperse dyes from textile matrices involves solvent extraction with ultrasonication.[2][5]

  • Sample Weighing: Accurately weigh approximately 1 gram of the textile sample.[5]

  • Extraction: Add 20 mL of methanol to the sample in a suitable container.[5]

  • Ultrasonication: Sonicate the sample at 50-60°C for 30 minutes.[2][5]

  • Centrifugation: Centrifuge the extract to separate the solid material.[5]

  • Filtration: Filter the supernatant through a 0.22 µm filter into a vial for analysis.[6]

Method 1: LC-MS/MS Analysis

This method offers high sensitivity and selectivity, making it ideal for trace analysis and confirmation.[2][6]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[2][5]

  • Column: A C18 reversed-phase column is commonly used.[3][5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[3][7]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode is generally employed.[6][8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2]

Method 2: HPLC with Photodiode Array (PDA) or UV-Vis Detection

This is a robust and widely used method for routine quality control.[3][7]

  • Instrumentation: A standard high-performance liquid chromatograph with a PDA or multi-wavelength UV-Vis detector.[7]

  • Column: A C18 reversed-phase column is suitable.[3]

  • Mobile Phase: Similar to LC-MS/MS, a gradient of aqueous buffer and organic solvent is used.[3]

  • Detection: The absorbance is monitored at the maximum wavelength of this compound. A PDA detector allows for the acquisition of the full UV-Vis spectrum, aiding in peak identification and purity assessment.[7]

Method 3: Derivative Spectrophotometry

This technique can be useful for the analysis of dye mixtures where the spectra of the components overlap.[4]

  • Instrumentation: A UV-Visible spectrophotometer with software capable of calculating spectral derivatives.

  • Procedure:

    • Prepare solutions of the individual dye components and the mixture in a suitable solvent.

    • Measure the absorbance spectrum of each solution.

    • Calculate the first or higher-order derivative of the absorbance spectra.

    • Identify zero-crossing points for individual components in the derivative spectra to quantify other components without interference.[4]

Visualized Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting weigh Weigh Textile Sample extract Solvent Extraction (Methanol, Ultrasonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter lcms LC-MS/MS filter->lcms High Sensitivity/ Selectivity hplc HPLC-DAD/UV filter->hplc Routine QC spec Derivative Spectrophotometry filter->spec Mixture Analysis quant Quantification lcms->quant hplc->quant spec->quant report Reporting quant->report

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis. For high sensitivity, selectivity, and confirmatory analysis, LC-MS/MS is the method of choice. For routine quality control where high throughput and robustness are key, HPLC with DAD/UV detection is a reliable and cost-effective option. Derivative spectrophotometry offers a rapid, albeit less specific, alternative for the analysis of simple dye mixtures without the need for chromatographic separation.

References

Safety Operating Guide

Proper Disposal of Disperse Orange 37: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Disperse Orange 37, this document outlines procedural, step-by-step guidance to ensure laboratory safety and environmental compliance.

This compound is an azo dye commonly used in the textile industry and for research purposes.[1][2] As with many azo dyes, proper disposal is crucial to mitigate potential environmental and health risks. This guide provides detailed procedures for the safe management of this compound waste in a laboratory setting.

Hazard and Safety Information

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is known to be a skin sensitizer and may cause allergic contact dermatitis.[3] While specific acute toxicity data is limited, it is prudent to handle it as a hazardous chemical.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Skin Sensitization May cause an allergic skin reaction upon contact.[3]Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation May cause eye irritation.Safety goggles or a face shield.
Aquatic Toxicity Ecotoxicity data is limited, but disperse dyes are generally of concern for aquatic environments due to their potential for bioaccumulation and low water solubility.[4]Prevent release to drains and waterways.

Disposal Procedures

The primary method for the disposal of this compound waste involves chemical degradation to break down the hazardous azo linkage, followed by disposal as hazardous waste. Two effective methods for this pre-treatment are reduction with sodium dithionite and oxidation with Fenton's reagent.

Important Note: All waste generated from the handling and degradation of this compound, including treated solutions, empty containers, and contaminated PPE, must be collected and disposed of as hazardous waste through a certified environmental services provider.

Logical Flow for Disposal of this compound Waste

start This compound Waste Generated ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe spill Spill Occurs ppe->spill spill_proc Follow Spill & Emergency Procedures spill->spill_proc Yes no_spill No Spill spill->no_spill No waste_type Select Waste Type spill_proc->waste_type no_spill->waste_type solid Solid Waste (e.g., contaminated paper, PPE) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) waste_type->liquid Liquid solid_collect Collect in a labeled, sealed hazardous waste container solid->solid_collect liquid_treat Chemical Pre-treatment liquid->liquid_treat disposal Arrange for pickup by certified hazardous waste disposal service solid_collect->disposal degradation_method Choose Degradation Method liquid_treat->degradation_method dithionite Sodium Dithionite Reduction degradation_method->dithionite fenton Fenton's Oxidation degradation_method->fenton protocol Follow Experimental Protocol dithionite->protocol fenton->protocol neutralize Neutralize Treated Solution (pH 6-8) protocol->neutralize liquid_collect Collect treated solution in a labeled, sealed hazardous waste container neutralize->liquid_collect liquid_collect->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols for Chemical Degradation

These protocols are intended for small quantities of this compound waste generated in a laboratory setting and should be performed in a chemical fume hood.

Method 1: Reduction with Sodium Dithionite

This method utilizes sodium dithionite (also known as sodium hydrosulfite) to reduce the azo bond (-N=N-), typically resulting in less colored and less hazardous aromatic amines.

Materials:

  • This compound waste solution

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • pH indicator strips or pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Stir plate and stir bar

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste solution in a reaction vessel with a stir bar.

  • Reduction: While stirring, slowly add small portions of solid sodium dithionite to the solution. A typical starting point is to add an excess of sodium dithionite (e.g., 2-3 times the molar equivalent of the dye). The disappearance of the orange color is an indicator of the reaction's progress.

  • Reaction Time: Continue stirring the mixture at room temperature. The reaction time will vary depending on the concentration of the dye, but it is often complete within 30 minutes to a few hours. Monitor for the complete loss of color.

  • Neutralization: Once the decolorization is complete, cautiously neutralize the solution to a pH between 6 and 8 by adding a sodium bicarbonate solution. Be aware that the decomposition of excess dithionite can be exothermic.

  • Waste Collection: Transfer the neutralized, decolorized solution into a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical names of the degradation products (e.g., "degraded this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

Method 2: Oxidation with Fenton's Reagent

Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst (typically ferrous sulfate), generates highly reactive hydroxyl radicals that can oxidize and degrade the dye molecules.

Materials:

  • This compound waste solution

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sulfuric acid (H₂SO₄) (dilute, e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • pH indicator strips or pH meter

  • Appropriate reaction vessel

  • Stir plate and stir bar

Procedure:

  • Preparation and pH Adjustment: In a chemical fume hood, place the this compound waste solution in a reaction vessel with a stir bar. Adjust the pH of the solution to approximately 3-4 using dilute sulfuric acid. This pH range is optimal for the Fenton reaction.

  • Addition of Iron Catalyst: Add the ferrous sulfate to the solution and stir until it dissolves. The concentration of Fe²⁺ can vary, but a common starting point is in the range of 10-50 mg/L.

  • Initiation of Oxidation: Slowly and carefully add the 30% hydrogen peroxide solution to the mixture. The addition should be done dropwise or in small portions to control the exothermic reaction. The optimal H₂O₂ concentration depends on the dye concentration.

  • Reaction Time: Allow the reaction to proceed with stirring for a period ranging from 30 minutes to several hours at room temperature. The disappearance of color indicates the degradation of the dye.

  • Quenching and Neutralization: After the reaction is complete, raise the pH of the solution to above 7 with a sodium hydroxide solution. This will precipitate the iron as ferric hydroxide (Fe(OH)₃) and decompose any residual hydrogen peroxide.

  • Waste Collection: Allow the iron hydroxide precipitate to settle. The entire mixture, including the supernatant and the precipitate, should be collected in a clearly labeled hazardous waste container. The label should specify "Hazardous Waste," "Fenton's treated this compound," and include information about the iron precipitate.

Decontamination of Equipment

All equipment that comes into contact with this compound must be thoroughly decontaminated.

  • Gross Decontamination: Remove as much of the solid or concentrated dye as possible using a scoop or by wiping with a disposable cloth.

  • Solvent Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, methanol). Collect the rinsate as hazardous waste.

  • Detergent Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory. Always consult your institution's specific hazardous waste management guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Disperse Orange 37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Disperse Orange 37, an azo dye that requires careful management in a laboratory setting. Adherence to these procedures is vital to ensure personnel safety and environmental compliance.

Hazard Identification and Risk Assessment

This compound is a powdered azo dye that presents several health hazards. It is known to be a skin irritant and may cause an allergic skin reaction (sensitization).[1] Some disperse dyes are also considered potential carcinogens.[2] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, a thorough risk assessment should be conducted before any handling of this chemical.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following table summarizes the required PPE.

PPE ComponentSpecification
Respiratory Protection A NIOSH-approved N95 or higher-rated particulate respirator should be used to prevent inhalation of the dye powder. For situations with higher potential for airborne dust, a powered air-purifying respirator (PAPR) may be necessary.
Hand Protection Nitrile gloves are recommended for incidental contact.[3] For tasks involving potential for significant contamination or immersion, heavier-duty chemical-resistant gloves such as butyl rubber or Viton® should be considered. Always check the manufacturer's glove compatibility chart.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing or dust generation, chemical splash goggles and a face shield are mandatory.
Body Protection A laboratory coat is required. For larger quantities or tasks with a high likelihood of contamination, a disposable gown or coveralls should be worn over regular clothing.
Foot Protection Closed-toe shoes are required in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key stages of a typical laboratory procedure involving this chemical.

Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Designate and Prepare Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh Weigh Powder in a Ventilated Enclosure don_ppe->weigh Enter Handling Area dissolve Dissolve/Use in a Fume Hood weigh->dissolve label_containers Clearly Label All Solutions dissolve->label_containers decontaminate Decontaminate Equipment and Surfaces label_containers->decontaminate Complete Experiment doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe segregate_waste Segregate Solid and Liquid Waste decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store Waste in a Designated Area label_waste->store_waste

Safe handling workflow for this compound.

3.1. Donning Personal Protective Equipment (PPE)

Follow a strict sequence for putting on PPE to ensure complete protection.

  • Gown/Lab Coat: Put on and fasten securely.

  • Respirator: Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Position goggles and/or a face shield.

  • Gloves: Pull gloves on to cover the cuffs of the gown or lab coat.

3.2. Doffing Personal Protective Equipment (PPE)

The removal of PPE must be done carefully to prevent self-contamination.

  • Gloves: Remove using a glove-in-glove technique.

  • Gown/Lab Coat: Unfasten and roll it downwards, turning it inside out.

  • Eye and Face Protection: Handle by the headband or earpieces.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

3.3. Spill Response

In the event of a spill, immediate and appropriate action is required.

  • For Small Powder Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid making the powder airborne.

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a detergent solution and then rinse with water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office immediately.

    • Prevent others from entering the area.

Disposal Plan

Wastes generated from the production and use of azo dyes are regulated as hazardous waste by the Environmental Protection Agency (EPA) under the K181 listing.[1][4][5] All waste materials contaminated with this compound must be disposed of as hazardous waste.

4.1. Waste Segregation and Collection

  • Solid Waste: This includes contaminated PPE (gloves, gowns), paper towels, and any excess solid this compound. Collect this waste in a clearly labeled, sealed, and durable hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour any solutions containing this dye down the drain.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous waste.

4.2. Equipment Decontamination

All non-disposable equipment, such as glassware and magnetic stir bars, must be decontaminated before being returned to general use.

  • Rinse the equipment with an appropriate solvent (e.g., ethanol or acetone) to remove the dye. Collect this solvent rinse as hazardous liquid waste.

  • Wash the equipment with a laboratory detergent and water.

  • Perform a final rinse with deionized water.

4.3. Final Disposal

All hazardous waste must be handled and disposed of through your institution's EHS office in accordance with federal, state, and local regulations. Ensure all waste containers are properly labeled with the contents and associated hazards.

By implementing these safety and logistical procedures, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.